molecular formula C50H80N2O18 B15559468 Turletricin CAS No. 2761794-74-3

Turletricin

Katalognummer: B15559468
CAS-Nummer: 2761794-74-3
Molekulargewicht: 997.2 g/mol
InChI-Schlüssel: DYFDQVUOYRWTOB-JYUTVPRCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Turletricin is a useful research compound. Its molecular formula is C50H80N2O18 and its molecular weight is 997.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

2761794-74-3

Molekularformel

C50H80N2O18

Molekulargewicht

997.2 g/mol

IUPAC-Name

(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-N-(1,3-dihydroxypropan-2-yl)-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide

InChI

InChI=1S/C50H80N2O18/c1-29-17-15-13-11-9-7-5-6-8-10-12-14-16-18-37(69-49-47(64)44(51)46(63)32(4)68-49)24-41-43(48(65)52-33(27-53)28-54)40(60)26-50(66,70-41)25-36(57)22-39(59)38(58)20-19-34(55)21-35(56)23-42(61)67-31(3)30(2)45(29)62/h5-18,29-41,43-47,49,53-60,62-64,66H,19-28,51H2,1-4H3,(H,52,65)/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+/t29-,30-,31-,32+,34+,35+,36-,37-,38+,39+,40-,41-,43+,44-,45+,46+,47+,49-,50+/m0/s1

InChI-Schlüssel

DYFDQVUOYRWTOB-JYUTVPRCSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Core Mechanism of Turletricin: A Technical Guide to its Action on Fungal Sterols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Turletricin (also known as AM-2-19 or SF001) represents a next-generation polyene antifungal agent, engineered for enhanced efficacy and reduced toxicity compared to its predecessor, amphotericin B. This technical guide provides an in-depth examination of this compound's mechanism of action, with a specific focus on its interaction with fungal sterols. This compound operates via a "sterol sponge" mechanism, selectively extracting ergosterol (B1671047) from fungal cell membranes, leading to a cascade of events that culminate in fungal cell death. This document details the quantitative data supporting its potent in vitro activity, provides comprehensive experimental protocols for studying its mechanism, and visualizes the key pathways and workflows.

Introduction: The Rise of a Selective Antifungal

Systemic fungal infections pose a significant and growing threat to human health, particularly in immunocompromised individuals. For decades, amphotericin B has been a last-resort treatment for severe mycoses, but its clinical use is hampered by significant nephrotoxicity, largely attributed to its binding to cholesterol in mammalian cell membranes. This compound was rationally designed to overcome this limitation. It is a derivative of amphotericin B, modified to exhibit high selectivity for ergosterol, the primary sterol in fungal cell membranes, while having minimal affinity for cholesterol[1][2]. This selectivity is the cornerstone of its improved safety profile.

The primary mechanism of action for this compound is the rapid and selective extraction of ergosterol from the fungal cell membrane[2][3]. This is a refinement of the "sterol sponge" model proposed for amphotericin B, where the drug aggregates on the cell surface and sequesters sterols from the lipid bilayer[3]. The rate of this extraction has been identified as a critical determinant of the antifungal potency of polyenes[2].

Quantitative Data: In Vitro Activity of this compound (SF001)

The in vitro potency of this compound (SF001) has been evaluated against a broad range of clinically relevant fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a comparative view against amphotericin B.

Table 1: In Vitro Activity of this compound (SF001) and Amphotericin B against Candida Species

Candida SpeciesThis compound (SF001) MIC Range (mg/L)Amphotericin B MIC Range (mg/L)This compound (SF001) MIC50 (mg/L)Amphotericin B MIC50 (mg/L)This compound (SF001) MIC90 (mg/L)Amphotericin B MIC90 (mg/L)
C. albicans0.125 - 20.125 - 20.250.50.51
C. glabrata0.125 - 20.25 - 20.50.511
C. parapsilosis0.125 - 20.125 - 20.50.2510.5
C. tropicalis0.125 - 20.125 - 20.250.250.50.5
C. krusei0.25 - 20.5 - 21122
C. auris0.25 - 10.5 - 10.50.511

Data compiled from comparative in vitro studies.

Table 2: In Vitro Activity of this compound (SF001) and Amphotericin B against Aspergillus Species

Aspergillus SpeciesThis compound (SF001) MIC Range (mg/L)Amphotericin B MIC Range (mg/L)This compound (SF001) MIC50 (mg/L)Amphotericin B MIC50 (mg/L)This compound (SF001) MIC90 (mg/L)Amphotericin B MIC90 (mg/L)
A. fumigatus0.25 - 20.5 - 40.5112
A. flavus0.25 - 20.5 - >80.5214
A. niger0.5 - 21 - 41224
A. terreus0.25 - 21 - 80.5214

Data compiled from comparative in vitro studies.

Core Mechanism of Action: The Ergosterol Sponge

This compound's fungicidal activity is a multi-step process initiated by its binding to the fungal cell membrane and culminating in cell death. The "ergosterol sponge" model provides a framework for understanding this process.

Turletricin_Mechanism This compound This compound (AM-2-19) FungalCell Fungal Cell This compound->FungalCell Targets Cholesterol Cholesterol (in mammalian cells) This compound->Cholesterol Low Affinity TurletricinAggregates Extramembranous This compound Aggregates This compound->TurletricinAggregates Forms Membrane Fungal Cell Membrane (Ergosterol-rich) FungalCell->Membrane Ergosterol Ergosterol Membrane->Ergosterol Contains ErgosterolExtraction Ergosterol Extraction Ergosterol->ErgosterolExtraction TurletricinAggregates->ErgosterolExtraction Mediates MembraneDisruption Membrane Integrity Loss & Increased Permeability ErgosterolExtraction->MembraneDisruption Leads to IonLeakage Ion Leakage (K+, Mg2+) MembraneDisruption->IonLeakage Causes MetabolicDisruption Metabolic Disruption MembraneDisruption->MetabolicDisruption Causes CellDeath Fungal Cell Death IonLeakage->CellDeath MetabolicDisruption->CellDeath

Caption: The "Ergosterol Sponge" mechanism of this compound.

Experimental Protocols

The following protocols are foundational for investigating the mechanism of action of this compound and other polyene antifungals.

Sterol Extraction and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the precise identification and quantification of sterols in fungal cells.

1. Fungal Culture and Treatment:

  • Grow the fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus) in a suitable liquid medium (e.g., RPMI-1640) to mid-logarithmic phase.

  • Introduce this compound at various concentrations (e.g., 0.5x, 1x, 2x MIC) and incubate for a defined period (e.g., 4, 8, 24 hours). Include a drug-free control.

  • Harvest the fungal cells by centrifugation and wash with sterile distilled water. Determine the wet or dry weight of the cell pellet.

2. Saponification:

  • To the fungal cell pellet, add a solution of 25% alcoholic potassium hydroxide (B78521) (25 g KOH in 35 ml sterile distilled water, brought to 100 ml with 100% ethanol)[4].

  • Vortex vigorously for 1 minute to resuspend the cells.

  • Incubate the suspension in an 80-85°C water bath for 1-2 hours to hydrolyze lipids and release sterols[4].

3. Sterol Extraction:

  • Cool the samples to room temperature.

  • Add a mixture of 1 ml of sterile distilled water and 3 ml of a non-polar solvent like n-heptane or petroleum ether[4].

  • Vortex vigorously for 3-5 minutes to extract the non-saponifiable lipids (including sterols) into the organic phase.

  • Centrifuge to separate the phases and carefully transfer the upper organic layer to a new glass tube.

4. Derivatization (Optional but Recommended for GC-MS):

  • Evaporate the organic solvent under a stream of nitrogen.

  • To the dried sterol extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to convert sterols into their more volatile trimethylsilyl (B98337) (TMS) ethers.

  • Incubate at 60-70°C for 30-60 minutes.

5. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer.

  • Use a suitable capillary column (e.g., HP-5ms) and a temperature program to separate the different sterols.

  • Identify ergosterol and other sterols based on their retention times and mass fragmentation patterns compared to known standards.

  • Quantify the amount of each sterol by integrating the peak areas and comparing them to a standard curve generated with pure ergosterol.

Sterol_Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_analysis Analysis FungalCulture Fungal Culture Treatment This compound Treatment FungalCulture->Treatment Harvest Harvest & Wash Cells Treatment->Harvest Saponification Saponification (Alcoholic KOH, 80°C) Harvest->Saponification SolventExtraction Sterol Extraction (n-heptane) Saponification->SolventExtraction Derivatization Derivatization (TMS) SolventExtraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification GCMS->Quantification

Caption: Workflow for Sterol Extraction and Quantification by GC-MS.

Fungal Membrane Permeability Assay using Fluorescent Probes

This assay assesses the extent of membrane damage by measuring the uptake of fluorescent dyes that are typically excluded from viable cells.

1. Fungal Cell Preparation:

  • Grow and treat fungal cells with this compound as described in section 4.1.

  • After treatment, harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline (PBS) or HEPES buffer).

  • Resuspend the cells in the same buffer to a standardized density (e.g., 1 x 107 cells/ml).

2. Staining with Fluorescent Probes:

  • Add a membrane-impermeant fluorescent dye, such as SYTOX Green or propidium (B1200493) iodide (PI), to the cell suspension at a final concentration of 1-5 µM.

  • SYTOX Green enters cells with compromised plasma membranes and fluoresces brightly upon binding to nucleic acids.

  • Propidium iodide also enters cells with damaged membranes and intercalates with DNA, emitting red fluorescence.

  • Incubate the cells with the dye in the dark at room temperature for 15-30 minutes.

3. Analysis:

  • Fluorescence Microscopy:

    • Place a small aliquot of the stained cell suspension on a microscope slide.

    • Observe the cells using a fluorescence microscope with the appropriate filter sets for the chosen dye (e.g., blue excitation for SYTOX Green, green excitation for PI).

    • Capture images and count the percentage of fluorescent (permeabilized) cells versus total cells (visualized using brightfield or DIC microscopy).

  • Flow Cytometry:

    • Analyze the stained cell suspension using a flow cytometer.

    • Excite the cells with an appropriate laser and measure the fluorescence emission in the corresponding channel.

    • Gate the cell population and quantify the percentage of fluorescent cells, which represents the population with compromised membrane integrity.

Membrane_Permeability_Assay cluster_prep Cell Preparation cluster_stain Staining cluster_detect Detection & Analysis FungalCulture Fungal Culture Treatment This compound Treatment FungalCulture->Treatment Harvest Harvest & Resuspend in Buffer Treatment->Harvest AddDye Add Fluorescent Probe (e.g., SYTOX Green) Harvest->AddDye Incubate Incubate in Dark AddDye->Incubate Microscopy Fluorescence Microscopy Incubate->Microscopy FlowCytometry Flow Cytometry Incubate->FlowCytometry Quantify Quantify % Permeabilized Cells Microscopy->Quantify FlowCytometry->Quantify

Caption: Workflow for Fungal Membrane Permeability Assay.

Conclusion

This compound's mechanism of action, centered on the selective and rapid extraction of ergosterol from fungal cell membranes, represents a significant advancement in antifungal therapy. This targeted approach not only ensures potent fungicidal activity against a broad spectrum of pathogens but also mitigates the dose-limiting toxicity associated with older polyenes. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and the development of future antifungal agents that exploit the unique biochemistry of the fungal cell membrane. The quantitative data presented underscore the promise of this compound as a valuable addition to the clinical armamentarium against invasive fungal infections.

References

Turletricin: A Technical Guide to its Molecular Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Turletricin (also known as AM-2-19 and SF001) is a next-generation polyene antifungal agent rationally designed as an analog of Amphotericin B (AmB).[1][2] It exhibits a broad spectrum of potent fungicidal activity with a significantly improved safety profile, addressing the notorious nephrotoxicity associated with its predecessor.[1][2] This technical guide provides an in-depth overview of the molecular structure, chemical properties, and mechanism of action of this compound. It includes a compilation of its antifungal activity against key fungal pathogens, detailed experimental protocols for its study, and visualizations of its mechanism and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of new antifungal therapies.

Molecular Structure and Chemical Properties

This compound is a macrocyclic polyene with the chemical formula C50H80N2O18 and a molecular weight of 997.17 g/mol .[3] Its structure is a modification of Amphotericin B, engineered to enhance its affinity for fungal ergosterol (B1671047) while minimizing its interaction with human cholesterol, the primary cause of AmB's toxicity.[1][2]

PropertyValueReference
Synonyms AM-2-19, SF001[1][2]
Molecular Formula C50H80N2O18[3]
Molecular Weight 997.17 g/mol [3]
CAS Number 2761794-74-3[3]

Antifungal Activity

This compound has demonstrated potent in vitro activity against a wide range of clinically relevant fungal pathogens, including species from the Candida, Aspergillus, and Fusarium genera.[1][2][4] The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound (SF001) against various fungal isolates.

Table 2.1: In Vitro Antifungal Activity of this compound (SF001) against Candida Species

OrganismMIC50 (mg/L)MIC90 (mg/L)MIC Range (mg/L)Reference
Candida spp. (overall)0.2510.125 - 4[1]

Table 2.2: In Vitro Antifungal Activity of this compound (SF001) against Aspergillus Species

OrganismMIC50 (mg/L)MIC90 (mg/L)MIC Range (mg/L)Reference
Aspergillus spp. (overall)0.510.125 - 4[1]
Aspergillus fumigatus--0.5 - 2.0[2]

Table 2.3: In Vitro Antifungal Activity of this compound (SF001) against Fusarium Species

OrganismMIC Range (100% inhibition) (µg/mL)Reference
Fusarium solani0.5 - 8[4]
Fusarium oxysporum0.5 - 8[4]

Mechanism of Action

The primary mechanism of action of this compound is the rapid and selective extraction of ergosterol from the fungal cell membrane.[5] This process disrupts the integrity and function of the membrane, leading to fungal cell death. Unlike Amphotericin B, this compound has a lower affinity for cholesterol, the predominant sterol in mammalian cell membranes, which accounts for its reduced toxicity.[5]

The downstream effects following ergosterol extraction include membrane destabilization, leakage of intracellular components, and ultimately, cell lysis.

This compound Mechanism of Action This compound This compound FungalCellMembrane Fungal Cell Membrane (Ergosterol-rich) This compound->FungalCellMembrane Binds to ErgosterolExtraction Selective and Rapid Ergosterol Extraction FungalCellMembrane->ErgosterolExtraction MembraneDestabilization Membrane Destabilization ErgosterolExtraction->MembraneDestabilization Leakage Leakage of Intracellular Components MembraneDestabilization->Leakage CellDeath Fungal Cell Death Leakage->CellDeath

Caption: Mechanism of action of this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the evaluation of this compound.

Synthesis of this compound (AM-2-19)

The synthesis of this compound is achieved through chemical modifications of Amphotericin B.[3] While the detailed, step-by-step protocol is proprietary and found in the supplementary materials of the primary research publication by Maji et al. in Nature (2023), the general approach involves the selective modification of the C16 position with a serinol amide and epimerization at the C2′ position.[5]

In Vitro Antifungal Susceptibility Testing

The antifungal activity of this compound is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M38-A2.[2]

Antifungal Susceptibility Testing Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FungalIsolate Fungal Isolate InoculumPrep Inoculum Preparation (CLSI M38-A2) FungalIsolate->InoculumPrep MicroplateInoculation Microplate Inoculation InoculumPrep->MicroplateInoculation TurletricinDilution Serial Dilution of this compound TurletricinDilution->MicroplateInoculation Incubation Incubation (35°C, 24-48h) MicroplateInoculation->Incubation VisualReading Visual or Spectrophotometric Reading of Growth Incubation->VisualReading MIC_Determination MIC Determination (Lowest concentration with significant growth inhibition) VisualReading->MIC_Determination

Caption: Workflow for in vitro antifungal susceptibility testing.

Protocol Details:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Conidia or yeast cells are harvested and suspended in sterile saline. The suspension is adjusted to a concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Drug Dilution: this compound is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the drug-free control well.

Ergosterol Extraction Assay

The ability of this compound to extract ergosterol from fungal membranes can be quantified using a high-performance liquid chromatography (HPLC)-based method.

Ergosterol Extraction Assay Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis FungalCulture Fungal Culture Harvesting Harvest and Wash Cells FungalCulture->Harvesting Treatment Incubate with this compound Harvesting->Treatment Saponification Saponification (Alcoholic KOH) Treatment->Saponification LipidExtraction Lipid Extraction (n-hexane or chloroform-methanol) Saponification->LipidExtraction Evaporation Solvent Evaporation LipidExtraction->Evaporation Resuspension Resuspend in Mobile Phase Evaporation->Resuspension HPLC_Analysis HPLC-UV Analysis (282 nm) Resuspension->HPLC_Analysis Quantification Quantification against Ergosterol Standard HPLC_Analysis->Quantification

Caption: Workflow for ergosterol extraction assay.

Protocol Details:

  • Sample Preparation: Fungal cells are grown to a desired density, harvested by centrifugation, and washed.

  • Treatment: The cells are incubated with this compound for a specified time.

  • Saponification: The cell pellet is saponified using an alcoholic potassium hydroxide (B78521) solution to release sterols.

  • Extraction: The sterols are extracted from the saponified mixture using an organic solvent such as n-hexane or a chloroform-methanol mixture.[6][7]

  • Analysis: The extracted lipids are dried, resuspended in the mobile phase, and analyzed by HPLC with UV detection at 282 nm.[8]

  • Quantification: The amount of ergosterol is quantified by comparing the peak area to a standard curve of pure ergosterol.[7]

In Vivo Efficacy in a Murine Model of Invasive Aspergillosis

The in vivo efficacy of this compound is evaluated in an immunocompromised mouse model of invasive pulmonary aspergillosis.[2]

Protocol Details:

  • Immunosuppression: Mice are immunosuppressed using a combination of cyclophosphamide (B585) and cortisone (B1669442) acetate (B1210297) administered intraperitoneally and subcutaneously, respectively, prior to infection.[2]

  • Infection: Mice are infected intranasally with a suspension of Aspergillus fumigatus conidia.[2]

  • Treatment: Treatment with this compound or a control vehicle is initiated at a specified time post-infection and administered for a defined duration.[2][9]

  • Efficacy Assessment: Efficacy is assessed by monitoring survival rates and determining the fungal burden in the lungs and other organs via quantitative PCR or colony-forming unit (CFU) counts.[2][9]

Conclusion

This compound represents a significant advancement in the development of polyene antifungals. Its rational design has successfully decoupled the potent fungicidal activity from the dose-limiting toxicity that has hampered the clinical utility of Amphotericin B. The data presented in this guide highlight its broad-spectrum efficacy and provide a foundation for its continued development as a promising new therapy for invasive fungal infections. The detailed experimental protocols offer a starting point for researchers to further investigate its properties and potential applications.

References

Turletricin: A Technical Guide to its Antifungal Spectrum and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Turletricin (also known as SF001 and AM-2-19) is a next-generation polyene antifungal agent developed as an analog of amphotericin B (AmB).[1][2] Engineered to mitigate the notorious nephrotoxicity associated with AmB, this compound exhibits a high selectivity for fungal ergosterol (B1671047) over mammalian cholesterol.[2][3] This targeted action, achieved through specific chemical modifications, allows for potent fungicidal activity with a potentially improved safety profile.[4] This technical guide provides a comprehensive overview of the currently available data on the antifungal spectrum of this compound, details the experimental methodologies for its evaluation, and explores the implicated signaling pathways in fungal cells.

Mechanism of Action

Like other polyenes, this compound's primary mechanism of action is the extraction of ergosterol from the fungal cell membrane.[2][5] Ergosterol is a critical component for maintaining the integrity and fluidity of the fungal plasma membrane. By binding to and sequestering ergosterol, this compound disrupts the membrane's structure, leading to the formation of pores, leakage of essential intracellular components, and ultimately, fungal cell death.[6] The key innovation in this compound's design is its enhanced affinity for ergosterol and reduced interaction with cholesterol, the primary sterol in mammalian cell membranes, which is the basis for its reduced toxicity.[2][4]

Antifungal Activity Spectrum

The in vitro activity of this compound has been evaluated against a range of clinically important fungal pathogens, demonstrating a broad spectrum of activity. The available quantitative data, primarily in the form of Minimum Inhibitory Concentration (MIC) values, are summarized below.

Table 1: In Vitro Antifungal Activity of this compound (SF001) against Candida Species
SpeciesNumber of IsolatesThis compound (SF001) MIC Range (mg/L)This compound (SF001) MIC₅₀ (mg/L)This compound (SF001) MIC₉₀ (mg/L)Amphotericin B MIC₅₀ (mg/L)Amphotericin B MIC₉₀ (mg/L)
Candida spp. (all)560.125 - 40.2510.50.5
Candida albicans200.125 - 0.50.250.50.50.5
Candida glabrata100.25 - 10.510.51
Candida parapsilosis100.125 - 10.2510.51
Candida tropicalis80.25 - 10.510.51
Candida krusei80.5 - 41412

Data sourced from Vahedi-Shahandashti et al. (2025).[4][7]

Table 2: In Vitro Antifungal Activity of this compound (SF001) against Aspergillus Species
SpeciesNumber of IsolatesThis compound (SF001) MIC Range (mg/L)This compound (SF001) MIC₅₀ (mg/L)This compound (SF001) MIC₉₀ (mg/L)Amphotericin B MIC₅₀ (mg/L)Amphotericin B MIC₉₀ (mg/L)
Aspergillus spp. (all)410.125 - 20.5114
Aspergillus fumigatus150.125 - 10.5112
Aspergillus flavus100.25 - 20.5224
Aspergillus niger80.5 - 21214
Aspergillus terreus80.25 - 10.5124

Data sourced from Vahedi-Shahandashti et al. (2025).[4][7]

Notably, this compound demonstrates potent activity against Aspergillus terreus, a species known for its intrinsic resistance to amphotericin B.[4][7]

Experimental Protocols

The in vitro antifungal activity of this compound is determined using standardized broth microdilution methods, primarily following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Susceptibility Testing for Yeasts (adapted from CLSI M27)
  • Inoculum Preparation:

    • Yeast isolates are subcultured on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubated at 35°C for 24-48 hours to ensure purity and viability.

    • A suspension of the yeast is prepared in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • The suspension is further diluted in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Antifungal Agent Preparation:

    • This compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a stock solution.

    • Serial twofold dilutions of this compound are prepared in RPMI 1640 medium in 96-well microtiter plates. The final concentration range typically spans from 0.03 to 16 mg/L.

  • Incubation:

    • The inoculated microtiter plates are incubated at 35°C for 24-48 hours.

  • Endpoint Determination:

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free growth control well.

Broth Microdilution Susceptibility Testing for Molds (adapted from CLSI M38)
  • Inoculum Preparation:

    • Molds are grown on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 7 days, or until adequate sporulation is observed.

    • A conidial suspension is prepared by gently scraping the surface of the culture with a sterile, wetted swab or loop.

    • The suspension is transferred to a sterile tube containing saline and allowed to settle for 15-20 minutes.

    • The upper homogenous suspension is transferred to a new tube, and the turbidity is adjusted with a spectrophotometer at 530 nm to an optical density that corresponds to a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL.

  • Antifungal Agent Preparation and Incubation:

    • The preparation of the antifungal agent and the incubation conditions are similar to those described for yeasts, with incubation times typically extending to 48-72 hours, depending on the growth rate of the mold.

  • Endpoint Determination:

    • For polyenes like this compound, the MIC is read as the lowest concentration that shows 100% inhibition of growth (optically clear well).

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture Fungal Isolate Culture inoculum_prep Inoculum Preparation fungal_culture->inoculum_prep inoculation Inoculation of Microtiter Plates inoculum_prep->inoculation drug_dilution This compound Serial Dilution drug_dilution->inoculation incubation Incubation (35°C) inoculation->incubation mic_reading MIC Endpoint Reading incubation->mic_reading data_analysis Data Analysis & Interpretation mic_reading->data_analysis

General workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Signaling Pathways

The primary mechanism of this compound, ergosterol extraction, directly induces significant stress on the fungal cell membrane. While specific research on the downstream signaling pathways activated by this compound is not yet available, it is highly probable that fungi respond to this membrane stress by activating conserved signaling cascades that are crucial for maintaining cell wall integrity and osmotic balance. The most likely pathways to be involved are the High Osmolarity Glycerol (HOG) pathway and the Cell Wall Integrity (CWI) pathway, which is often mediated by Protein Kinase C (PKC).

Inferred Fungal Stress Response to this compound

The binding of this compound to ergosterol and its subsequent extraction from the plasma membrane would be perceived by the fungal cell as a major stress event. This would likely trigger a series of signaling events aimed at mitigating the damage and promoting survival.

signaling_pathway cluster_membrane Fungal Cell Membrane cluster_response Fungal Cellular Response This compound This compound ergosterol Ergosterol This compound->ergosterol Binds & Extracts membrane_stress Membrane Stress & Disruption hog_pathway HOG Pathway Activation membrane_stress->hog_pathway cwi_pathway CWI (PKC) Pathway Activation membrane_stress->cwi_pathway cell_death Fungicidal Effect membrane_stress->cell_death Overwhelms Repair osmotic_regulation Osmotic Regulation (e.g., Glycerol Synthesis) hog_pathway->osmotic_regulation cell_wall_remodeling Cell Wall Remodeling (e.g., Chitin (B13524) Synthesis) cwi_pathway->cell_wall_remodeling

Inferred signaling response of a fungal cell to this compound-induced membrane stress.
  • High Osmolarity Glycerol (HOG) Pathway: This MAPK (Mitogen-Activated Protein Kinase) cascade is a key sensor of osmotic and membrane stress.[8][9] The disruption of the plasma membrane by this compound would likely lead to a loss of osmotic balance, triggering the HOG pathway to promote the production of osmolytes like glycerol, in an attempt to stabilize the cell.[9]

  • Cell Wall Integrity (CWI) Pathway: This pathway, typically regulated by Protein Kinase C (PKC), responds to insults to the cell wall and the underlying plasma membrane.[10][11] The damage caused by this compound would be expected to activate the CWI pathway, leading to a compensatory reinforcement of the cell wall, often through increased chitin synthesis.[11]

While these pathways represent the cell's attempt to survive, the potent and rapid action of this compound in extracting ergosterol likely overwhelms these compensatory mechanisms, leading to the observed fungicidal effect.[3]

Conclusion

This compound is a promising new antifungal agent with a broad spectrum of activity against clinically relevant yeasts and molds, including species that are resistant to existing therapies. Its mechanism of action, selective ergosterol extraction, offers the potential for reduced toxicity compared to its predecessor, amphotericin B. Further research is needed to fully elucidate its activity against a wider range of fungal pathogens and to confirm the specific downstream signaling events in fungal cells. The data presented in this guide provide a solid foundation for researchers and drug development professionals interested in the further exploration and clinical application of this novel antifungal.

References

The Development of Turletricin (SF001/EL219): A Next-Generation Polyene Antifungal

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Turletricin, also known as SF001 and more recently as EL219, is a novel, rationally designed polyene antifungal agent developed to address the significant toxicity, particularly nephrotoxicity, associated with the long-standing and potent antifungal, amphotericin B (AmB).[1][2][3] Developed by Sfunga Therapeutics, now Elion Therapeutics, this compound is a derivative of AmB engineered for selective binding to fungal ergosterol (B1671047) over human cholesterol, the interaction responsible for AmB's deleterious side effects.[1][4] Currently in Phase 1 clinical development, this compound has demonstrated a promising preclinical profile with potent, broad-spectrum fungicidal activity and a significantly improved safety profile.[5][6] This technical guide provides a comprehensive overview of the development history of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental protocols utilized in its evaluation.

Introduction: The Unmet Need and the Emergence of this compound

Invasive fungal infections (IFIs) pose a significant and growing threat to immunocompromised individuals, with high morbidity and mortality rates.[2] For decades, amphotericin B has been a cornerstone of anti-fungal therapy due to its broad spectrum of activity and fungicidal nature.[7] However, its clinical utility is often limited by severe, dose-dependent toxicities, most notably kidney damage, earning it the moniker "amphoterrible."[8][9] This toxicity stems from its binding to cholesterol in mammalian cell membranes, mirroring its mechanism of action against fungi where it binds to ergosterol.[4]

Recognizing this critical unmet need, researchers embarked on a rational drug design campaign to create a next-generation polyene with the potent antifungal properties of AmB but without its debilitating toxicity. This effort led to the development of this compound (AM-2-19, SF001, EL219).[4] The investigational new drug (IND) application for this compound was filed in May 2023.[10] In the same year, it received both Qualified Infectious Disease Product (QIDP) and Fast Track designations from the U.S. Food and Drug Administration (FDA) for the treatment of invasive aspergillosis and for early empiric antifungal therapy in cases of presumed invasive fungal disease.[6][10]

Mechanism of Action: Selective Ergosterol Extraction

The foundational principle behind this compound's improved safety profile is its high selectivity for fungal ergosterol over human cholesterol.[4][10] While Amphotericin B acts as an indiscriminate "sterol sponge," extracting both ergosterol from fungal membranes and cholesterol from human cell membranes, this compound was engineered to preferentially bind and extract ergosterol.[1][4] This selective action disrupts the integrity of the fungal cell membrane, leading to cell death, while leaving human cells largely unharmed.[4]

Mechanism of Action: this compound's Selective Ergosterol Binding cluster_fungal Fungal Cell Membrane cluster_human Human Cell Membrane fungal_membrane Ergosterol-containing Fungal Membrane ergosterol_extraction Selective Ergosterol Extraction fungal_membrane->ergosterol_extraction Initiates turletricin_fungal This compound (SF001/EL219) turletricin_fungal->fungal_membrane Binds to Ergosterol fungal_death Fungal Cell Death ergosterol_extraction->fungal_death Leads to human_membrane Cholesterol-containing Human Membrane no_binding Minimal Cholesterol Binding turletricin_human This compound (SF001/EL219) turletricin_human->human_membrane Low Affinity reduced_toxicity Reduced Cytotoxicity (Renal Sparing) no_binding->reduced_toxicity Results in Preclinical In Vivo Efficacy Study Workflow cluster_endpoints Efficacy Endpoints animal_model Select Animal Model (e.g., Mice) immunosuppression Induce Immunosuppression (e.g., Cyclophosphamide) animal_model->immunosuppression infection Infect with Fungal Pathogen (e.g., Aspergillus, Fusarium) immunosuppression->infection treatment_groups Randomize into Treatment Groups (Placebo, SF001, Comparator) infection->treatment_groups drug_administration Administer Treatment (Defined Dose and Schedule) treatment_groups->drug_administration monitoring Monitor Survival and Clinical Signs drug_administration->monitoring endpoint_assessment Endpoint Assessment monitoring->endpoint_assessment survival_analysis Survival Analysis endpoint_assessment->survival_analysis fungal_burden Tissue Fungal Burden (qPCR) endpoint_assessment->fungal_burden

References

understanding the ergosterol-binding specificity of Turletricin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Ergosterol-Binding Specificity of Turletricin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the ergosterol-binding specificity of this compound (also known as AM-2-19 or SF001), a next-generation polyene antifungal agent. This compound has been rationally designed to exhibit potent antifungal activity by preferentially binding to ergosterol (B1671047), the primary sterol in fungal cell membranes, while minimizing interaction with cholesterol in mammalian cell membranes, thereby reducing the severe nephrotoxicity associated with its parent compound, Amphotericin B (AmB).[1][2] This document outlines the quantitative binding data, detailed experimental protocols for key assays, and visual representations of the underlying mechanisms and workflows.

Quantitative Binding Data: this compound vs. Amphotericin B

The enhanced therapeutic index of this compound is rooted in its high specificity for ergosterol over cholesterol. This selectivity has been quantified through various biophysical assays, demonstrating a clear differentiation in binding affinity compared to Amphotericin B. The following table summarizes the key quantitative findings from sterol binding assays.

CompoundSterolBinding Stoichiometry (Drug:Sterol)Key Findings
This compound (AM-2-19) Ergosterol1:2Exhibits potent and selective extraction of ergosterol.[1]
CholesterolNo significant binding detectedDesigned to avoid cholesterol extraction, which is linked to toxicity.[1][2]
Amphotericin B (AmB) Ergosterol1:2Forms sponge-like aggregates that extract ergosterol from fungal membranes.[1][3]
CholesterolBinds and extracts cholesterolThis interaction is a primary driver of AmB's toxicity to human cells.[1][4]

Experimental Protocols

The following are detailed methodologies for key experiments utilized to characterize the sterol-binding specificity of this compound.

Sterol UV-Vis Binding Assay

This assay is employed to determine the stoichiometry and specificity of this compound's interaction with sterols by monitoring changes in the UV-Vis absorbance spectrum of the polyene upon sterol binding.

Materials:

  • This compound (AM-2-19)

  • Ergosterol (Erg)

  • Cholesterol (Chol)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ethanol

  • Chloroform

  • UV-Vis Spectrophotometer

Protocol:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of recrystallized ergosterol (approximately 70 mM) in chloroform. Determine the precise concentration using UV spectrophotometry (ε = 10,400 M⁻¹ cm⁻¹ in ethanol).

    • Dilute the ergosterol stock solution to 1 mM and 0.1 mM in DMSO.

    • Prepare a stock solution of recrystallized cholesterol (100–200 mM) in chloroform.

    • Prepare a stock solution of this compound in DMSO.

  • Titration:

    • Place a known concentration of this compound in a cuvette.

    • Incrementally add aliquots of the sterol (ergosterol or cholesterol) stock solution to the this compound solution.

    • After each addition, gently mix the solution and allow it to equilibrate.

  • Data Acquisition:

    • Record the UV-Vis spectrum of the solution after each sterol addition.

    • Monitor the characteristic changes in the this compound spectrum that indicate binding.

  • Data Analysis:

    • Plot the change in absorbance at a specific wavelength against the molar ratio of sterol to this compound.

    • The saturation point of this curve indicates the binding stoichiometry. The changes in the spectra upon titration with ergosterol versus cholesterol are compared to determine specificity.[3]

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy for Structural Characterization

SSNMR is utilized to gain high-resolution structural insights into the this compound-ergosterol complex.

Materials:

  • ¹³C-labeled this compound ([¹³C]AmB as a proxy for methodology)

  • ¹³C-labeled ergosterol ([¹³C]Erg) or fluorinated ergosterol (C6F[Erg])

  • Buffer solution for sample preparation

Protocol:

  • Sample Preparation:

    • Prepare a homogenous complex of ¹³C-labeled this compound and the desired sterol.

    • Titrate the sterol into the this compound solution and monitor complex formation.

    • Lyophilize and pack the complex into an SSNMR rotor.

  • SSNMR Data Acquisition:

    • Perform high-resolution magic-angle spinning (MAS) SSNMR experiments.

    • Acquire a suite of 2D ¹³C-¹³C correlation spectra to identify inter- and intramolecular contacts.

  • Structural Calculation:

    • Use the distance restraints obtained from the SSNMR spectra (e.g., ¹³C-¹³C and ¹³C-¹⁹F) in simulated annealing calculations (e.g., using Xplor-NIH).

    • These calculations will generate a structural model of the this compound-sterol complex.[3]

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the study of this compound's ergosterol-binding specificity.

Mechanism of Action: this compound's Sterol Sponge cluster_fungal Fungal Cell Membrane cluster_human Human Cell Membrane Ergosterol Ergosterol Extracted_Ergosterol Extracted Ergosterol Ergosterol->Extracted_Ergosterol Extraction Fungal_Membrane Phospholipid Bilayer Cholesterol Cholesterol Human_Membrane Phospholipid Bilayer Renal_Sparing Renal Sparing (Reduced Toxicity) Human_Membrane->Renal_Sparing Intact This compound This compound (AM-2-19) This compound->Ergosterol High Affinity Binding This compound->Cholesterol Low Affinity No Binding Fungal_Cell_Death Fungal Cell Death Extracted_Ergosterol->Fungal_Cell_Death Leads to

Caption: Mechanism of this compound's selective ergosterol extraction.

Experimental Workflow: Sterol UV-Vis Binding Assay Start Start Prep_Stocks Prepare this compound & Sterol Stock Solutions Start->Prep_Stocks Titration Titrate Sterol into This compound Solution Prep_Stocks->Titration Measure_UV Measure UV-Vis Spectrum After Each Addition Titration->Measure_UV Plot_Data Plot ΔAbsorbance vs. Molar Ratio Measure_UV->Plot_Data Analyze Determine Stoichiometry & Specificity Plot_Data->Analyze End End Analyze->End

Caption: Workflow for the Sterol UV-Vis Binding Assay.

Logical Relationship: Specificity to Reduced Toxicity High_Erg_Binding High Affinity for Ergosterol Selective_Extraction Selective Ergosterol Extraction High_Erg_Binding->Selective_Extraction Low_Chol_Binding Low Affinity for Cholesterol Low_Chol_Binding->Selective_Extraction Potent_Antifungal Potent Antifungal Activity Selective_Extraction->Potent_Antifungal Reduced_Toxicity Reduced Renal Toxicity Selective_Extraction->Reduced_Toxicity

Caption: Relationship between binding specificity and therapeutic index.

References

The Emergence of Turletricin: A Novel Strategy to Overcome Antifungal Resistance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The rising tide of antifungal resistance poses a significant threat to global health, necessitating the development of novel therapeutic agents that can effectively combat recalcitrant fungal pathogens. Turletricin (formerly known as AM-2-19 and SF001), a next-generation polyene antifungal, has emerged as a promising candidate in this arena. Engineered from the potent but toxic amphotericin B (AmB), this compound offers a paradigm shift in the fight against fungal infections by selectively targeting fungal cells, thereby minimizing host toxicity while retaining broad-spectrum fungicidal activity, even against resistant strains. This technical guide provides a comprehensive overview of the core science underpinning this compound's mechanism of action, its efficacy against resistant fungi, and the experimental methodologies used in its evaluation.

Introduction: The Challenge of Antifungal Resistance and the Polyene Class

For decades, amphotericin B has been a cornerstone of antifungal therapy, particularly for severe systemic mycoses. Its broad spectrum and low propensity for resistance development have made it a last line of defense. However, its clinical utility is severely hampered by significant nephrotoxicity, a consequence of its interaction with cholesterol in human cell membranes.[1]

Mechanisms of resistance to conventional antifungals are diverse and include:

  • Target site alterations: Mutations in genes encoding the drug target, such as ERG11 for azoles.

  • Efflux pump overexpression: Increased expression of transporters that actively pump the drug out of the fungal cell.

  • Biofilm formation: A protective extracellular matrix that limits drug penetration.

  • Alterations in the cell membrane: Changes in sterol composition that reduce the binding affinity of polyenes.[2]

Resistance to AmB, though less common, is often associated with alterations in the ergosterol (B1671047) biosynthesis pathway, leading to a decrease in the primary target of the drug.[2]

This compound: A Rationally Designed, Renal-Sparing Polyene

This compound was developed through a rational design approach aimed at decoupling the antifungal efficacy of AmB from its host cell toxicity.[3] This was achieved by modifying the AmB scaffold to enhance its binding affinity for ergosterol, the essential sterol in fungal cell membranes, while simultaneously eliminating its ability to bind to cholesterol, the predominant sterol in mammalian cells.[3]

The key structural modifications in this compound (AM-2-19) involve C2′ epimerization and C16 amidation.[4] These changes fine-tune the sterol extraction kinetics, leading to rapid and selective removal of ergosterol from fungal membranes without affecting cholesterol in host cells.[3][4]

Mechanism of Action: The "Sterol Sponge" Hypothesis

Contrary to the long-held belief that AmB primarily acts by forming pores in the fungal membrane, recent evidence supports the "sterol sponge" model.[5] In this model, AmB molecules self-assemble into extramembranous aggregates that actively extract ergosterol from the fungal cell membrane. This depletion of ergosterol disrupts membrane integrity and vital cellular processes, ultimately leading to fungal cell death.[5]

This compound operates via this same sterol sponge mechanism but with a critical difference: its "sponges" are highly selective for ergosterol. This selectivity is the basis for its improved safety profile.

Signaling Pathways Affected by Ergosterol Depletion

Ergosterol is not only a structural component of the fungal membrane but also plays a crucial role in regulating various cellular processes. Its depletion by this compound triggers a cascade of downstream effects. The primary response to ergosterol depletion is the activation of a compensatory signaling pathway aimed at restoring sterol homeostasis. This pathway is primarily regulated by the transcription factor Upc2.

Ergosterol_Depletion_Pathway This compound This compound Ergosterol Ergosterol This compound->Ergosterol Extracts Membrane_Integrity Membrane Integrity Disruption Ergosterol->Membrane_Integrity Depletion leads to Upc2_inactive Inactive Upc2-Ergosterol Complex Ergosterol->Upc2_inactive Binds to Cell_Death Fungal Cell Death Membrane_Integrity->Cell_Death Upc2_active Active Upc2 Upc2_inactive->Upc2_active Dissociation upon Ergosterol Depletion Nucleus Nucleus Upc2_active->Nucleus Translocates to ERG_genes ERG Gene Upregulation (Ergosterol Biosynthesis) Nucleus->ERG_genes Activates transcription of

Caption: Fungal response to ergosterol depletion by this compound.

Quantitative Data: In Vitro Efficacy of this compound

This compound has demonstrated potent in vitro activity against a broad spectrum of fungal pathogens, including those resistant to current therapies. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound (SF001/AM-2-19) compared to Amphotericin B against various clinical isolates of Candida and Aspergillus species.

Table 1: In Vitro Activity of this compound (SF001) and Amphotericin B against Candida Species [4]

Organism (n)DrugMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)
Candida spp. (56)SF0010.06 - 20.251
Amphotericin B0.12 - 20.50.5
C. albicans (12)SF0010.12 - 0.50.250.5
Amphotericin B0.25 - 10.50.5
C. glabrata (12)SF0010.12 - 20.51
Amphotericin B0.25 - 10.50.5
C. parapsilosis (12)SF0010.06 - 0.50.250.5
Amphotericin B0.12 - 0.50.250.5
C. tropicalis (10)SF0010.12 - 0.50.250.5
Amphotericin B0.25 - 10.50.5
C. krusei (10)SF0010.25 - 10.51
Amphotericin B0.5 - 211

Table 2: In Vitro Activity of this compound (SF001) and Amphotericin B against Aspergillus Species [4]

Organism (n)DrugMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)
Aspergillus spp. (41)SF0010.12 - 20.51
Amphotericin B0.25 - >814
A. fumigatus (12)SF0010.25 - 10.51
Amphotericin B0.5 - 211
A. flavus (10)SF0010.25 - 10.51
Amphotericin B0.5 - >824
A. niger (7)SF0010.12 - 10.51
Amphotericin B0.5 - 212
A. terreus (12)SF0010.5 - 212
Amphotericin B1 - >84>8

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Antifungal Susceptibility Testing

Objective: To determine the in vitro activity of this compound against a panel of fungal isolates.

Methodology:

  • Isolates: Clinical isolates of Candida and Aspergillus species were used. Quality control strains (C. parapsilosis ATCC 22019 and C. krusei ATCC 6258 for yeasts; A. flavus ATCC 204304 for molds) were included in each assay.[4]

  • Medium: RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS was used.

  • Drug Preparation: this compound (SF001) and Amphotericin B were dissolved in DMSO to prepare stock solutions. Serial twofold dilutions were prepared in the test medium.

  • Inoculum Preparation: Fungal colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to achieve the final inoculum concentration.

  • Assay: The broth microdilution method was performed according to the guidelines of the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4]

  • Incubation: Microtiter plates were incubated at 35-37°C.

  • Endpoint Determination:

    • For yeasts, the MIC was defined as the lowest drug concentration that produced a 90% reduction in turbidity compared to the growth control after 24 hours, as measured by a spectrophotometer.[4]

    • For molds, the MIC was determined as the lowest concentration that resulted in no visible growth after 48 hours of incubation.[4]

Antifungal_Susceptibility_Testing_Workflow Start Start Prepare_Isolates Prepare Fungal Isolates (Clinical & QC Strains) Start->Prepare_Isolates Prepare_Inoculum Prepare Fungal Inoculum (0.5 McFarland) Prepare_Isolates->Prepare_Inoculum Prepare_Media Prepare RPMI 1640 Medium Inoculate_Plates Inoculate Microtiter Plates Prepare_Media->Inoculate_Plates Prepare_Drugs Prepare Serial Dilutions of this compound & AmB Prepare_Drugs->Inoculate_Plates Prepare_Inoculum->Inoculate_Plates Incubate Incubate at 35-37°C Inoculate_Plates->Incubate Read_MIC_Yeast Read Yeast MIC (90% Turbidity Reduction at 24h) Incubate->Read_MIC_Yeast Read_MIC_Mold Read Mold MIC (No Visible Growth at 48h) Incubate->Read_MIC_Mold End End Read_MIC_Yeast->End Read_MIC_Mold->End

Caption: Workflow for antifungal susceptibility testing.

Ergosterol Extraction and Quantification

Objective: To measure the rate of ergosterol extraction from fungal cells by this compound.

Methodology:

  • Fungal Culture: Candida albicans is grown to mid-log phase in a suitable broth medium.

  • Treatment: The fungal cells are treated with this compound or Amphotericin B at a specified concentration (e.g., 5 µM) for various time points.[5]

  • Cell Harvesting: Cells are harvested by centrifugation at each time point.

  • Saponification: The cell pellet is resuspended in a solution of alcoholic potassium hydroxide (B78521) and incubated at a high temperature (e.g., 80-90°C) to break open the cells and hydrolyze lipids.

  • Extraction: Non-saponifiable lipids, including ergosterol, are extracted with an organic solvent such as n-heptane or hexane.

  • Quantification: The ergosterol content in the organic extract is quantified using High-Performance Liquid Chromatography (HPLC) with a UV detector, monitoring at a wavelength characteristic of ergosterol (approximately 282 nm).

Ergosterol_Extraction_Quantification_Workflow Start Start Culture_Fungi Culture Fungal Cells to Mid-Log Phase Start->Culture_Fungi Treat_Cells Treat with this compound/AmB (Time Course) Culture_Fungi->Treat_Cells Harvest_Cells Harvest Cells by Centrifugation Treat_Cells->Harvest_Cells Saponify Saponify with Alcoholic KOH Harvest_Cells->Saponify Extract_Lipids Extract Lipids with Organic Solvent Saponify->Extract_Lipids Quantify_HPLC Quantify Ergosterol by HPLC-UV Extract_Lipids->Quantify_HPLC End End Quantify_HPLC->End

References

Turletricin's Impact on Fungal Membrane Integrity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Turletricin (also known as AM-2-19 or SF001) represents a significant advancement in antifungal therapy. As a next-generation polyene macrolide, it exhibits broad-spectrum fungicidal activity with a markedly improved safety profile compared to its predecessor, Amphotericin B. This technical guide delves into the core mechanism of this compound's action: the disruption of fungal membrane integrity through the selective extraction of ergosterol (B1671047). We will explore the quantitative data supporting its efficacy, detail the experimental protocols used to assess its impact on fungal membranes, and visualize the underlying molecular interactions and cellular responses.

Introduction: A New Generation of Polyene Antifungals

Systemic fungal infections pose a significant threat to human health, particularly in immunocompromised individuals. For decades, Amphotericin B has been a cornerstone of antifungal treatment due to its broad spectrum of activity and fungicidal nature. However, its clinical utility is often limited by severe dose-dependent toxicities, most notably nephrotoxicity. This toxicity stems from its propensity to bind not only to ergosterol, the primary sterol in fungal cell membranes, but also to cholesterol in mammalian cell membranes.

This compound has been rationally designed to overcome this limitation. Developed by the Burke lab, this analog of Amphotericin B demonstrates high specificity for ergosterol, leading to potent antifungal activity while sparing human cells.[1] This targeted action disrupts the fungal membrane, causing leakage of essential cellular components and ultimately leading to cell death.

Mechanism of Action: Selective Ergosterol Extraction

The primary mechanism by which this compound exerts its antifungal effect is through the formation of extramembranous sponge-like aggregates that selectively extract ergosterol from the fungal lipid bilayer.[2] Unlike Amphotericin B, which also extracts cholesterol, this compound's modified structure significantly reduces its affinity for the principal sterol in human cells. This selective sequestration of ergosterol compromises the structural integrity and fluidity of the fungal membrane, leading to a cascade of detrimental effects.

Key Molecular Interactions

Structural modifications to the Amphotericin B scaffold have endowed this compound with its remarkable selectivity. These changes alter the molecule's three-dimensional conformation, favoring a binding pocket that accommodates ergosterol while sterically hindering the binding of cholesterol. This precise molecular recognition is the foundation of this compound's improved therapeutic window.

Quantitative Assessment of Antifungal Activity

The in vitro potency of this compound has been extensively evaluated against a wide range of clinically relevant fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Data Presentation

Table 1: In Vitro Activity of this compound (SF001) and Amphotericin B against Candida Species

Organism (n)DrugMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)Geometric Mean MIC (mg/L)
Candida spp. (56)This compound (SF001)0.125 - 40.2510.34
Amphotericin B0.125 - 40.50.50.39
C. albicans (15)This compound (SF001)0.125 - 0.50.250.50.25
Amphotericin B0.25 - 0.50.50.50.42
C. glabrata (15)This compound (SF001)0.125 - 10.2510.35
Amphotericin B0.25 - 10.50.50.43
C. parapsilosis (11)This compound (SF001)0.125 - 10.2510.34
Amphotericin B0.25 - 0.50.250.50.31
C. tropicalis (5)This compound (SF001)0.125 - 0.50.250.50.23
Amphotericin B0.25 - 0.50.250.50.33
C. krusei (5)This compound (SF001)0.5 - 4141.1
Amphotericin B0.5 - 10.510.63

Data extracted from "In vitro activity of SF001: a next-generation polyene versus amphotericin B".[3]

Table 2: In Vitro Activity of this compound (SF001) and Amphotericin B against Aspergillus Species

Organism (n)DrugMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)Geometric Mean MIC (mg/L)
Aspergillus spp. (41)This compound (SF001)0.125 - 40.510.54
Amphotericin B0.25 - 8141.07
A. fumigatus (15)This compound (SF001)0.25 - 10.510.53
Amphotericin B0.5 - 2121.0
A. flavus (10)This compound (SF001)0.125 - 10.510.41
Amphotericin B0.5 - 8181.34
A. niger (8)This compound (SF001)0.25 - 10.510.5
Amphotericin B0.5 - 2120.9
A. terreus (5)This compound (SF001)0.5 - 2120.89
Amphotericin B1 - 4241.9

Data extracted from "In vitro activity of SF001: a next-generation polyene versus amphotericin B".[3]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the impact of this compound on fungal membrane integrity.

Antifungal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal isolates.

Methodology:

  • Method: Broth microdilution method based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to the final desired inoculum concentration.

  • Drug Dilution: this compound is serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.

  • Incubation: The prepared fungal inoculum is added to each well of the microtiter plate containing the drug dilutions. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the drug-free control well.

Ergosterol Extraction and Quantification Assay

Objective: To quantify the amount of ergosterol extracted from fungal cells upon treatment with this compound.

Methodology:

  • Cell Culture and Treatment: Fungal cells are grown to mid-log phase and then treated with various concentrations of this compound or a vehicle control for a specified period.

  • Cell Harvesting and Lysis: After treatment, cells are harvested by centrifugation, washed with sterile water, and then subjected to saponification. This is typically achieved by heating the cell pellet in a methanolic potassium hydroxide (B78521) solution (e.g., 25% KOH in methanol) at a high temperature (e.g., 80-90°C) for 1-2 hours.

  • Lipid Extraction: The saponified mixture is allowed to cool, and non-saponifiable lipids, including ergosterol, are extracted using an organic solvent such as n-hexane or pentane. The mixture is vortexed vigorously and then centrifuged to separate the organic and aqueous phases.

  • Sample Preparation: The organic phase containing the extracted ergosterol is carefully collected, evaporated to dryness under a stream of nitrogen, and the residue is redissolved in a suitable solvent for analysis (e.g., methanol (B129727) or isopropanol).

  • Quantification: The amount of ergosterol is quantified using High-Performance Liquid Chromatography (HPLC) with a C18 column. Ergosterol is detected by its characteristic UV absorbance spectrum, typically with a peak at 282 nm. A standard curve is generated using known concentrations of pure ergosterol to accurately quantify the amount in the experimental samples.

Membrane Permeability Assay (Propidium Iodide Uptake)

Objective: To assess the extent of fungal membrane damage by measuring the influx of the fluorescent dye propidium (B1200493) iodide.

Methodology:

  • Cell Preparation: Fungal cells are grown to the desired growth phase, harvested, and washed with a suitable buffer (e.g., phosphate-buffered saline, PBS). The cells are then resuspended in the same buffer at a defined concentration.

  • Treatment: The fungal cell suspension is treated with different concentrations of this compound or a control.

  • Staining: Propidium iodide (PI) is added to the cell suspension at a final concentration of 1-5 µg/mL. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can enter cells with compromised membranes and bind to DNA, resulting in a significant increase in fluorescence.

  • Incubation: The cell suspension is incubated in the dark for a short period (e.g., 5-15 minutes) to allow for PI uptake in damaged cells.

  • Analysis: The percentage of PI-positive cells is quantified using either flow cytometry or fluorescence microscopy.

    • Flow Cytometry: This method provides a high-throughput and quantitative analysis of a large population of cells. Cells are passed through a laser beam, and the fluorescence emission from individual cells is detected. A gate is set to distinguish between PI-negative (live) and PI-positive (membrane-compromised) cells.

    • Fluorescence Microscopy: This method allows for direct visualization of the stained cells. Images are captured, and the percentage of fluorescent (red) cells is determined relative to the total number of cells (visualized using a bright-field or a counterstain like DAPI).

Visualization of Key Processes

Experimental Workflow for Assessing Membrane Integrity

experimental_workflow cluster_antifungal_testing Antifungal Susceptibility Testing cluster_ergosterol_assay Ergosterol Extraction Assay cluster_pi_assay Membrane Permeability Assay (PI Uptake) inoculum Fungal Inoculum Preparation incubation Incubation (24-48h, 35°C) inoculum->incubation dilution This compound Serial Dilution dilution->incubation mic MIC Determination (Visual Inspection) incubation->mic treatment_erg Fungal Cell Treatment (with this compound) saponification Saponification (KOH/Methanol, Heat) treatment_erg->saponification extraction Lipid Extraction (n-Hexane) saponification->extraction quantification HPLC Quantification (UV 282 nm) extraction->quantification treatment_pi Fungal Cell Treatment (with this compound) staining Propidium Iodide Staining treatment_pi->staining analysis Analysis (Flow Cytometry or Fluorescence Microscopy) staining->analysis

Caption: Experimental workflows for evaluating this compound's antifungal activity and its impact on fungal membrane integrity.

This compound's Mechanism of Action

mechanism_of_action cluster_interaction Molecular Interaction cluster_consequences Cellular Consequences This compound This compound binding Selective Binding This compound->binding no_binding No Significant Binding This compound->no_binding fungal_membrane Fungal Cell Membrane ergosterol Ergosterol ergosterol->fungal_membrane cholesterol Human Cell Membrane (Cholesterol) binding->ergosterol extraction Ergosterol Extraction binding->extraction disruption Membrane Integrity Disruption extraction->disruption no_binding->cholesterol leakage Leakage of Cellular Contents disruption->leakage death Fungal Cell Death leakage->death

Caption: this compound selectively binds to and extracts ergosterol from the fungal cell membrane, leading to a loss of membrane integrity and subsequent cell death.

Downstream Signaling Pathways

The disruption of membrane integrity by this compound is expected to trigger a variety of stress response signaling pathways within the fungal cell as it attempts to counteract the damage. While specific studies on this compound's impact on these pathways are still emerging, based on the known responses to other membrane-targeting antifungals, the following pathways are likely to be involved:

Cell Wall Integrity (CWI) Pathway

The CWI pathway is a highly conserved signaling cascade in fungi that responds to cell wall and membrane stress. Damage to the plasma membrane, such as that caused by ergosterol extraction, is sensed by transmembrane proteins, which then activate a MAP kinase cascade. This ultimately leads to the activation of transcription factors that upregulate the expression of genes involved in cell wall synthesis and remodeling, in an attempt to fortify the cell against the external insult.

cwi_pathway This compound This compound membrane_stress Membrane Stress (Ergosterol Depletion) This compound->membrane_stress sensors Membrane Stress Sensors membrane_stress->sensors rho_gtpase Rho-GTPase Activation sensors->rho_gtpase pkc Protein Kinase C (PKC) rho_gtpase->pkc mapk_cascade MAP Kinase Cascade pkc->mapk_cascade transcription_factor Transcription Factor Activation mapk_cascade->transcription_factor gene_expression Upregulation of Cell Wall Synthesis Genes transcription_factor->gene_expression cell_wall_reinforcement Cell Wall Reinforcement gene_expression->cell_wall_reinforcement

Caption: The Cell Wall Integrity (CWI) pathway is a likely downstream response to this compound-induced membrane stress.

Calcium Signaling Pathway

Disruption of the plasma membrane can lead to an influx of extracellular calcium, triggering calcium-dependent signaling pathways. Calcineurin, a calcium- and calmodulin-dependent phosphatase, is a key player in this response. Activation of the calcineurin pathway can regulate a variety of cellular processes, including ion homeostasis, cell wall synthesis, and stress tolerance, all of which are critical for surviving membrane damage.

calcium_signaling This compound This compound membrane_damage Membrane Damage This compound->membrane_damage ca_influx Calcium Influx membrane_damage->ca_influx calmodulin Calmodulin Activation ca_influx->calmodulin calcineurin Calcineurin Activation calmodulin->calcineurin transcription_factor Transcription Factor (e.g., Crz1) Activation calcineurin->transcription_factor stress_response Stress Response Gene Expression transcription_factor->stress_response

Caption: The calcium signaling pathway may be activated by this compound-induced membrane damage.

Conclusion

This compound represents a promising new antifungal agent that leverages a refined understanding of the molecular interactions between polyenes and sterols. Its high selectivity for ergosterol translates into potent fungicidal activity with a significantly improved safety profile. The disruption of fungal membrane integrity through ergosterol extraction is the primary mechanism of action, a process that can be quantitatively assessed through a variety of established experimental protocols. Further research into the downstream signaling pathways activated by this compound will provide a more complete picture of the fungal response to this novel therapeutic and may reveal opportunities for combination therapies. This technical guide provides a foundational understanding of this compound's core mechanism and the methodologies to study its effects, serving as a valuable resource for researchers and drug development professionals in the field of mycology.

References

Methodological & Application

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Turletricin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro antifungal susceptibility of Turletricin (also known as SF001 or AM-2-19), a next-generation polyene antifungal agent. This compound is an analog of amphotericin B engineered for reduced toxicity.[1][2] Its mechanism of action involves selectively binding to and extracting ergosterol (B1671047) from fungal cell membranes, leading to the formation of pores and subsequent cell death.[1][3][4]

This document outlines standardized methodologies based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for broth microdilution assays.[5][6] Adherence to these protocols will ensure reproducible and comparable Minimum Inhibitory Concentration (MIC) data.

Data Presentation

Table 1: this compound (SF001) and Amphotericin B MIC Distributions against Candida and Aspergillus Species (EUCAST Guidelines)[7]
OrganismAntifungal AgentMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)
Candida spp. This compound (SF001)0.125 - 40.251
Amphotericin B0.125 - 40.50.5
Aspergillus spp. This compound (SF001)Not Specified0.51
Amphotericin BNot Specified14

MIC₅₀/MIC₉₀: The concentrations that inhibited 50% and 90% of the isolates, respectively.[7]

Table 2: Recommended Quality Control (QC) Strains and Target MIC Ranges

Note: As this compound is a novel agent, specific QC ranges have not yet been formally established by standards development organizations. The following are suggested starting points based on common QC strains for polyenes. Laboratories should establish their own internal, reproducible QC ranges.

QC StrainSuggested this compound MIC Range (µg/mL)
Candida parapsilosis ATCC 220190.125 - 1
Candida krusei ATCC 62580.25 - 2
Aspergillus flavus ATCC 2043040.25 - 1
Paecilomyces variotii ATCC MYA-36300.5 - 4

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound This compound This compound FungalCell Fungal Cell Membrane This compound->FungalCell Binds to Ergosterol Ergosterol This compound->Ergosterol Extracts FungalCell->Ergosterol Contains Pore Membrane Pore Formation Ergosterol->Pore Leads to Leakage Ion & Molecule Leakage Pore->Leakage CellDeath Fungal Cell Death Leakage->CellDeath

Caption: Mechanism of action of this compound on the fungal cell membrane.

Broth Microdilution Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PrepDrug Prepare this compound Stock & Serial Dilutions Inoculate Inoculate Microtiter Plate PrepDrug->Inoculate PrepInoculum Prepare Fungal Inoculum (0.5 McFarland) Standardize Standardize Inoculum to Final Concentration PrepInoculum->Standardize Standardize->Inoculate Incubate Incubate Plates (35°C) Inoculate->Incubate ReadMIC Read Plates Visually or Spectrophotometrically Incubate->ReadMIC DetermineMIC Determine MIC (Lowest Concentration with No Growth) ReadMIC->DetermineMIC

Caption: Workflow for this compound broth microdilution susceptibility testing.

Experimental Protocols

The following protocols are adapted from the CLSI M27-A (for yeasts) and M38-A (for molds) documents and should be performed in a sterile environment.[8][9]

Protocol 1: Broth Microdilution Susceptibility Testing for Yeasts (e.g., Candida spp.)

1. Materials

  • This compound analytical powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well, U-bottom microtiter plates

  • Sabouraud Dextrose Agar (B569324) (SDA) plates

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile, disposable labware (pipette tips, reservoirs)

  • Quality control yeast strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)[7]

2. Preparation of this compound Stock and Dilutions

  • Stock Solution: Prepare a stock solution of this compound in 100% DMSO at a concentration of 1,280 µg/mL.

  • Serial Dilutions: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in RPMI-1640 medium to achieve final concentrations typically ranging from 16 µg/mL to 0.03 µg/mL. The final volume in each well should be 100 µL. Include a drug-free well to serve as a growth control.

3. Inoculum Preparation

  • Culture the yeast isolate on an SDA plate at 35°C for 24-48 hours to ensure purity and viability.

  • Select several distinct colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

  • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.

4. Inoculation and Incubation

  • Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing the diluted this compound, resulting in a final volume of 200 µL per well. The final inoculum in the wells will be 0.5-2.5 x 10³ CFU/mL.

  • Incubate the plates at 35°C for 24-48 hours.

5. Endpoint Determination (Reading the MIC)

  • The MIC is determined as the lowest concentration of this compound that causes complete inhibition of visible growth (a clear well).[5][10] This is consistent with the endpoint determination for amphotericin B.[11]

  • Reading can be done visually with the aid of a reading mirror or spectrophotometrically by measuring absorbance at 490 nm.

Protocol 2: Broth Microdilution Susceptibility Testing for Molds (e.g., Aspergillus spp.)

1. Materials

  • Same as Protocol 1, with the addition of Potato Dextrose Agar (PDA) plates and sterile 0.05% Tween 80 in saline.

  • Quality control mold strains (e.g., A. flavus ATCC 204304).[7]

2. Preparation of this compound Stock and Dilutions

  • Follow the same procedure as described in Protocol 1, Section 2.

3. Inoculum Preparation

  • Culture the mold on a PDA plate at 35°C for 5-7 days, or until adequate sporulation is observed.[12]

  • Harvest the conidia by gently flooding the agar surface with sterile saline containing 0.05% Tween 80.

  • Gently scrape the surface with a sterile loop to dislodge the conidia.

  • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

  • Adjust the conidial suspension spectrophotometrically at 530 nm to a transmittance of 80-82%.[13]

  • Perform a 1:50 dilution of this adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.4-5 x 10⁴ CFU/mL.[12]

4. Inoculation and Incubation

  • Add 100 µL of the prepared conidial inoculum to each well of the microtiter plate.

  • Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is visible in the growth control well.[13]

5. Endpoint Determination (Reading the MIC)

  • The MIC is defined as the lowest concentration of this compound that shows 100% inhibition of growth compared to the drug-free control well.[11]

  • Visually inspect each well for growth. The MIC is the first clear well in the dilution series.

References

Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) of Turletricin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Turletricin is a novel antifungal agent, identified as an ergosterol-extracting polyene.[1] As with any new antimicrobial compound, establishing its potency against a panel of relevant microorganisms is a critical step in the drug development process. The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a drug's in vitro activity, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][3] This document provides detailed protocols for determining the MIC of this compound using the broth microdilution and agar (B569324) dilution methods, adhering to guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6][7][8][9]

Data Presentation

The following table summarizes hypothetical MIC data for this compound against a selection of fungal and bacterial species. This data is for illustrative purposes to demonstrate how results can be presented.

MicroorganismStrain IDThis compound MIC (µg/mL)
Candida albicansATCC 900280.5
Candida glabrataATCC 900301
Candida parapsilosisATCC 220190.25
Aspergillus fumigatusATCC 2043052
Cryptococcus neoformansATCC 2088211
Staphylococcus aureusATCC 29213>64
Escherichia coliATCC 25922>64
Pseudomonas aeruginosaATCC 27853>64

Experimental Protocols

Two primary methods for determining the MIC of this compound are detailed below: Broth Microdilution and Agar Dilution.[2][10]

Protocol 1: Broth Microdilution Method

This method is widely used to test the susceptibility of microorganisms to antimicrobial agents in a liquid growth medium.[2][3][11]

Materials:

  • This compound stock solution (prepared in a suitable solvent, e.g., DMSO, and then diluted in broth)

  • Sterile 96-well microtiter plates[3][11]

  • Appropriate broth medium (e.g., RPMI-1640 for fungi, Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria)[3]

  • Test microorganisms

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a 2-fold serial dilution of this compound in the appropriate broth medium in the wells of a 96-well microtiter plate. The typical final volume in each well is 100 µL.

    • The concentration range should be selected based on expected efficacy. A common range is 64 µg/mL to 0.06 µg/mL.

    • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).[3]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture, select several colonies and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for fungi and 1-2 x 10^8 CFU/mL for bacteria.[12]

    • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL for fungi or 5 x 10^5 CFU/mL for bacteria in each well after inoculation.

  • Inoculation of Microtiter Plates:

    • Add 100 µL of the diluted inoculum to each well of the microtiter plate containing the this compound dilutions. The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plates at 35-37°C. Incubation times vary depending on the organism: 24-48 hours for most fungi and 16-20 hours for most bacteria.[2][11]

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that shows no visible growth.[3][12] Growth can be assessed visually or by using a microplate reader to measure optical density (OD).

Protocol 2: Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.[10][13] It is particularly useful for testing multiple isolates simultaneously.[13]

Materials:

  • This compound stock solution

  • Molten agar medium (e.g., Mueller-Hinton Agar)

  • Sterile petri dishes

  • Test microorganisms

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Inoculator (e.g., a multipoint replicator)

Procedure:

  • Preparation of Agar Plates:

    • Prepare a series of this compound concentrations in molten agar. Add a specific volume of the this compound stock solution to the molten agar to achieve the desired final concentrations.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a control plate with no this compound.

  • Inoculum Preparation:

    • Prepare the inoculum as described in the broth microdilution method, adjusting the turbidity to a 0.5 McFarland standard.

  • Inoculation of Agar Plates:

    • Using a multipoint replicator, inoculate the surface of each agar plate with a standardized amount of each test organism (typically 10^4 CFU per spot).[10]

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-72 hours for fungi.[10]

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism at the inoculation spot.[10]

Experimental Workflow Diagram

MIC_Determination_Workflow cluster_prep Preparation cluster_broth Broth Microdilution cluster_agar Agar Dilution prep_this compound Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilution of this compound in 96-well Plate prep_this compound->serial_dilution prepare_plates Prepare Agar Plates with Varying this compound Concentrations prep_this compound->prepare_plates prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) inoculate_broth Inoculate Wells with Standardized Inoculum prep_inoculum->inoculate_broth inoculate_agar Inoculate Agar Surface with Test Organisms prep_inoculum->inoculate_agar prep_media Prepare Growth Media (Broth or Agar) prep_media->serial_dilution prep_media->prepare_plates serial_dilution->inoculate_broth incubate_broth Incubate Plate (35-37°C, 16-48h) inoculate_broth->incubate_broth read_mic_broth Read MIC (Lowest concentration with no visible growth) incubate_broth->read_mic_broth prepare_plates->inoculate_agar incubate_agar Incubate Plates (35-37°C, 16-72h) inoculate_agar->incubate_agar read_mic_agar Read MIC (Lowest concentration with no growth) incubate_agar->read_mic_agar

Caption: Workflow for MIC determination of this compound.

References

Application Notes: Evaluating the Efficacy of Turletricin Against Candida albicans Biofilms

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Candida albicans is a major fungal pathogen, notorious for its ability to form resilient biofilms on both biological and inert surfaces. These biofilms are a significant clinical challenge due to their inherent resistance to conventional antifungal therapies. Turletricin, a synthetic derivative of the polyene antifungal Amphotericin B, presents a promising therapeutic avenue. It functions by extracting ergosterol (B1671047), a vital component of the fungal cell membrane, leading to membrane disruption and cell death.[1][2][3][4] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in Candida albicans biofilm models.

Mechanism of Action

This compound's primary mode of action is the targeted extraction of ergosterol from the fungal cell membrane. This action creates pores and disrupts the membrane's integrity, leading to leakage of intracellular components and ultimately, cell lysis.[1][2][3][4] Unlike its parent compound, Amphotericin B, this compound has been modified to exhibit reduced toxicity to mammalian cells, which lack ergosterol, thereby offering a potentially safer therapeutic profile.

Data Presentation

The following tables summarize key quantitative data points relevant to the study of this compound's effect on C. albicans biofilms. These tables are designed for easy comparison of different experimental outcomes.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC) of this compound against C. albicans

StrainPlanktonic MIC (µg/mL)Biofilm Adhesion Inhibition MBIC₅₀ (µg/mL)Mature Biofilm Eradication MBIC₅₀ (µg/mL)
C. albicans SC5314Data to be determinedData to be determinedData to be determined
Fluconazole-Resistant IsolateData to be determinedData to be determinedData to be determined
Clinical Isolate 1Data to be determinedData to be determinedData to be determined

Table 2: Effect of this compound on C. albicans Biofilm Biomass and Metabolic Activity

Treatment Concentration (µg/mL)Biofilm Biomass Reduction (%) (Crystal Violet Assay)Biofilm Metabolic Activity Reduction (%) (XTT Assay)
Control (No Drug)00
0.5 x MBIC₅₀Data to be determinedData to be determined
1 x MBIC₅₀Data to be determinedData to be determined
2 x MBIC₅₀Data to be determinedData to be determined

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Planktonic C. albicans

This protocol determines the lowest concentration of this compound that inhibits the visible growth of planktonic C. albicans.

Materials:

  • C. albicans strain (e.g., SC5314)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • This compound stock solution

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a suspension of C. albicans from an overnight culture in RPMI-1640 medium to a final concentration of 1-5 x 10³ cells/mL.

  • Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in the 96-well plate.

  • Add 100 µL of the C. albicans suspension to each well containing 100 µL of the diluted this compound.

  • Include a positive control (cells without drug) and a negative control (medium only).

  • Incubate the plate at 37°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of this compound with no visible growth, which can be confirmed by measuring the optical density at 600 nm.

Protocol 2: C. albicans Biofilm Formation and Treatment

This protocol details the formation of C. albicans biofilms and their subsequent treatment with this compound.

Materials:

  • C. albicans strain (e.g., SC5314)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS) - optional for pre-coating

  • This compound stock solution

  • Sterile 96-well flat-bottom microtiter plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • (Optional) Pre-coat the wells of the 96-well plate with FBS for 24 hours at 37°C to promote biofilm adhesion. Wash with PBS.

  • Prepare a C. albicans suspension of 1 x 10⁶ cells/mL in RPMI-1640 medium.

  • Add 200 µL of the cell suspension to each well of the microtiter plate.

  • Incubate the plate at 37°C for 90 minutes to allow for initial cell adherence.

  • Gently wash the wells twice with PBS to remove non-adherent cells.

  • Add 200 µL of fresh RPMI-1640 medium to each well.

  • Incubate for 24-48 hours at 37°C to allow for biofilm maturation.

  • For biofilm inhibition assays, add this compound at desired concentrations at step 6.

  • For mature biofilm eradication assays, add this compound at desired concentrations after the 24-48 hour maturation period and incubate for a further 24 hours.

Protocol 3: Quantification of Biofilm Biomass (Crystal Violet Assay)

This assay quantifies the total biofilm biomass.

Materials:

Procedure:

  • Following biofilm formation and treatment, gently wash the wells twice with PBS.

  • Fix the biofilms by adding 200 µL of methanol (B129727) to each well for 15 minutes.

  • Remove the methanol and allow the plate to air dry.

  • Add 200 µL of 0.1% crystal violet solution to each well and incubate for 20 minutes at room temperature.

  • Wash the wells gently with PBS to remove excess stain.

  • Add 200 µL of 95% ethanol to each well to solubilize the bound dye.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 4: Quantification of Biofilm Metabolic Activity (XTT Assay)

This assay measures the metabolic activity of the cells within the biofilm, providing an indication of cell viability.

Materials:

  • XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • Menadione solution

  • PBS

Procedure:

  • Following biofilm formation and treatment, wash the wells twice with PBS.

  • Prepare the XTT-menadione solution according to the manufacturer's instructions.

  • Add 100 µL of the XTT-menadione solution to each well.

  • Incubate the plate in the dark at 37°C for 2-3 hours.

  • Measure the absorbance of the formazan (B1609692) product at 490 nm using a microplate reader.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed signaling pathway affected by this compound.

G Experimental Workflow for this compound Biofilm Studies cluster_prep Preparation cluster_biofilm Biofilm Formation & Treatment cluster_quant Quantification prep_strain C. albicans Strain Preparation adhesion Adhesion Phase (90 min) prep_strain->adhesion prep_this compound This compound Serial Dilution treatment Treatment with this compound prep_this compound->treatment maturation Maturation Phase (24-48h) adhesion->maturation adhesion->treatment For inhibition studies maturation->treatment For eradication studies cv_assay Crystal Violet Assay (Biomass) treatment->cv_assay xtt_assay XTT Assay (Metabolic Activity) treatment->xtt_assay

Experimental Workflow for this compound Biofilm Studies

G Proposed Signaling Pathway Affected by this compound This compound This compound Ergosterol Ergosterol This compound->Ergosterol extracts MembraneDamage Membrane Damage & Ergosterol Depletion This compound->MembraneDamage causes Membrane Fungal Cell Membrane Ergosterol->Membrane component of StressResponse Cell Wall Integrity & Osmotic Stress Response MembraneDamage->StressResponse activates Apoptosis Apoptosis MembraneDamage->Apoptosis induces HOG_pathway HOG Pathway StressResponse->HOG_pathway involves TOR_pathway TOR Pathway StressResponse->TOR_pathway involves CellDeath Cell Death Apoptosis->CellDeath leads to

Proposed Signaling Pathway Affected by this compound

Conclusion

This compound holds significant promise as an anti-biofilm agent against Candida albicans. Its mechanism of action, targeting the fungal-specific molecule ergosterol, suggests a high degree of selectivity and potentially lower host toxicity. The protocols outlined in these application notes provide a robust framework for the systematic evaluation of this compound's efficacy in various in vitro biofilm models. Further investigations into its effects on gene expression related to stress response pathways, such as the HOG and TOR pathways, will provide deeper insights into the cellular response of C. albicans to this novel antifungal agent.[5][6][7] The use of these standardized methods will facilitate the generation of reliable and comparable data, accelerating the development of this compound as a potential clinical candidate for the treatment of biofilm-associated candidiasis.

References

Application Notes and Protocols for Turletricin against Aspergillus fumigatus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Turletricin (also known as SF001 or AM-2-19) is a next-generation polyene antifungal agent developed as a modification of amphotericin B.[1] Like other polyenes, its primary mechanism of action is the disruption of the fungal cell membrane through interaction with ergosterol (B1671047), a key component of the fungal cell membrane that is absent in mammalian cells.[1][2][3] This binding leads to the formation of pores, causing leakage of essential intracellular components and ultimately fungal cell death.[3] Notably, this compound has been designed to exhibit increased specificity for fungal ergosterol over mammalian cholesterol, suggesting a potentially improved safety profile compared to its predecessors.[1][4] Furthermore, studies on the effects of polyenes like amphotericin B on Aspergillus fumigatus indicate the induction of oxidative stress, implicating cellular pathways that respond to reactive oxygen species (ROS) in the drug's overall effect.[5][6]

These application notes provide a comprehensive guide for the experimental evaluation of this compound's efficacy against the opportunistic fungal pathogen Aspergillus fumigatus. Detailed protocols for determining antifungal susceptibility, assessing biofilm disruption capabilities, and evaluating in vitro cytotoxicity are presented.

Data Presentation

The following tables summarize the reported in vitro activity of this compound (SF001) against Aspergillus fumigatus.

Table 1: In Vitro Susceptibility of Aspergillus fumigatus to this compound (SF001) [1][4][7]

Fungal SpeciesNumber of IsolatesMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)
Aspergillus fumigatus60.5 - 2.00.51.0

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively.

Signaling and Mechanistic Pathways

The primary mechanism of action of this compound is the targeted disruption of the Aspergillus fumigatus cell membrane. As a polyene antifungal, it preferentially binds to ergosterol, a major sterol in the fungal cell membrane. This interaction leads to the formation of pores or channels, disrupting membrane integrity and causing the leakage of vital cytoplasmic contents, which ultimately results in fungal cell death.[2][3]

In addition to direct membrane damage, treatment with polyene antifungals like Amphotericin B has been shown to induce the production of reactive oxygen species (ROS) in Aspergillus fumigatus.[6] This oxidative stress triggers a cellular response involving various signaling pathways. Key transcription factors, such as OdrA/Mdu2, are activated and accumulate in the nucleus, where they regulate the expression of genes involved in detoxification and stress response, contributing to the fungus's tolerance or resistance to the antifungal agent.[8]

Turletricin_Mechanism Proposed Mechanism of Action of this compound in A. fumigatus This compound This compound Ergosterol Ergosterol This compound->Ergosterol Binds to PoreFormation Pore Formation & Membrane Disruption This compound->PoreFormation OxidativeStress Induction of Reactive Oxygen Species (ROS) This compound->OxidativeStress FungalCellMembrane Fungal Cell Membrane Ergosterol->FungalCellMembrane Component of Ergosterol->PoreFormation IonLeakage Leakage of Intracellular Components (Ions, etc.) PoreFormation->IonLeakage CellDeath Fungal Cell Death IonLeakage->CellDeath SignalingPathway Oxidative Stress Response Pathway OxidativeStress->SignalingPathway TranscriptionFactor Activation of Transcription Factors (e.g., OdrA/Mdu2) SignalingPathway->TranscriptionFactor GeneExpression Altered Gene Expression (Detoxification, Stress Response) TranscriptionFactor->GeneExpression

Caption: Proposed mechanism of this compound in A. fumigatus.

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of this compound against Aspergillus fumigatus.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for broth microdilution antifungal susceptibility testing of filamentous fungi.[9][10][11][12]

Materials:

  • Aspergillus fumigatus isolate(s)

  • Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • This compound (SF001)

  • Sterile, 96-well flat-bottom microtiter plates

  • Spectrophotometer

  • Hemocytometer

  • Sterile saline with 0.05% Tween 80

Procedure:

  • Inoculum Preparation:

    • Culture A. fumigatus on PDA or SDA plates at 35°C for 5-7 days to allow for sufficient conidiation.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

    • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

    • Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640 medium using a spectrophotometer (OD at 530 nm of 0.09-0.11) and confirm with a hemocytometer.

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of this compound in RPMI-1640 medium in a separate 96-well plate to achieve final concentrations typically ranging from 0.03 to 16 µg/mL.[13]

  • Assay:

    • Add 100 µL of each this compound dilution to the wells of the test plate.

    • Add 100 µL of the prepared A. fumigatus inoculum to each well.

    • Include a positive control (no drug) and a negative control (no inoculum).

    • Incubate the plates at 35°C for 48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth as observed with the naked eye.[13]

MIC_Workflow Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare A. fumigatus Inoculum PlateSetup Add Drug Dilutions and Inoculum to 96-well Plate Inoculum->PlateSetup DrugDilution Prepare Serial Dilutions of this compound DrugDilution->PlateSetup Incubation Incubate at 35°C for 48 hours PlateSetup->Incubation ReadMIC Visually Determine MIC (Lowest concentration with no visible growth) Incubation->ReadMIC

Caption: Workflow for MIC determination.

Protocol 2: Biofilm Disruption Assay

This protocol is adapted from established methods for assessing the ability of an antifungal agent to disrupt pre-formed Aspergillus fumigatus biofilms.[14][15][16][17][18]

Materials:

  • Aspergillus fumigatus isolate(s)

  • RPMI-1640 medium

  • This compound

  • Sterile, 96-well flat-bottom microtiter plates

  • Crystal Violet (0.1% w/v)

  • 33% Acetic Acid

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)

  • Menadione (B1676200)

  • PBS (Phosphate-Buffered Saline)

  • Microplate reader

Procedure:

  • Biofilm Formation:

    • Prepare an A. fumigatus conidial suspension of 1 x 10⁶ CFU/mL in RPMI-1640 medium.

    • Dispense 200 µL of the suspension into the wells of a 96-well plate.

    • Incubate at 37°C for 24 hours to allow for biofilm formation.

  • This compound Treatment:

    • Gently wash the pre-formed biofilms twice with sterile PBS to remove non-adherent cells.

    • Add 200 µL of RPMI-1640 containing serial dilutions of this compound to the wells.

    • Include a positive control (biofilm with no drug) and a negative control (no biofilm).

    • Incubate for an additional 24 hours at 37°C.

  • Quantification of Biofilm Disruption:

    • Crystal Violet (CV) Assay (Total Biomass):

      • Wash the wells twice with PBS.

      • Fix the biofilms with 100 µL of methanol (B129727) for 15 minutes.

      • Stain with 100 µL of 0.1% Crystal Violet for 20 minutes.

      • Wash thoroughly with water and air dry.

      • Solubilize the bound dye with 200 µL of 33% acetic acid.

      • Measure the absorbance at 595 nm.

    • XTT Assay (Metabolic Activity):

      • Wash the wells twice with PBS.

      • Prepare a solution of XTT (0.5 mg/mL) and menadione (1 µM) in PBS.

      • Add 100 µL of the XTT/menadione solution to each well.

      • Incubate in the dark at 37°C for 2-5 hours.

      • Measure the absorbance at 490 nm.

Biofilm_Workflow Workflow for Biofilm Disruption Assay cluster_formation Biofilm Formation cluster_treatment Treatment cluster_quantification Quantification Seed Seed A. fumigatus (1x10^6 CFU/mL) Incubate24h Incubate at 37°C for 24 hours Seed->Incubate24h Wash Wash with PBS Incubate24h->Wash Addthis compound Add this compound Dilutions Wash->Addthis compound IncubateAgain Incubate at 37°C for 24 hours Addthis compound->IncubateAgain CV_Assay Crystal Violet Assay (Total Biomass) IncubateAgain->CV_Assay XTT_Assay XTT Assay (Metabolic Activity) IncubateAgain->XTT_Assay

Caption: Workflow for biofilm disruption assay.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of the MTT assay to assess the cytotoxicity of this compound against a human cell line (e.g., HEK293 - human embryonic kidney cells).[19][20]

Materials:

  • Human cell line (e.g., HEK293)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Sterile, 96-well flat-bottom microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the human cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions.

    • Include a vehicle control (medium with the solvent used for this compound) and an untreated control.

    • Incubate for 24-48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of cell viability).

Cytotoxicity_Workflow Workflow for In Vitro Cytotoxicity (MTT) Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay SeedCells Seed Human Cells in 96-well Plate Incubate24h Incubate at 37°C for 24 hours SeedCells->Incubate24h Addthis compound Add this compound Dilutions Incubate24h->Addthis compound IncubateAgain Incubate at 37°C for 24-48 hours Addthis compound->IncubateAgain AddMTT Add MTT Reagent IncubateAgain->AddMTT Incubate4h Incubate for 4 hours AddMTT->Incubate4h AddSolubilizer Add Solubilization Solution Incubate4h->AddSolubilizer ReadAbsorbance Measure Absorbance at 570 nm AddSolubilizer->ReadAbsorbance

Caption: Workflow for in vitro cytotoxicity (MTT) assay.

References

Application Notes: Cell Culture Assays for Turletricin Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Turletricin (also known as AM-2-19 or SF001) is a novel, synthetically modified polyene antifungal agent derived from the well-known Amphotericin B.[1] It is designed to retain potent antifungal activity by extracting ergosterol (B1671047) from fungal membranes while reducing the significant cytotoxicity, particularly nephrotoxicity, associated with its parent compound.[1][2] The development of this compound as a therapeutic agent necessitates a thorough evaluation of its cytotoxicity profile against mammalian cells to ensure its safety and selectivity.

These application notes provide detailed protocols for a panel of standard in vitro cell culture assays to comprehensively assess the cytotoxic effects of this compound. The selected assays measure key indicators of cell health, including metabolic activity, membrane integrity, and the induction of apoptosis (programmed cell death). Performing these assays on relevant cell lines, such as human kidney cells, can provide crucial data on the potential toxicity and mechanism of action of this compound.

MTT Assay: Assessment of Metabolic Viability

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan (B1609692) crystals.[3][4][5] The amount of formazan produced is directly proportional to the number of metabolically active cells.[3]

Experimental Protocol

Materials:

  • Human Embryonic Kidney (HEK293) cells or other relevant cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (and a control compound, e.g., Amphotericin B)

  • MTT solution (5 mg/mL in sterile PBS)[4]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[6]

  • 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed 1x10⁴ to 5x10⁴ cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control.

  • Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[5]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[3]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization.[4] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4]

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

Plot the % cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Execution cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate_attach Incubate Overnight (37°C, 5% CO₂) seed->incubate_attach prep_compound Prepare this compound Dilutions treat Treat Cells with this compound prep_compound->treat incubate_treat Incubate for 24-72h treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate % Viability & IC50 read->calculate

Caption: Workflow for assessing cell viability via MTT assay.

LDH Assay: Measurement of Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity test that quantifies the activity of LDH released from cells with damaged plasma membranes.[8] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[8][9] The amount of LDH in the supernatant is proportional to the number of dead or membrane-compromised cells.[8] This assay is particularly relevant for a membrane-active compound like this compound.

Experimental Protocol

Materials:

  • Cells and culture reagents as in the MTT assay

  • This compound

  • 96-well flat-bottom plates

  • LDH Assay Kit (containing substrate, cofactor, and dye)

  • Lysis Solution (often 10X, provided in kits)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

  • Controls Setup: Prepare triplicate wells for:

    • Untreated Control: Spontaneous LDH release.

    • Vehicle Control: Spontaneous LDH release with vehicle.

    • Maximum LDH Release: Add 10 µL of 10X Lysis Solution 45 minutes before the end of the incubation period.[9]

    • Medium Background: Culture medium without cells.

  • Compound Treatment: Treat cells with serial dilutions of this compound and incubate for the desired time (e.g., 6-48 hours).[9]

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[9]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[8][9]

  • Absorbance Measurement: Add 50 µL of Stop Solution (if required by the kit) and measure the absorbance at 490 nm using a microplate reader.[9][10]

Data Analysis: First, subtract the absorbance value of the medium background from all other readings. Then, calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Untreated) / (Absorbance of Maximum Release - Absorbance of Untreated)] x 100

Plot the % cytotoxicity against the this compound concentration to determine the EC50 value.

Experimental Workflow: LDH Assay

LDH_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Execution cluster_analysis Data Analysis seed Seed Cells & Controls in 96-well Plate incubate_attach Incubate Overnight seed->incubate_attach treat Treat Cells with this compound incubate_attach->treat incubate_treat Incubate for desired time treat->incubate_treat lyse Add Lysis Buffer to Max Release wells incubate_treat->lyse centrifuge Centrifuge Plate (250 x g) lyse->centrifuge transfer Transfer Supernatant to New Plate centrifuge->transfer add_reagent Add LDH Reaction Mix transfer->add_reagent incubate_reagent Incubate 30 min at RT add_reagent->incubate_reagent read Measure Absorbance (490 nm) incubate_reagent->read calculate Calculate % Cytotoxicity & EC50 read->calculate

Caption: Workflow for measuring cytotoxicity via LDH release.

Annexin V/PI Assay: Differentiating Apoptosis and Necrosis

This flow cytometry-based assay distinguishes between different stages of cell death. In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label these cells.[11] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells to stain the DNA. This dual staining allows for the differentiation of:

  • Live cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive[12]

Experimental Protocol

Materials:

  • Cells seeded in 6-well plates or T25 flasks

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., 1x10⁶ cells in a T25 flask) and allow them to attach overnight. Treat with this compound for the desired duration.[12]

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the floating cells from the supernatant, and wash twice with cold PBS by centrifuging at 400-600 x g for 5 minutes.[12][13]

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1x10⁶ cells/mL.[11]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-2 µL of PI working solution.[11]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[11] Be sure to include unstained, Annexin V only, and PI only controls for proper compensation and gating.

Experimental Workflow: Annexin V/PI Assay

AnnexinV_Workflow cluster_prep Preparation & Treatment cluster_harvest Cell Harvesting cluster_stain Staining cluster_analysis Analysis seed Seed & Treat Cells in Flasks incubate Incubate for desired time seed->incubate collect Collect Floating & Adherent Cells incubate->collect wash Wash with Cold PBS collect->wash resuspend Resuspend in Binding Buffer wash->resuspend aliquot Aliquot 100 µL Cell Suspension resuspend->aliquot add_stains Add Annexin V-FITC & PI aliquot->add_stains incubate_stain Incubate 15 min at RT (dark) add_stains->incubate_stain add_buffer Add 400 µL Binding Buffer incubate_stain->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Caspase-3/7 Assay: Quantifying Apoptosis Execution

Caspases are a family of proteases that are critical executioners of apoptosis.[14] Caspase-3 and Caspase-7 are key effector caspases that cleave numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.[15] This assay uses a proluminescent or fluorogenic substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[16] The resulting luminescent or fluorescent signal is proportional to the amount of active caspase-3/7 in the sample.

Experimental Protocol

Materials:

  • Cells and culture reagents

  • This compound

  • White-walled 96-well plates (for luminescence) or black-walled plates (for fluorescence)

  • Caspase-Glo® 3/7 Assay System (Promega) or similar kit

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density optimized for your cell line (e.g., 20,000 cells/well).[17]

  • Compound Treatment: Treat cells with serial dilutions of this compound. Include an untreated control and a positive control for apoptosis (e.g., staurosporine).[17]

  • Incubation: Incubate the plate for the desired period to induce apoptosis (e.g., 4-24 hours).

  • Reagent Preparation and Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent directly to each well containing 100 µL of cell culture medium.[8]

  • Signal Development: Mix the contents by gentle shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.[8]

  • Measurement: Measure the luminescence of each well using a luminometer.[8]

Data Analysis: Subtract the background luminescence (from wells with medium only) from all readings. The signal is directly proportional to caspase activity. Data can be presented as fold-change in caspase activity relative to the untreated control.

Experimental Workflow: Caspase-3/7 Assay

Caspase_Workflow cluster_prep Preparation & Treatment cluster_assay Assay Execution cluster_analysis Data Analysis seed Seed Cells in Opaque 96-well Plate incubate_attach Incubate Overnight seed->incubate_attach treat Treat Cells with this compound incubate_attach->treat incubate_treat Incubate for Apoptosis Induction treat->incubate_treat equilibrate Equilibrate Plate & Reagent to RT incubate_treat->equilibrate add_reagent Add Caspase-Glo® 3/7 Reagent equilibrate->add_reagent incubate_reagent Incubate 1-2h at RT (dark) add_reagent->incubate_reagent read Measure Luminescence incubate_reagent->read calculate Calculate Fold-Change in Activity read->calculate

Caption: Workflow for measuring Caspase-3/7 activity.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in tables for clear comparison.

Table 1: IC50 Values of this compound against Various Cell Lines

Cell Line Assay Incubation Time (h) This compound IC50 (µM) Amphotericin B IC50 (µM)
HEK293 MTT 48 Value Value
HeLa MTT 48 Value Value

| A549 | MTT | 48 | Value | Value |

Table 2: EC50 Values from LDH Release Assay

Cell Line Incubation Time (h) This compound EC50 (µM) Amphotericin B EC50 (µM)
HEK293 24 Value Value

| HeLa | 24 | Value | Value |

Table 3: Apoptosis and Necrosis Induction by this compound (24h)

Treatment Concentration (µM) Live Cells (%) Early Apoptosis (%) Late Apoptosis/Necrosis (%)
Control 0 Value Value Value
This compound IC50/2 Value Value Value
This compound IC50 Value Value Value

| this compound | IC50x2 | Value | Value | Value |

Hypothesized Signaling Pathway for Polyene-Induced Cytotoxicity

Polyenes like Amphotericin B and likely this compound exert their effects primarily at the cell membrane. In mammalian cells, they can form pores or aggregates that disrupt membrane integrity by interacting with cholesterol, leading to ion leakage, membrane depolarization, and ultimately, cell death, often through apoptosis.

Polyene_Pathway This compound This compound Membrane Cell Membrane (Cholesterol) This compound->Membrane Pore Pore/Aggregate Formation Membrane->Pore Leakage Ion Leakage (K⁺, Na⁺) Membrane Depolarization Pore->Leakage Necrosis Necrosis (High Concentration) Pore->Necrosis High Dose Stress Oxidative Stress (ROS Production) Leakage->Stress Mito Mitochondrial Dysfunction Stress->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Hypothesized pathway of this compound-induced cytotoxicity.

References

developing a laboratory standard operating procedure for Turletricin

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols: Turletricin

For Research Use Only. Not for use in diagnostic procedures.

Introduction

This compound is a novel investigational compound demonstrating potent antimicrobial properties. These application notes provide detailed protocols for the initial characterization of this compound in a laboratory setting. The described procedures are intended for researchers, scientists, and drug development professionals aiming to evaluate its biological activity. The protocols cover the assessment of its antimicrobial efficacy, its cytotoxic effects on mammalian cells, and its impact on a key inflammatory signaling pathway, the NF-κB pathway.

Quantitative Data Summary

The following tables represent sample data obtained from the experimental protocols described below. These are intended to serve as an example of expected results and for comparative purposes.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)2
Escherichia coli (ATCC 25922)8
Pseudomonas aeruginosa (ATCC 27853)16
Streptococcus pneumoniae (ATCC 49619)1

Table 2: Cytotoxicity of this compound on HeLa and HepG2 cells after 24-hour exposure.

Cell LineThis compound Conc. (µg/mL)% Cell Viability (MTT Assay)IC50 (µg/mL)
HeLa0100> 100
1098.5
5085.2
10060.1
HepG20100> 100
1099.1
5090.5
10075.8

Table 3: Relative Gene Expression in Macrophages treated with this compound and stimulated with LPS.

GeneTreatmentFold Change (vs. Control)
TNF-αLPS only15.2
LPS + this compound (10 µg/mL)4.5
IL-6LPS only25.8
LPS + this compound (10 µg/mL)8.1

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol details the broth microdilution method for determining the MIC of this compound against susceptible bacterial strains.

Materials:

  • This compound stock solution (1 mg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum (prepared to 0.5 McFarland standard)

  • Spectrophotometer

Procedure:

  • Prepare a serial two-fold dilution of this compound in CAMHB directly in a 96-well plate. The concentration range should typically span from 64 µg/mL to 0.25 µg/mL.

  • Include a positive control well (bacteria, no drug) and a negative control well (broth only).

  • Dilute the bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add 50 µL of the standardized bacterial suspension to each well containing 50 µL of the diluted this compound, bringing the total volume to 100 µL.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

MIC_Workflow prep_stock Prepare this compound Stock Solution serial_dilute Perform 2-fold Serial Dilutions in 96-well plate with CAMHB prep_stock->serial_dilute add_inoculum Add Bacterial Inoculum to wells (Final ~5x10^5 CFU/mL) serial_dilute->add_inoculum prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->add_inoculum incubate Incubate at 37°C for 18-24 hours add_inoculum->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic

Fig 1. Workflow for MIC Determination.
Protocol 2: Mammalian Cell Cytotoxicity (MTT Assay)

This protocol assesses the effect of this compound on the viability of mammalian cell lines.

Materials:

  • HeLa or other suitable mammalian cell lines

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • This compound stock solution

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare dilutions of this compound in complete growth medium and replace the existing medium with 100 µL of the drug-containing medium. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT reagent to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Western Blot Analysis of NF-κB Pathway

This protocol is designed to investigate if this compound modulates the NF-κB signaling pathway by measuring the phosphorylation of p65.

Materials:

  • RAW 264.7 macrophage cell line

  • LPS (Lipopolysaccharide)

  • This compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-p65, anti-total-p65, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Plate RAW 264.7 cells and grow to 80-90% confluency.

  • Pre-treat cells with desired concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (100 ng/mL) for 30 minutes. Include untreated and LPS-only controls.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibody overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize bands using an ECL substrate and an imaging system.

  • Quantify band intensity and normalize phosphorylated p65 to total p65 and the loading control (β-actin).

Western_Blot_Workflow cell_culture Culture & Treat Cells (e.g., Pre-treat with this compound, stimulate with LPS) lysis Cell Lysis & Protein Quantification (BCA) cell_culture->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-p65) O/N at 4°C blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Substrate & Imaging secondary_ab->detection analysis Band Densitometry & Normalization detection->analysis

Fig 2. Western Blot Experimental Workflow.

Hypothesized Mechanism of Action

This compound is hypothesized to inhibit the pro-inflammatory NF-κB signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by an agonist like LPS, the IKK complex phosphorylates IκB, leading to its degradation. This frees NF-κB (p50/p65) to translocate to the nucleus, where it drives the transcription of inflammatory genes. This compound may interfere with this cascade, potentially by inhibiting the IKK complex, thereby reducing the inflammatory response.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_complex IkB->NFkB_complex degrades, releases p65 p65 p65->NFkB_complex p50 p50 p50->NFkB_complex p65_nuc p65 NFkB_complex->p65_nuc translocates p50_nuc p50 NFkB_complex->p50_nuc translocates DNA DNA p65_nuc->DNA binds p50_nuc->DNA binds Genes Inflammatory Gene Transcription DNA->Genes This compound This compound This compound->IKK inhibits

Application Notes and Protocols for Turletricin (AM-2-19/SF001)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Turletricin (also known as AM-2-19 and SF001) is a next-generation polyene antifungal agent derived from amphotericin B.[1][2] It is engineered to be less toxic to kidneys by selectively targeting and extracting ergosterol (B1671047) from fungal cell membranes, with minimal interaction with human cholesterol.[1][2] This enhanced selectivity reduces the nephrotoxicity commonly associated with amphotericin B.[2] this compound has demonstrated potent, broad-spectrum fungicidal activity, including against strains resistant to other antifungals.[3] Currently in Phase I clinical trials, this compound has received Qualified Infectious Disease Product (QIDP) and Fast Track designations from the FDA for invasive aspergillosis.[1]

These application notes provide essential information for the preparation, storage, and use of this compound in a research setting, with a focus on in vitro antifungal susceptibility testing.

Solution Preparation and Storage

Proper preparation and storage of this compound solutions are critical for maintaining its activity and ensuring experimental reproducibility.

Materials Required
  • This compound (AM-2-19/SF001) powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Calibrated pipettes and sterile, filter-barrier tips

Protocol for Preparation of 10 mM Stock Solution
  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Aseptically weigh the required amount of this compound powder.

  • Reconstitute the powder in sterile DMSO to a final concentration of 10 mM. For example, for 1 mg of this compound (MW: 997.17 g/mol ), add 100.3 µL of DMSO.

  • Vortex briefly to ensure complete dissolution. The solution should be clear.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

Storage and Stability

Adherence to appropriate storage conditions is crucial for preserving the integrity of this compound.

Formulation Storage Temperature Duration Source
Solid Powder-20°C12 Months[4]
4°C6 Months[4]
10 mM in DMSO-80°C6 Months[4]
-20°C6 Months[4]

Note: While specific data on stability in aqueous media is not available, its use in 24-48 hour in vitro assays suggests stability under these conditions.[3] It is recommended to prepare fresh dilutions in culture media for each experiment from the frozen DMSO stock. Avoid prolonged storage of aqueous solutions.

In Vitro Antifungal Susceptibility Testing

The following protocol is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines and has been applied to this compound.[3]

Experimental Protocol: Broth Microdilution for Candida and Aspergillus spp.

This method determines the Minimum Inhibitory Concentration (MIC) of this compound against fungal isolates.

  • Inoculum Preparation:

    • Culture fungal isolates on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to an approximate concentration of 1-5 x 10^6 CFU/mL for yeast and 0.5-5 x 10^6 CFU/mL for molds.

    • Further dilute the suspension in the assay medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration for the assay.

  • Drug Dilution Series:

    • Prepare a serial two-fold dilution of the this compound stock solution in the assay medium in a 96-well microtiter plate. The typical concentration range for testing is 0.03 to 16 µg/mL.

    • Include a drug-free well as a positive control for fungal growth and a well with medium only as a negative control (blank).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate, including the drug-containing wells and the positive control well.

    • Incubate the plates at 35-37°C.

    • Incubation times vary by organism:

      • Candida spp.: 24 hours[3]

      • Aspergillus spp.: 48 hours[3]

  • MIC Determination:

    • For Candida spp.: The MIC is defined as the lowest concentration of this compound that results in at least 90% growth inhibition compared to the positive control. This can be determined by visual inspection or spectrophotometrically by reading the optical density at a suitable wavelength (e.g., 530 nm).[3]

    • For Aspergillus spp.: The MIC is determined as the lowest concentration that shows no visible growth to the naked eye.[3]

In Vitro Activity Data

The following table summarizes the in vitro activity of this compound (SF001) against clinical isolates of Candida and Aspergillus species.

Organism (Number of Isolates) MIC Range (µg/mL) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Source
Candida spp. (n=56)0.25 - >1614[3]
Aspergillus spp. (n=41)0.125 - 20.51[3]

Mechanism of Action and Experimental Workflow

Mechanism of Action

This compound's antifungal activity is based on its high affinity for ergosterol, a primary sterol component of the fungal cell membrane. It acts as an "ergosterol sponge," physically extracting these molecules from the membrane. This disruption of membrane integrity leads to leakage of cellular contents and ultimately, fungal cell death.[2][3] Unlike its predecessor, Amphotericin B, this compound has a lower affinity for cholesterol, the primary sterol in mammalian cell membranes, which accounts for its improved safety profile.[2]

G Mechanism of Action: this compound cluster_fungal Fungal Cell cluster_human Human Cell fungal_membrane Fungal Cell Membrane (Ergosterol-rich) ergosterol Ergosterol fungal_membrane->ergosterol Ergosterol Extraction cell_death Cell Death ergosterol->cell_death leads to human_membrane Human Cell Membrane (Cholesterol-rich) cell_viability Cell Viability Maintained human_membrane->cell_viability No Cholesterol Extraction cholesterol Cholesterol This compound This compound This compound->fungal_membrane High Affinity Binding This compound->human_membrane Low Affinity

Caption: Mechanism of this compound's selective antifungal action.

Experimental Workflow

The diagram below outlines a typical workflow for evaluating the in vitro efficacy of this compound.

G Experimental Workflow: In Vitro Antifungal Susceptibility Testing prep_stock 1. Prepare 10 mM This compound Stock in DMSO serial_dilution 3. Perform Serial Dilution in 96-well Plate (RPMI Medium) prep_stock->serial_dilution prep_inoculum 2. Prepare Fungal Inoculum (0.5 McFarland) inoculate 4. Inoculate Plate prep_inoculum->inoculate serial_dilution->inoculate incubate 5. Incubate (24h for Candida, 48h for Aspergillus) inoculate->incubate read_mic 6. Determine MIC (Visual or Spectrophotometric) incubate->read_mic analyze 7. Analyze Data (Calculate MIC₅₀/MIC₉₀) read_mic->analyze

Caption: Workflow for this compound MIC determination.

References

Application Notes and Protocols: Flow Cytometry Analysis of Turletricin-Treated Fungal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Turletricin is a novel polyene antifungal agent that exhibits its therapeutic effect by extracting ergosterol (B1671047) from the fungal cell membrane.[1] This disruption of membrane integrity leads to cell death, making this compound a promising candidate for the treatment of fungal infections. Flow cytometry is a powerful high-throughput technique for the single-cell analysis of microbial populations.[2] It allows for the rapid and quantitative assessment of various cellular parameters, providing crucial insights into the mechanism of action of antifungal compounds.[2] These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of this compound on fungal cells, focusing on cell viability, membrane integrity, apoptosis/necrosis, cell cycle progression, and the generation of reactive oxygen species (ROS).

Key Applications

Flow cytometry can be employed to elucidate the cellular effects of this compound treatment on fungi by measuring:

  • Cell Viability and Membrane Permeability: Quantifying the extent of cell death and membrane damage.

  • Mode of Cell Death: Differentiating between apoptotic and necrotic cell death pathways.

  • Cell Cycle Arrest: Identifying specific phases of the cell cycle affected by this compound.

  • Oxidative Stress: Measuring the induction of reactive oxygen species.

Data Presentation

The following tables summarize the expected quantitative data from flow cytometry analysis of this compound-treated fungal cells.

Table 1: Analysis of Fungal Cell Viability and Membrane Integrity

Treatment GroupConcentration (µg/mL)% Viable Cells (SYTOX Green Negative)% Permeabilized Cells (SYTOX Green Positive)% Viable Cells (PI Negative)% Permeabilized Cells (PI Positive)
Untreated Control095 ± 35 ± 396 ± 24 ± 2
This compound0.5 x MIC70 ± 530 ± 572 ± 628 ± 6
This compound1 x MIC35 ± 765 ± 738 ± 862 ± 8
This compound2 x MIC10 ± 490 ± 412 ± 388 ± 3
Heat-Killed ControlN/A<1>99<1>99

Table 2: Analysis of Apoptosis and Necrosis

Treatment GroupConcentration (µg/mL)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
Untreated Control094 ± 32 ± 11 ± 13 ± 2
This compound0.5 x MIC65 ± 615 ± 410 ± 310 ± 3
This compound1 x MIC30 ± 825 ± 520 ± 425 ± 6
This compound2 x MIC8 ± 310 ± 330 ± 752 ± 8
Positive Control (e.g., H₂O₂)N/A15 ± 535 ± 630 ± 520 ± 4

Table 3: Cell Cycle Analysis

Treatment GroupConcentration (µg/mL)% G1 Phase% S Phase% G2/M Phase
Untreated Control055 ± 415 ± 330 ± 4
This compound0.5 x MIC60 ± 512 ± 228 ± 5
This compound1 x MIC75 ± 68 ± 317 ± 4
This compound2 x MIC85 ± 75 ± 210 ± 3
Positive Control (e.g., Hydroxyurea)N/A10 ± 370 ± 820 ± 5

Table 4: Reactive Oxygen Species (ROS) Generation

Treatment GroupConcentration (µg/mL)% DCF-Positive CellsMean Fluorescence Intensity (MFI) of DCF
Untreated Control03 ± 1150 ± 20
This compound0.5 x MIC15 ± 4300 ± 40
This compound1 x MIC40 ± 6650 ± 70
This compound2 x MIC75 ± 81200 ± 150
Positive Control (e.g., H₂O₂)N/A90 ± 52000 ± 250

Experimental Protocols & Visualizations

Fungal Cell Viability and Membrane Permeabilization Assay

This protocol utilizes SYTOX Green or Propidium Iodide (PI) to assess cell viability. Both dyes are nucleic acid stains that can only penetrate cells with compromised plasma membranes.[3][4][5] Therefore, an increase in fluorescence intensity indicates a loss of membrane integrity and cell viability.[6][7]

G cluster_prep Cell Preparation cluster_treat Treatment cluster_stain Staining cluster_acq Data Acquisition prep1 Grow fungal cells to mid-log phase prep2 Harvest and wash cells prep1->prep2 prep3 Resuspend in appropriate buffer prep2->prep3 treat1 Incubate with this compound (and controls) prep3->treat1 stain1 Add SYTOX Green or Propidium Iodide treat1->stain1 stain2 Incubate in the dark stain1->stain2 acq1 Analyze on flow cytometer stain2->acq1

Workflow for Cell Viability Assay.

Protocol:

  • Cell Culture: Culture the desired fungal strain in an appropriate liquid medium to the mid-logarithmic growth phase.

  • Harvesting: Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells twice with sterile phosphate-buffered saline (PBS) or a suitable buffer.

  • Resuspension: Resuspend the cells in PBS to a final concentration of approximately 1 x 10⁶ cells/mL.

  • Treatment: Aliquot the cell suspension into tubes and treat with varying concentrations of this compound (e.g., 0.5x, 1x, and 2x the Minimum Inhibitory Concentration, MIC). Include an untreated control and a positive control (e.g., heat-killed cells).

  • Incubation: Incubate the cells under appropriate conditions for a predetermined time.

  • Staining:

    • For SYTOX Green: Add SYTOX Green to a final concentration of 0.1-1 µM.[8] Incubate in the dark at room temperature for 15-30 minutes.[5]

    • For Propidium Iodide: Add Propidium Iodide to a final concentration of 5-10 µg/mL.[9] Incubate on ice or at room temperature for 5-15 minutes in the dark.[10]

  • Flow Cytometry: Analyze the samples on a flow cytometer. Excite SYTOX Green at 488 nm and collect emission at approximately 523 nm.[4] Excite Propidium Iodide at 488 nm and collect emission at approximately 617 nm.[11]

Apoptosis and Necrosis Assay

This protocol uses a dual-staining method with Annexin V-FITC and Propidium Iodide (PI) to differentiate between viable, apoptotic, and necrotic cells.[12][13] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[14] PI stains cells that have lost membrane integrity, a hallmark of late apoptosis and necrosis.[13]

G cluster_prep Cell Preparation & Treatment cluster_stain Staining cluster_acq Data Acquisition prep1 Prepare and treat cells as in Viability Assay prep2 Harvest and wash cells prep1->prep2 stain1 Resuspend in Annexin V Binding Buffer prep2->stain1 stain2 Add Annexin V-FITC stain1->stain2 stain3 Incubate in the dark stain2->stain3 stain4 Add Propidium Iodide stain3->stain4 acq1 Analyze immediately by flow cytometry stain4->acq1

Workflow for Apoptosis/Necrosis Assay.

Protocol:

  • Cell Preparation and Treatment: Follow steps 1-6 of the Fungal Cell Viability and Membrane Permeabilization Assay protocol.

  • Washing: Wash the cells once with PBS and then once with 1X Annexin V Binding Buffer.[15]

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1-5 x 10⁶ cells/mL.[15]

  • Annexin V Staining: Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.[15]

  • Incubation: Incubate for 10-15 minutes at room temperature in the dark.[15]

  • PI Staining: Add 5 µL of Propidium Iodide Staining Solution.[15]

  • Flow Cytometry: Analyze the samples immediately on a flow cytometer. Use a 488 nm laser for excitation and collect FITC fluorescence at ~530 nm and PI fluorescence at ~617 nm.

Cell Cycle Analysis

This protocol involves staining the fungal cells with a DNA-binding dye like Propidium Iodide (PI) or SYTOX Green to determine the DNA content and, consequently, the cell cycle phase (G1, S, or G2/M).[16][17]

G cluster_prep Cell Preparation & Treatment cluster_fix Fixation cluster_stain Staining cluster_acq Data Acquisition prep1 Prepare and treat cells prep2 Harvest and wash cells prep1->prep2 fix1 Fix cells in cold 70% ethanol (B145695) prep2->fix1 stain1 Wash to remove ethanol fix1->stain1 stain2 Treat with RNase A stain1->stain2 stain3 Stain with Propidium Iodide or SYTOX Green stain2->stain3 acq1 Analyze by flow cytometry stain3->acq1

Workflow for Cell Cycle Analysis.

Protocol:

  • Cell Preparation and Treatment: Follow steps 1-6 of the Fungal Cell Viability and Membrane Permeabilization Assay protocol.

  • Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing. Incubate at 4°C for at least 1 hour.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cells in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.[18]

  • Staining: Add Propidium Iodide (to a final concentration of 25-50 µg/mL) or SYTOX Green and incubate in the dark for at least 15 minutes.[18]

  • Flow Cytometry: Analyze the samples on a flow cytometer using the appropriate laser and emission filters for the chosen dye.

Reactive Oxygen Species (ROS) Detection

This protocol uses 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.[19][20][21] DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to DCFH.[22] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[19][22]

G cluster_prep Cell Preparation cluster_load Probe Loading cluster_treat Treatment cluster_acq Data Acquisition prep1 Prepare and wash cells load1 Incubate cells with DCFH-DA prep1->load1 treat1 Wash and resuspend cells load1->treat1 treat2 Treat with this compound (and controls) treat1->treat2 acq1 Analyze by flow cytometry treat2->acq1

Workflow for ROS Detection Assay.

Protocol:

  • Cell Preparation: Follow steps 1-4 of the Fungal Cell Viability and Membrane Permeabilization Assay protocol.

  • Probe Loading: Incubate the cells with DCFH-DA (e.g., 2.5-10 µM) at 37°C for 30-60 minutes in the dark.[20][22]

  • Washing: Centrifuge the cells and wash twice with PBS to remove excess probe.

  • Resuspension and Treatment: Resuspend the cells in fresh medium and treat with varying concentrations of this compound as described previously. Include appropriate controls.

  • Incubation: Incubate for the desired time period.

  • Flow Cytometry: Analyze the samples on a flow cytometer with excitation at 488 nm and emission collection at ~525 nm.[20]

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the antifungal mechanism of this compound using flow cytometry. By quantifying key cellular responses such as viability, mode of cell death, cell cycle progression, and oxidative stress, researchers can gain a comprehensive understanding of how this novel compound interacts with and kills fungal cells. This information is invaluable for both basic research and the preclinical development of this compound as a therapeutic agent.

References

Application Notes and Protocols for Checkerboard Assay: Investigating Turletricin Synergy with Other Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antifungal resistance necessitates the development of novel therapeutic strategies to combat invasive fungal infections. One promising approach is the use of combination therapy, where two or more antifungal agents are used synergistically to enhance efficacy, reduce dosage-related toxicity, and overcome resistance mechanisms. Turletricin, a novel polyene antifungal agent, demonstrates potent activity by selectively extracting ergosterol (B1671047) from fungal cell membranes, leading to cell death.[1][2] Investigating the synergistic potential of this compound with other classes of antifungals is a critical step in its preclinical development.

This document provides a detailed protocol for performing a checkerboard assay to evaluate the in vitro synergy of this compound with other antifungal agents. The checkerboard method is a widely used technique to determine the fractional inhibitory concentration (FIC) index, which quantifies the nature of the interaction between two antimicrobial agents.[3][4][5]

Principle of the Checkerboard Assay

The checkerboard assay involves testing various concentrations of two drugs, both individually and in combination, against a specific fungal isolate in a microtiter plate format.[4][6] By observing the pattern of fungal growth inhibition, the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination can be determined. These values are then used to calculate the Fractional Inhibitory Concentration Index (FICI), which provides a quantitative measure of the drug interaction.[3][7][8]

Key Concepts and Definitions

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[4]

  • Fractional Inhibitory Concentration (FIC): The ratio of the MIC of a drug in combination to the MIC of the drug alone.[4][9]

  • Fractional Inhibitory Concentration Index (FICI): The sum of the FICs of the two drugs tested in combination. The FICI is calculated using the following formula[3][5][7]:

    • FICI = FIC of Drug A + FIC of Drug B

    • Where:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

The interpretation of the FICI value is as follows[3][5][7]:

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to ≤ 4.0Additive/Indifference
> 4.0Antagonism

Experimental Protocol

This protocol outlines the steps for performing a checkerboard assay to assess the synergy between this compound and another antifungal agent (referred to as "Drug B").

Materials and Reagents
  • This compound (stock solution of known concentration)

  • Drug B (e.g., an azole, echinocandin, or other antifungal agent; stock solution of known concentration)

  • Fungal Isolate (e.g., Candida albicans, Aspergillus fumigatus)

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader

  • Hemocytometer or other cell counting device

  • Incubator

Procedure

1. Preparation of Fungal Inoculum:

  • Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at the optimal temperature and duration to obtain a sufficient number of cells or conidia.

  • Harvest the fungal cells or conidia and suspend them in sterile saline or PBS.

  • Adjust the suspension to a final concentration of 0.5 to 2.5 x 10^3 cells/mL in the appropriate broth medium. This can be achieved by first creating a stock suspension and then diluting it to the final working concentration.

2. Preparation of Drug Dilutions:

  • Prepare stock solutions of this compound and Drug B in a suitable solvent (e.g., DMSO) at a concentration that is at least 4 times the highest concentration to be tested.

  • Create a series of working solutions for both drugs by performing serial two-fold dilutions in the broth medium.

3. Assay Setup (96-Well Plate):

  • The checkerboard assay is set up in a 96-well microtiter plate as depicted in the diagram below.

  • Add 50 µL of broth medium to all wells except for the first column and the first row of the combination matrix.

  • In the first column (e.g., column 1, rows A-G), add 100 µL of the highest concentration of this compound. Perform serial two-fold dilutions by transferring 50 µL from column 1 to column 2, and so on, up to column 10. Discard the final 50 µL from column 10.

  • In the first row (e.g., row A, columns 1-10), add 100 µL of the highest concentration of Drug B. Perform serial two-fold dilutions by transferring 50 µL from row A to row B, and so on, up to row G. Discard the final 50 µL from row G.

  • This creates a matrix of decreasing concentrations of this compound along the x-axis and decreasing concentrations of Drug B along the y-axis.

  • Row H will contain serial dilutions of this compound alone to determine its MIC. Column 11 will contain serial dilutions of Drug B alone to determine its MIC.

  • Include a growth control well (containing only the fungal inoculum and broth) and a sterility control well (containing only broth).

4. Inoculation and Incubation:

  • Add 100 µL of the prepared fungal inoculum to each well (except the sterility control well).

  • The final volume in each well will be 200 µL.

  • Incubate the plate at the optimal temperature for the fungal isolate (e.g., 35°C) for 24-48 hours.

5. Data Collection and Analysis:

  • After incubation, determine the MIC of each drug alone and in combination by visual inspection of turbidity or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader. The MIC is the lowest concentration that shows no visible growth or a significant reduction in OD compared to the growth control.

  • Calculate the FICI for each combination that shows growth inhibition.

  • The FICI is calculated for the well that shows the most significant synergistic effect (i.e., the lowest FICI value).

Data Presentation

The results of the checkerboard assay should be summarized in a clear and structured table. The following is a hypothetical example of how to present the data for the interaction between this compound and Fluconazole against a Candida albicans isolate.

Table 1: Hypothetical Checkerboard Assay Results for this compound and Fluconazole against Candida albicans

DrugMIC Alone (µg/mL)MIC in Combination (µg/mL)FICFICIInterpretation
This compound10.1250.1250.375Synergy
Fluconazole820.250

Visualizations

Experimental Workflow

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis prep_inoculum Prepare Fungal Inoculum setup_plate Set up 96-Well Plate (Checkerboard Dilutions) prep_inoculum->setup_plate prep_drugs Prepare Drug Dilutions prep_drugs->setup_plate inoculate Inoculate Plate setup_plate->inoculate incubate Incubate Plate (24-48h) inoculate->incubate read_results Read MICs incubate->read_results calc_fici Calculate FICI read_results->calc_fici interpret Interpret Results (Synergy, Additive, Antagonism) calc_fici->interpret

Caption: Workflow of the checkerboard assay for antifungal synergy testing.

Hypothetical Signaling Pathway for Synergistic Action

The following diagram illustrates a hypothetical signaling pathway for the synergistic action of this compound and an azole antifungal. This compound, a polyene, acts by binding to ergosterol in the fungal cell membrane, leading to pore formation and cell leakage.[1][2] Azoles inhibit the enzyme lanosterol (B1674476) 14-α-demethylase, which is crucial for ergosterol biosynthesis. The synergistic effect may arise from the simultaneous disruption of the cell membrane by this compound and the inhibition of ergosterol production by the azole, leading to a more profound and rapid fungicidal effect.

Synergistic_Pathway cluster_drugs Antifungal Agents cluster_pathway Fungal Cell This compound This compound ergosterol Ergosterol This compound->ergosterol Binds to and extracts azole Azole Antifungal demethylase Lanosterol 14-α-demethylase azole->demethylase Inhibits membrane Cell Membrane Integrity ergosterol->membrane lanosterol Lanosterol lanosterol->demethylase Substrate demethylase->ergosterol Product cell_death Fungal Cell Death membrane->cell_death Loss of

Caption: Hypothetical pathway for this compound and Azole synergy.

Conclusion

The checkerboard assay is a robust and reproducible method for assessing the in vitro interactions between antifungal agents. By following this detailed protocol, researchers can effectively evaluate the synergistic potential of this compound with other antifungals. The identification of synergistic combinations is a crucial step in the development of novel and more effective treatment strategies for life-threatening fungal infections.[10][11] Further in vivo studies are warranted to confirm the clinical relevance of any synergistic interactions observed in vitro.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Turletricin Precipitation in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Turletricin precipitation in cell culture media. As this compound is a novel investigational compound, specific solubility and stability data are emerging. Much of the guidance provided is based on the well-documented properties of its parent compound, amphotericin B, and general best practices for handling hydrophobic compounds in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture experiments?

This compound (also known as AM-2-19 and SF001) is an experimental polyene antifungal agent.[1] It is an analog of amphotericin B, engineered to be less toxic to mammalian cells while retaining potent antifungal activity.[2] Its mechanism of action involves binding to ergosterol, a key component of fungal cell membranes, leading to membrane disruption.[2] In cell culture, it is used for antifungal efficacy studies, mechanism of action studies, and as a selection agent in specific experimental setups.

Q2: I observed a precipitate in my culture medium after adding this compound. What could be the cause?

Precipitation of this compound in culture media is likely due to its low aqueous solubility. This is a common issue with hydrophobic compounds when they are transferred from an organic solvent stock solution (like DMSO) into the aqueous environment of the cell culture medium. This phenomenon is often referred to as "crashing out." Several factors can contribute to this, including high final concentration, rapid dilution, and the temperature of the medium.

Q3: Is the precipitate harmful to my cells?

Yes, the precipitate can be detrimental to your experiment. Precipitated compound is not bioavailable to the cells, leading to an inaccurate effective concentration and unreliable experimental results. Additionally, the precipitate particles themselves can cause cellular stress or other artifacts.[3]

Q4: How can I distinguish this compound precipitation from other issues like bacterial or fungal contamination?

It is crucial to differentiate between compound precipitation and microbial contamination. Here are some key differences:

  • Microscopic Examination: this compound precipitate will likely appear as amorphous or crystalline particles. In contrast, bacterial contamination will appear as small, often motile rods or cocci, while fungal contamination may present as filamentous hyphae or budding yeast.

  • Culture Medium Appearance: Precipitation often leads to a cloudy or hazy appearance in the medium, sometimes with visible particles settled at the bottom of the culture vessel. Microbial contamination, especially bacterial, can cause a rapid drop in pH (indicated by a color change of the phenol (B47542) red indicator to yellow) and uniform turbidity.

  • Incubation: If you incubate a flask of medium with the suspected precipitate but without cells, a precipitate will remain largely unchanged, whereas microbial contamination will proliferate, leading to increased turbidity and/or pH changes.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Culture Media

Problem: A visible precipitate forms immediately after adding the this compound stock solution to the cell culture medium.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the medium exceeds its solubility limit in the aqueous environment.- Decrease the final working concentration of this compound.- Perform a solubility test to determine the maximum soluble concentration under your specific experimental conditions.
"Solvent Shock" Rapid dilution of the DMSO stock in a large volume of aqueous medium causes the compound to rapidly precipitate before it can be properly dispersed.- Add the DMSO stock solution dropwise to the pre-warmed (37°C) culture medium while gently vortexing or swirling.- Prepare an intermediate dilution in a small volume of medium first, then add this to the final volume.
Low Temperature of Media The solubility of many compounds, including those similar to this compound, decreases at lower temperatures.- Always use pre-warmed (37°C) cell culture medium for preparing your final working solution.
Inappropriate Solvent While DMSO is a common solvent, its concentration in the final culture medium should be minimized.- For this compound, a stock solution of 10 mM in DMSO has been reported.[4] Ensure the final DMSO concentration in your culture medium is low (ideally ≤ 0.1%, and not exceeding 0.5%) to avoid solvent-induced toxicity and precipitation.
Issue 2: Precipitation Observed After a Period of Incubation

Problem: The culture medium is clear immediately after adding this compound, but a precipitate forms after several hours or days of incubation.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Compound Instability This compound, like its parent compound amphotericin B, may have limited stability in culture medium at 37°C. Amphotericin B is reported to be stable for about 3 days in culture at 37°C.[5][6]- For long-term experiments, consider replenishing the medium with freshly prepared this compound every 48-72 hours to maintain the desired effective concentration.
Media Evaporation Evaporation of water from the culture medium over time can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.- Ensure proper humidification of your incubator.- Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.
Interaction with Media Components Components in the serum or the basal medium may interact with this compound over time, leading to the formation of insoluble complexes.- If using serum, consider reducing the serum concentration if experimentally feasible.- Test for precipitation in serum-free medium versus serum-containing medium to identify potential interactions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol is based on best practices for compounds with low aqueous solubility and available data for this compound and its parent compound, amphotericin B.

  • Stock Solution Preparation:

    • Dissolve this compound powder in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM).[4]

    • Ensure the compound is fully dissolved by vortexing. Gentle warming (to 37°C) or brief sonication may be used if necessary.

    • Aliquot the stock solution into small volumes in sterile microcentrifuge tubes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Pre-warm your complete cell culture medium (with serum and other supplements) to 37°C.

    • Perform a serial dilution to minimize "solvent shock." For example, to achieve a 10 µM final concentration from a 10 mM stock:

      • Prepare an intermediate dilution by adding a small volume of the stock solution to a small volume of pre-warmed medium (e.g., 2 µL of 10 mM stock into 198 µL of medium to get a 100X intermediate solution of 100 µM).

      • Add the intermediate dilution to your final volume of pre-warmed culture medium while gently swirling.

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Protocol 2: Determining the Maximum Soluble Concentration of this compound

This experiment will help you determine the highest concentration of this compound that can be used in your specific culture medium without precipitation.

  • Prepare a serial dilution of this compound: In a 96-well plate, prepare a 2-fold serial dilution of your this compound stock solution in your complete cell culture medium. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubate: Incubate the plate under your standard culture conditions (e.g., 37°C, 5% CO₂).

  • Observe for Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).

  • Quantitative Assessment (Optional): Read the absorbance of the plate at a wavelength of 600-650 nm using a plate reader. An increase in absorbance compared to the vehicle control indicates precipitation.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear (visually and by absorbance) is the maximum working concentration you should use for your experiments under these conditions.

Visualizations

G cluster_0 Troubleshooting Workflow Start Precipitation Observed CheckContamination Microscopic Examination Start->CheckContamination ImmediatePrecipitation Immediate Precipitation? CheckContamination->ImmediatePrecipitation No Contamination ContaminationProtocol Follow Contamination Protocol CheckContamination->ContaminationProtocol Contamination Detected DelayedPrecipitation Delayed Precipitation ImmediatePrecipitation->DelayedPrecipitation No OptimizeConcentration Optimize Concentration & Dilution Protocol ImmediatePrecipitation->OptimizeConcentration Yes OptimizeIncubation Optimize Incubation Conditions DelayedPrecipitation->OptimizeIncubation Resolved Issue Resolved OptimizeConcentration->Resolved OptimizeIncubation->Resolved

Caption: A flowchart for troubleshooting this compound precipitation.

G cluster_1 Recommended Dilution Protocol Stock This compound in DMSO (e.g., 10 mM) IntermediateDilution Prepare Intermediate Dilution in small volume of medium Stock->IntermediateDilution WarmMedia Pre-warm Culture Medium to 37°C WarmMedia->IntermediateDilution FinalDilution Add Intermediate Dilution to Final Volume of Medium (with gentle swirling) IntermediateDilution->FinalDilution AddToCells Add to Cells FinalDilution->AddToCells

Caption: A workflow for preparing this compound working solutions.

References

Technical Support Center: Mitigating Off-Target Effects of Turletricin in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating the off-target effects of Turletricin (also known as AM-2-19 or SF001) in cell-based assays. This compound is a novel polyene antifungal agent, derived from Amphotericin B, with an improved safety profile due to its high specificity for fungal ergosterol (B1671047) over mammalian cholesterol.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary off-target effect of this compound's parent compound, Amphotericin B?

A1: The primary off-target effect of Amphotericin B is its binding to cholesterol in mammalian cell membranes. This interaction can lead to the formation of pores, causing increased membrane permeability, leakage of intracellular components, and ultimately cell death.[3][4] This is the underlying cause of its dose-limiting toxicities, most notably nephrotoxicity (kidney damage).[5]

Q2: How does this compound mitigate this primary off-target effect?

A2: this compound has been specifically engineered to have a higher affinity for fungal ergosterol than for mammalian cholesterol.[1] This increased selectivity means that at therapeutic concentrations, this compound is highly effective against fungal cells while having a significantly reduced impact on human cells, thus lowering the potential for cytotoxicity.[1]

Q3: Besides direct membrane damage, are there other potential off-target effects of polyene antifungals in mammalian cells?

A3: Yes, Amphotericin B has been shown to induce other cellular responses in mammalian cells, which could be considered off-target effects. These include:

  • Induction of Apoptosis: Amphotericin B can trigger programmed cell death (apoptosis) in mammalian cells, particularly in kidney cells.[6][7]

  • Pro-inflammatory Signaling: Amphotericin B can stimulate innate immune cells through Toll-like receptor 2 (TLR2) and CD14.[8] This interaction activates downstream signaling pathways, such as the NF-κB pathway, leading to the release of pro-inflammatory cytokines like TNF-α and IL-6.[8][9]

  • Modulation of Immune Cell Proliferation: Amphotericin B has been observed to have dual effects on T-cell proliferation, either inhibiting or enhancing it depending on the experimental conditions.[10]

Q4: What are the initial signs of potential off-target effects in my cell-based assays with this compound?

A4: While this compound is designed for high specificity, it's crucial to monitor for potential off-target effects, especially at high concentrations. Signs may include:

  • Unexpectedly high cytotoxicity in mammalian control cell lines.

  • Induction of inflammatory markers (e.g., cytokines) in immune cell co-cultures.

  • Activation of stress-response or apoptotic pathways in reporter cell lines.

  • Inconsistent results when compared to other antifungal agents with different mechanisms of action.

Q5: What general strategies can I employ to minimize and control for off-target effects?

A5: To ensure the validity of your results, consider the following strategies:

  • Dose-Response Studies: Always perform a thorough dose-response analysis to determine the optimal concentration of this compound that maximizes antifungal activity while minimizing effects on mammalian cells.

  • Use of Proper Controls: Include vehicle controls (the solvent used to dissolve this compound), untreated controls, and positive controls for cytotoxicity (e.g., a known cytotoxic agent).

  • Orthogonal Assays: Confirm your findings using multiple, independent assays that measure different cellular parameters (e.g., metabolic activity, membrane integrity, and apoptosis).

  • Comparative Studies: Compare the effects of this compound with its parent compound, Amphotericin B, to highlight the improved safety profile. Also, compare it with antifungal agents from different classes (e.g., azoles or echinocandins) to understand mechanism-specific effects.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High background cytotoxicity in mammalian cell lines. 1. This compound concentration is too high. 2. The cell line is particularly sensitive to membrane-active agents. 3. Solvent (e.g., DMSO) toxicity.1. Perform a dose-response curve to determine the CC50 (50% cytotoxic concentration) and use concentrations well below this for your experiments. 2. Test a panel of different mammalian cell lines to assess for cell-type specific sensitivity. 3. Ensure the final concentration of the solvent is consistent across all wells and is below the toxic threshold for your cells (typically <0.5% for DMSO).
Inconsistent antifungal activity (MIC values vary between experiments). 1. Inconsistent fungal inoculum size. 2. Variability in this compound stock solution. 3. Different growth phases of the fungal culture.1. Standardize the fungal inoculum preparation using a spectrophotometer or hemocytometer. 2. Prepare fresh stock solutions of this compound and store them appropriately, protected from light and at the recommended temperature. 3. Always use fungal cultures in the logarithmic growth phase for your assays.
Evidence of inflammatory response in co-culture experiments. 1. This compound may be activating immune cells at the concentration used. 2. Contamination of the culture with microbial products (e.g., endotoxin).1. Perform a dose-response analysis to determine the concentration at which this compound induces an inflammatory response and work below this concentration if possible. 2. Use endotoxin-free reagents and test your this compound stock for endotoxin (B1171834) contamination.
Apoptosis is observed in mammalian cells at sub-lethal concentrations. This may be a genuine off-target effect, especially at higher concentrations.1. Characterize the apoptotic pathway using specific assays (e.g., caspase activity, Annexin V staining). 2. Determine the concentration at which apoptosis is initiated and correlate this with the antifungal efficacy to understand the therapeutic window.

Data Presentation

Table 1: Comparative Activity and Toxicity of this compound and Amphotericin B

CompoundFungal SpeciesMIC (µg/mL)Mammalian Cell LineCC50 (µg/mL)Selectivity Index (CC50/MIC)
This compound Candida albicans0.25Human Kidney (HEK293)> 50> 200
Aspergillus fumigatus0.5Human Liver (HepG2)> 50> 100
Cryptococcus neoformans0.125Human Red Blood Cells> 100 (Hemolysis)> 800
Amphotericin B Candida albicans0.25Human Kidney (HEK293)~5~20
Aspergillus fumigatus0.5Human Liver (HepG2)~10~20
Cryptococcus neoformans0.125Human Red Blood Cells~20 (Hemolysis)~160

Note: The values presented are hypothetical and for illustrative purposes. Actual values may vary depending on the specific strains and cell lines used.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Fungi

This protocol is based on the broth microdilution method.

  • Fungal Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar (B569324) plate.

    • Collect fungal cells and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard.

    • Dilute the standardized suspension in RPMI 1640 medium to the final required inoculum density.

  • Drug Dilution:

    • Perform a two-fold serial dilution of this compound in a 96-well microtiter plate using RPMI 1640 medium.

    • Include a drug-free well as a positive control for fungal growth and an uninoculated well as a negative control.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well.

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes complete inhibition of visible fungal growth.

Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding:

    • Seed mammalian cells (e.g., HEK293, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Replace the medium in the wells with the medium containing the different concentrations of this compound.

    • Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for 24-72 hours.

  • MTT Addition and Measurement:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control to determine the CC50.

Protocol 3: Hemolysis Assay

This assay assesses the lytic effect of this compound on red blood cells.

  • Preparation of Red Blood Cells (RBCs):

    • Obtain fresh whole blood with an anticoagulant.

    • Centrifuge to pellet the RBCs and wash them several times with phosphate-buffered saline (PBS).

    • Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

  • Compound Treatment:

    • Prepare serial dilutions of this compound in PBS.

    • In a 96-well plate, mix the this compound dilutions with the RBC suspension.

    • Include a negative control (PBS) and a positive control (Triton X-100 for 100% hemolysis).

  • Incubation:

    • Incubate the plate at 37°C for 1 hour with gentle shaking.

  • Measurement of Hemolysis:

    • Centrifuge the plate to pellet intact RBCs.

    • Transfer the supernatant to a new plate.

    • Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of released hemoglobin.

    • Calculate the percentage of hemolysis relative to the positive control.

Visualizations

Experimental_Workflow cluster_antifungal Antifungal Efficacy cluster_cytotox Mammalian Cytotoxicity cluster_hemolysis Hemolytic Activity MIC_prep Prepare Fungal Inoculum MIC_dilute Serial Dilute this compound MIC_prep->MIC_dilute MIC_incubate Inoculate & Incubate MIC_dilute->MIC_incubate MIC_read Read MIC MIC_incubate->MIC_read end Determine Selectivity Index MIC_read->end Cyto_seed Seed Mammalian Cells Cyto_treat Treat with this compound Cyto_seed->Cyto_treat Cyto_incubate Incubate Cyto_treat->Cyto_incubate Cyto_assay Perform Viability Assay (e.g., MTT) Cyto_incubate->Cyto_assay Cyto_assay->end Hemo_prep Prepare RBC Suspension Hemo_treat Treat with this compound Hemo_prep->Hemo_treat Hemo_incubate Incubate Hemo_treat->Hemo_incubate Hemo_measure Measure Hemoglobin Release Hemo_incubate->Hemo_measure Hemo_measure->end start Start start->MIC_prep start->Cyto_seed start->Hemo_prep

Caption: Experimental workflow for assessing this compound's efficacy and selectivity.

Proinflammatory_Signaling_Pathway This compound This compound / Amphotericin B Cholesterol Cholesterol (Mammalian Cell Membrane) This compound->Cholesterol Binds (off-target) TLR2_CD14 TLR2/CD14 Cholesterol->TLR2_CD14 Activates MyD88 MyD88 TLR2_CD14->MyD88 IKK IKK Complex MyD88->IKK IkappaB IκB IKK->IkappaB Phosphorylates & Degradation NFkB NF-κB p65 p65 NFkB->p65 p50 p50 NFkB->p50 Gene_Expression Gene Transcription p65->Gene_Expression Translocates to Nucleus p50->Gene_Expression Translocates to Nucleus Cytoplasm Cytoplasm Nucleus Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene_Expression->Cytokines Induces Expression

Caption: Potential pro-inflammatory signaling pathway activated by polyenes.

Apoptosis_Signaling_Pathway This compound This compound / Amphotericin B Membrane_Damage Membrane Damage (Cholesterol Interaction) This compound->Membrane_Damage Cellular_Stress Cellular Stress Membrane_Damage->Cellular_Stress Bax_Bak Bax/Bak Activation Cellular_Stress->Bax_Bak Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax_Bak->Mitochondria Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential intrinsic apoptosis pathway induced by polyene-mediated cell stress.

References

Technical Support Center: Improving the Reproducibility of Turletricin MIC Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reproducible Minimum Inhibitory Concentration (MIC) results for Turletricin. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (also known as AM-2-19 or SF001) is a polyene antifungal agent. It is an analog of Amphotericin B, designed to be less toxic to human cells.[1] Its mechanism of action involves binding specifically to ergosterol, a key component of the fungal cell membrane.[1][2] This binding disrupts the membrane's integrity by forming pores, which leads to the leakage of essential intracellular components and ultimately results in fungal cell death.[1][2][3][4] Because human cell membranes contain cholesterol instead of ergosterol, this compound exhibits selective toxicity towards fungi.[4]

Q2: We are observing significant well-to-well and experiment-to-experiment variability in our this compound MIC results. What are the common causes?

High variability in MIC assays is a frequent challenge, especially with polyene and peptide-like molecules. The most common sources of variability include:

  • Inoculum Density: The initial concentration of the fungal inoculum can significantly impact the MIC value. An inconsistent inoculum size is a primary source of irreproducible results.

  • Media Composition: Standard media like RPMI-1640 can sometimes produce a narrow range of MIC values for polyenes like Amphotericin B and its analogs, making interpretation difficult.[5][6] The pH and cation concentration of the media are also critical factors.

  • Adsorption to Plastics: this compound, being a lipophilic molecule, may adsorb to the surfaces of standard polystyrene microtiter plates. This reduces the effective concentration of the compound in the assay medium, leading to artificially inflated and variable MICs.

  • Agent Precipitation: Due to its low aqueous solubility, this compound may precipitate out of solution, especially at higher concentrations. This can be influenced by the solvent used for the stock solution and its final concentration in the assay medium.

  • Incubation Conditions: Variations in incubation time and temperature can alter fungal growth rates, directly affecting the observed MIC.

  • Endpoint Reading: Subjectivity in visually determining the endpoint of fungal growth can introduce significant variability between operators and experiments.

Q3: Which quality control (QC) strains should we use, and what are their expected MIC ranges for polyene antifungals?

While specific QC ranges for this compound are not yet established by standards committees, the ranges for its parent compound, Amphotericin B, are used as a benchmark. The Clinical and Laboratory Standards Institute (CLSI) recommends using specific strains for quality control.

Data Presentation: Quality Control Ranges

The following table summarizes the acceptable MIC ranges for Amphotericin B against recommended QC strains, which can be used to validate your this compound assay setup.

Quality Control StrainATCC NumberExpected Amphotericin B MIC Range (µg/mL)
Candida parapsilosis220190.25 - 1.0
Candida krusei62580.5 - 2.0

Note: Data is based on established QC ranges for Amphotericin B and should be used as a guide for assay validation.[7][8]

Troubleshooting Guide

Problem 1: MIC values are inconsistent between experiments.

This is often the most challenging issue and typically points to a lack of standardization in the experimental protocol.

  • Solution Workflow:

    Troubleshooting_Inconsistent_MICs Start Inconsistent MIC Results CheckInoculum Verify Inoculum Preparation Start->CheckInoculum CheckMedia Assess Media Consistency CheckInoculum->CheckMedia Consistent StandardizeInoculum Standardize Inoculum (0.5 McFarland, Spectrophotometer) CheckInoculum->StandardizeInoculum Inconsistent? CheckPlates Evaluate Plate Type CheckMedia->CheckPlates Consistent UseSameMediaLot Use Single Media Lot (e.g., RPMI-1640) CheckMedia->UseSameMediaLot Variable? CheckProtocol Review Protocol Adherence CheckPlates->CheckProtocol Using Low-Binding UseLowBindingPlates Switch to Low-Binding Polypropylene (B1209903) Plates CheckPlates->UseLowBindingPlates Using Polystyrene? ConsistentProcedure Ensure Consistent Pipetting, Incubation & Reading CheckProtocol->ConsistentProcedure Deviations Found? End Reproducible Results CheckProtocol->End No Deviations StandardizeInoculum->CheckMedia UseSameMediaLot->CheckPlates UseLowBindingPlates->CheckProtocol ConsistentProcedure->End

    A logical workflow for troubleshooting inconsistent MIC results.

Problem 2: No fungal growth is observed in the growth control wells.

  • Possible Causes & Solutions:

    • Inactive Inoculum: The fungal culture may have lost viability. Solution: Use a fresh culture grown on appropriate agar (B569324) plates to prepare the inoculum.

    • Incorrect Media: The media may not support the growth of the specific fungal strain. Solution: Verify that you are using the recommended medium (e.g., RPMI-1640) and that it was prepared correctly.

    • Incubation Error: The incubator may not be at the correct temperature or humidity. Solution: Calibrate and verify the incubator settings (typically 35°C).

Problem 3: MIC values are consistently higher than expected.

  • Possible Causes & Solutions:

    • Agent Adsorption: this compound is likely binding to the plastic of the microtiter plate. Solution: Switch from standard polystyrene plates to low-binding polypropylene plates.

    • Agent Precipitation: The compound may be precipitating in the wells. Solution: Ensure the stock solvent (e.g., DMSO) is fully dissolved and that the final concentration in the assay does not exceed its solubility limit in the broth (typically <1% DMSO). Prepare fresh stock solutions for each experiment.

    • Inoculum Too High: An overly dense fungal inoculum can lead to artificially high MICs. Solution: Strictly adhere to the standardized inoculum preparation protocol (see below).

Experimental Protocols

Detailed Methodology: Broth Microdilution MIC Assay for this compound

This protocol is adapted from the CLSI M27 guidelines for antifungal susceptibility testing of yeasts.[9][10][11][12][13]

  • Preparation of this compound Stock Solution:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). Vortex until fully dissolved.

    • Prepare serial two-fold dilutions of the stock solution in a suitable solvent (e.g., 0.01% acetic acid with 0.2% bovine serum albumin to prevent sticking) to create a range of concentrations at 10x the final desired test concentrations.

  • Preparation of Fungal Inoculum:

    • From a fresh (24-48 hour) culture on an agar plate (e.g., Sabouraud Dextrose Agar), select several distinct colonies.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm). This corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this adjusted suspension 1:1000 in RPMI-1640 medium (buffered with MOPS) to achieve the final target inoculum density of approximately 1-5 x 10³ CFU/mL.

  • Microdilution Plate Setup:

    • Use sterile, 96-well polypropylene (low-binding) microtiter plates.

    • Dispense 100 µL of the final fungal inoculum into wells 1 through 11 of each row to be used.

    • Dispense 100 µL of sterile RPMI-1640 medium (without inoculum) into well 12 to serve as a sterility control.

    • Add 11 µL of the 10x this compound dilutions to wells 1 through 10, starting with the highest concentration in well 1. Well 11 will contain only the inoculum and serves as the growth control.

    • The final volume in each well will be approximately 111 µL.

  • Incubation:

    • Seal the plates to prevent evaporation.

    • Incubate at 35°C for 24 to 48 hours. The incubation time should be consistent across experiments.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of this compound that causes a complete inhibition of visible growth as observed by the naked eye.[5] For fungistatic agents, a significant reduction (e.g., ≥50%) in turbidity compared to the growth control may be used as the endpoint.

    • The sterility control (well 12) should be clear, and the growth control (well 11) should show distinct turbidity.

Mandatory Visualizations

Mechanism of Action: this compound

Turletricin_Mechanism cluster_membrane Fungal Cell Membrane cluster_pore Pore Formation Ergosterol1 Ergosterol Pore Pore Ergosterol2 Ergosterol3 Phospholipid1 Phospholipid2 Phospholipid3 Phospholipid4 Phospholipid5 Phospholipid6 IonLeakage K+, Na+ Leakage Pore->IonLeakage This compound This compound This compound->Ergosterol1 Binds to Ergosterol CellDeath Fungal Cell Death IonLeakage->CellDeath

This compound binds to ergosterol, creating pores and causing cell death.

Experimental Workflow: Broth Microdilution MIC Assay

MIC_Workflow PrepAgent 1. Prepare this compound Stock & Dilutions PrepInoculum 2. Prepare Fungal Inoculum (0.5 McFarland) PrepAgent->PrepInoculum PlateSetup 3. Set Up 96-Well Polypropylene Plate PrepInoculum->PlateSetup Inoculate 4. Add Inoculum & This compound to Wells PlateSetup->Inoculate Incubate 5. Incubate Plate (35°C, 24-48h) Inoculate->Incubate ReadMIC 6. Read MIC Endpoint (Lowest concentration with no visible growth) Incubate->ReadMIC Record 7. Record Results (µg/mL) ReadMIC->Record

A step-by-step workflow for the this compound MIC assay.

References

Technical Support Center: Turletricin Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the administration of Turletricin (also known as AM-2-19 or SF001) in animal models. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the potential challenges encountered during preclinical studies with this next-generation polyene antifungal agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (AM-2-19, SF001) is a derivative of the polyene antifungal drug amphotericin B. Its primary mechanism of action is the selective extraction of ergosterol (B1671047) from fungal cell membranes. This binding disrupts membrane integrity, leading to leakage of cellular contents and ultimately, fungal cell death. Unlike its predecessor, amphotericin B, this compound is engineered to have a higher affinity for fungal ergosterol over mammalian cholesterol, which is believed to contribute to its reduced toxicity profile.

Q2: What are the main advantages of using this compound over conventional amphotericin B in animal studies?

A2: The principal advantage of this compound is its improved safety profile. Preclinical studies have shown that it is significantly less toxic to human cells and in mouse models compared to amphotericin B.[1] This reduced toxicity, particularly nephrotoxicity, allows for the administration of higher doses, potentially leading to greater efficacy in treating fungal infections.

Q3: Is this compound effective against a broad range of fungal pathogens?

A3: Yes, this compound has demonstrated broad-spectrum in vitro fungicidal activity against a variety of pathogenic fungi. This includes species of Candida, Aspergillus, Cryptococcus, Histoplasma, Coccidioides, Blastomyces, and Talaromyces, as well as Mucorales fungi.[2]

Q4: Has this compound shown efficacy in in vivo models of fungal infection?

A4: Yes, this compound has been reported to have in vivo activity in several mouse models of fungal infections. These include invasive candidiasis, hematogenously disseminated aspergillosis, invasive pulmonary aspergillosis, and invasive mucormycosis.[2]

Troubleshooting Guide

Issue 1: Difficulty with Solubilization and Formulation for In Vivo Administration

Symptoms:

  • Precipitation of this compound during formulation or upon administration.

  • Inconsistent drug exposure in treated animals.

Possible Causes:

  • This compound, like other polyenes, has poor aqueous solubility.

  • Use of an inappropriate vehicle or solubilizing agent.

Solutions:

  • While specific formulation details from all preclinical studies are not publicly available, related polyene antifungals are often formulated in vehicles such as a solution of hydroxypropyl-β-cyclodextrin (HPBCD) for intravenous administration. This approach has been used for other poorly soluble drugs like itraconazole (B105839) in animal models.

  • For intraperitoneal injections, consider suspending the compound in a sterile vehicle such as 0.9% saline, though thorough validation of the suspension's stability and homogeneity is crucial.

  • It is recommended to perform small-scale solubility tests with various pharmaceutically acceptable solvents and vehicles to determine the optimal formulation for your specific study design. Commonly used solvents in preclinical intravenous studies that could be explored include polyethylene (B3416737) glycol 400 (PEG400), N-methylpyrrolidone (NMP), and dimethyl sulfoxide (B87167) (DMSO), often in combination and diluted with saline or dextrose solutions.[3]

Issue 2: Concerns about Potential Toxicity and Adverse Effects

Symptoms:

  • Observation of adverse clinical signs in treated animals (e.g., weight loss, lethargy, ruffled fur).

  • Elevated serum creatinine (B1669602) or other markers of kidney injury.

Possible Causes:

  • Although designed for reduced toxicity, high doses of any compound can lead to adverse effects.

  • The specific animal model or strain may have a heightened sensitivity.

Solutions:

  • Preclinical studies in mice have shown that this compound is well-tolerated at doses up to 64 mg/kg.[2]

  • In a neutropenic mouse model of invasive fusariosis, daily administration of up to 30 mg/kg for six consecutive days did not result in visible toxicity.[2]

  • If adverse effects are observed, consider a dose de-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.

  • Ensure that the formulation vehicle itself is not contributing to toxicity. Always include a vehicle-only control group in your experiments.

Issue 3: Sub-optimal Efficacy in an Animal Model of Fungal Infection

Symptoms:

  • Lack of significant reduction in fungal burden or improvement in survival rates compared to control groups.

Possible Causes:

  • Inadequate drug exposure at the site of infection.

  • The fungal isolate used may have reduced susceptibility.

  • The dosing regimen (dose and frequency) may not be optimal.

Solutions:

  • Verify the in vitro susceptibility of your fungal isolate to this compound using standardized methods (e.g., CLSI or EUCAST).

  • Pharmacodynamic studies in a mouse model of invasive pulmonary aspergillosis have identified the Cmax/MIC ratio as the key parameter predicting efficacy. A median plasma 24-hour Cmax/MIC target for stasis and a 1-log kill endpoint were found to be 0.5 and 0.6, respectively.[4]

  • Ensure your dosing regimen is designed to achieve a Cmax that surpasses this target relative to the MIC of your infecting organism.

  • Consider the route of administration and its impact on drug distribution to the primary site of infection.

Quantitative Data Summary

Table 1: In Vitro Susceptibility of Fungal Isolates to this compound (SF001)

Fungal GenusNumber of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Candida560.251
Aspergillus410.51

Data from Vahedi-Shahandashti et al. (2025)

Table 2: In Vivo Efficacy of this compound (SF001) in a Neutropenic Mouse Model of Invasive Fusariosis

Treatment GroupDose (mg/kg/day)Median Survival Time (days)21-Day Survival Rate (%)
Placebo-6.50
This compound (SF001)375
This compound (SF001)7.51040
This compound (SF001)30925
Liposomal Amphotericin B7.512.530

Data from Gebremariam et al. (2025)[1]

Table 3: Pharmacokinetic Parameters of this compound (SF001) in an Immunocompromised Mouse Model of Invasive Pulmonary Aspergillosis (Single Intraperitoneal Dose)

Dose (mg/kg)Cmax (mg/L)AUC₀-∞ (mg·h/L)
11.810.9
45.948.7
1618.6212
6448.9895

Data from Lepak et al. (2024)

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment of this compound in a Neutropenic Mouse Model of Invasive Fusariosis

  • Animal Model: Immunosuppressed mice.

  • Immunosuppression: Details of the immunosuppressive regimen should follow established protocols to induce neutropenia.

  • Infection: Intravenous infection with a clinically relevant strain of Fusarium solani.

  • Treatment: Administration of this compound at 3, 7.5, or 30 mg/kg daily for a specified duration (e.g., 6 days), starting at a defined time point post-infection (e.g., 16 hours). A comparator arm with a standard antifungal agent like liposomal amphotericin B (LAMB) at an effective dose (e.g., 7.5 mg/kg) should be included.

  • Outcome Measures:

    • Median survival time.

    • Overall survival rate at a defined endpoint (e.g., 21 days).

    • Fungal burden in target organs (e.g., kidneys, brain) determined by quantitative PCR or colony-forming unit counts.

    • Histopathological examination of target organs.

Adapted from Gebremariam et al. (2025)[1]

Protocol 2: Pharmacokinetic and Pharmacodynamic Analysis of this compound in an Immunocompromised Mouse Model of Invasive Pulmonary Aspergillosis

  • Animal Model: Immunosuppressed mice.

  • Pharmacokinetics:

    • Administer single intraperitoneal doses of this compound at various levels (e.g., 1, 4, 16, and 64 mg/kg).

    • Collect plasma and epithelial lining fluid (ELF) samples at multiple time points post-administration.

    • Determine this compound concentrations using a validated analytical method.

    • Calculate key pharmacokinetic parameters (Cmax, AUC, t½).

  • Pharmacodynamics:

    • Infect mice with various Aspergillus fumigatus isolates with known MICs to this compound.

    • Administer a range of daily doses of this compound for a defined treatment duration (e.g., 96 hours).

    • Assess treatment efficacy by quantifying the fungal burden in lung homogenates using quantitative PCR.

    • Correlate pharmacokinetic parameters with efficacy outcomes to determine the predictive pharmacodynamic index (e.g., Cmax/MIC, AUC/MIC).

Adapted from Lepak et al. (2024)

Visualizations

Turletricin_Mechanism_of_Action cluster_fungal_cell Fungal Cell membrane Fungal Cell Membrane (with Ergosterol) cytoplasm Cytoplasm This compound This compound Ergosterol_Extraction Selective Ergosterol Extraction This compound->Ergosterol_Extraction Binds to Ergosterol Membrane_Disruption Membrane Disruption & Pore Formation Ergosterol_Extraction->Membrane_Disruption Ion_Leakage Leakage of Ions & Small Molecules Membrane_Disruption->Ion_Leakage Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death

Caption: Mechanism of action of this compound.

Experimental_Workflow_InVivo_Efficacy start Start immunosuppression Induce Immunosuppression in Animal Model start->immunosuppression infection Infect with Fungal Pathogen immunosuppression->infection treatment Administer this compound (Varying Doses) infection->treatment monitoring Monitor Survival & Clinical Signs treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint data_analysis Analyze Data: - Survival Curves - Fungal Burden - Histopathology endpoint->data_analysis end End data_analysis->end

Caption: In vivo efficacy experimental workflow.

References

Technical Support Center: Addressing Turletricin Instability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Turletricin during long-term experiments. As this compound is a synthetically modified analog of Amphotericin B, much of the guidance provided is based on the well-documented instability profile of its parent compound.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to have lost activity over time. What are the potential causes?

Loss of this compound activity during long-term experiments can be attributed to several factors, primarily related to its chemical instability. Key potential causes include:

  • Aggregation: this compound, like its parent compound Amphotericin B, has a propensity to form aggregates in aqueous solutions. This aggregation can reduce its effective concentration and bioactivity.

  • Chemical Degradation: The molecule is susceptible to degradation under various conditions, including exposure to light (photodegradation), non-optimal pH, and oxidation.[4][5][6]

  • Temperature Fluctuations: Elevated temperatures and repeated freeze-thaw cycles can accelerate degradation and aggregation.[7]

  • Hydrolysis: The lactone ring in the macrolide structure can be susceptible to hydrolysis, particularly under basic pH conditions.[8]

Q2: What is the optimal pH range for storing and using this compound solutions?

Based on data for Amphotericin B, this compound is expected to be most stable in a pH range of 5 to 7.[9][10] Acidic conditions (pH below 4) and alkaline conditions (pH above 9) can lead to significant degradation.[8][11]

Q3: How should I store my stock and working solutions of this compound?

For optimal stability, lyophilized this compound should be stored at -20°C or -80°C in the dark.[12] Once reconstituted, stock solutions should be prepared in a suitable solvent (e.g., DMSO) and stored in small aliquots at -80°C to minimize freeze-thaw cycles.[7] Working solutions should be prepared fresh from the stock solution immediately before use and kept protected from light.

Q4: I observe visible precipitates in my this compound solution. What should I do?

The formation of precipitates is a strong indicator of aggregation. This can significantly impact the accuracy of your experimental results. It is recommended to discard the solution and prepare a fresh one. To prevent this, consider the troubleshooting steps outlined in the guide below, such as using stabilizing excipients or modifying the solvent conditions.

Q5: Can I use standard plastic labware for my experiments with this compound?

While standard polystyrene or polypropylene (B1209903) labware is generally acceptable for short-term use, be aware that hydrophobic compounds like this compound can sometimes adsorb to plastic surfaces. For long-term storage or sensitive assays, consider using low-protein-binding tubes and plates.[12]

Troubleshooting Guides

Issue 1: Progressive Loss of Antifungal Activity

Symptoms:

  • Higher Minimum Inhibitory Concentration (MIC) values in later experiments compared to initial tests.

  • Reduced zone of inhibition in disk diffusion assays over time.

  • Inconsistent results in time-kill curve assays.[13]

Potential Causes & Solutions:

Potential CauseRecommended Solution
Photodegradation Protect all this compound solutions from light by using amber-colored tubes or wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions where possible.[4][5]
Oxidative Degradation Prepare solutions using degassed buffers. Consider the addition of antioxidants, such as butylated hydroxytoluene (BHT) or α-tocopherol, to the formulation, though their compatibility and impact on the assay should be validated.[5][6]
pH-Mediated Degradation Ensure the pH of all buffers and media used in the experiment is maintained between 5 and 7.[9][10] Verify the pH of the final solution after adding this compound.
Aggregation Prepare fresh dilutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles. If aggregation is suspected, try preparing solutions with stabilizing agents like non-denaturing detergents (e.g., Tween 20) or formulating in lipid-based systems.[7][14][15]
Issue 2: High Variability in Experimental Results

Symptoms:

  • Poor reproducibility of MIC values between experimental runs.

  • Inconsistent dose-response curves.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Inconsistent Solution Preparation Standardize the protocol for solution preparation, including the solvent used for the initial stock, the dilution buffer, and the final concentration. Ensure complete dissolution of the lyophilized powder before further dilution.
Aggregation Upon Dilution When diluting a DMSO stock solution into an aqueous buffer, add the stock solution to the buffer slowly while vortexing to minimize precipitation and aggregation.
Adsorption to Labware Pre-rinse pipette tips with the solution before transferring. For highly sensitive assays, consider using low-protein-binding labware.[12]
Incomplete Dissolution After reconstitution, visually inspect the solution for any particulate matter. If necessary, sonication can aid in dissolving aggregates.[10]

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess this compound Stability

This protocol is designed to identify the conditions under which this compound is most susceptible to degradation.

Materials:

  • This compound (lyophilized powder)

  • HPLC-grade methanol (B129727) and acetonitrile

  • 0.1 M HCl, 0.1 M NaOH

  • 30% Hydrogen Peroxide

  • Phosphate (B84403) buffer (pH 5.0, 7.0) and Acetate buffer (pH 4.0)

  • UV-Vis Spectrophotometer or HPLC-UV/DAD system

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Oxidative Degradation: Dilute the stock solution in 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature, protected from light, for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Dilute the stock solution in phosphate buffer (pH 7.0) to a final concentration of 100 µg/mL. Incubate at 60°C in the dark for 24, 48, and 72 hours.

    • Photodegradation: Dilute the stock solution in phosphate buffer (pH 7.0) to a final concentration of 100 µg/mL. Expose to direct sunlight or a photostability chamber for 2, 4, 8, and 24 hours. A control sample should be kept in the dark.

  • Sample Analysis: At each time point, neutralize the acid and base-stressed samples. Analyze all samples using a validated HPLC method to quantify the remaining parent compound and detect the formation of degradation products.[11][16]

Protocol 2: Assessment of this compound Aggregation using Dynamic Light Scattering (DLS)

Materials:

  • This compound

  • Various buffers (e.g., PBS, Tris-HCl) at different pH values

  • DLS instrument

Methodology:

  • Prepare this compound solutions at the desired experimental concentrations in the buffers to be tested.

  • Filter the solutions through a 0.22 µm filter to remove any dust or external particulates.

  • Measure the particle size distribution and polydispersity index (PDI) of the freshly prepared solutions using DLS.

  • Incubate the solutions under relevant experimental conditions (e.g., 37°C for 24 hours).

  • Re-measure the samples at various time points to monitor for any increase in particle size or PDI, which would indicate aggregation.

Visualizations

Troubleshooting Logic for this compound Instability A Experiment Shows Reduced Activity or High Variability B Check for Obvious Issues A->B C Precipitate Visible? B->C Yes D Solution Discolored? B->D Yes E Review Storage & Handling B->E No Obvious Issues L Implement Corrective Actions C->L Likely Aggregation. Prepare fresh solution. D->L Likely Degradation. Prepare fresh solution. F Stored at -20°C/-80°C in the dark? E->F G Multiple Freeze-Thaw Cycles Avoided? E->G H Review Experimental Conditions F->H Yes F->L No. Correct storage protocol. G->H Yes G->L No. Aliquot stock solutions. I pH of Solution between 5-7? H->I J Protected from Light During Experiment? H->J K Solutions Prepared Fresh? H->K I->J Yes I->L No. Adjust buffer pH. J->K Yes J->L No. Use amber tubes or foil. K->A Issue Persists. Consider advanced stabilization. K->L No. Prepare fresh daily.

Caption: Troubleshooting workflow for identifying sources of this compound instability.

Proposed Degradation Pathways for this compound cluster_factors Contributing Factors This compound Active this compound (Monomeric) Aggregates Inactive Aggregates This compound->Aggregates High Concentration Non-optimal pH PhotoOxidation Photo-oxidation Products This compound->PhotoOxidation Light Exposure (UV) Hydrolysis Hydrolysis Products This compound->Hydrolysis pH > 9 Oxidation Autoxidation Products This compound->Oxidation Oxygen Light Light Light->PhotoOxidation Oxygen Oxygen Oxygen->Oxidation High_pH High pH High_pH->Hydrolysis Concentration Concentration Concentration->Aggregates Temperature High Temperature Temperature->this compound Accelerates all pathways

Caption: Factors contributing to this compound degradation and aggregation.

Mechanism of Action: Ergosterol Extraction cluster_membrane This compound This compound Molecules FungalCell Fungal Cell Membrane This compound->FungalCell Binds to Ergosterol Pore Membrane Disruption FungalCell->Pore Extracts Ergosterol Ergosterol Ergosterol CellDeath Fungal Cell Death Pore->CellDeath Loss of Membrane Integrity & Ion Leakage

Caption: Ergosterol extraction as the mechanism of action for this compound.

References

Technical Support Center: Minimizing Turletricin-Induced Hemolysis In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Turletricin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize this compound-induced hemolysis in your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced hemolysis?

A1: this compound, a derivative of the polyene antifungal Amphotericin B, is understood to cause hemolysis through its interaction with cholesterol in the erythrocyte (red blood cell) membrane. This interaction leads to the formation of pores or channels in the cell membrane, disrupting its integrity and causing the release of hemoglobin. This mechanism is similar to that of other polyene antibiotics.[1][2]

Q2: Why is my this compound formulation causing high levels of hemolysis in my in vitro assay?

A2: High levels of hemolysis can be attributed to several factors, including the concentration of this compound, the formulation's aggregation state, and the experimental conditions. The free, monomeric form of the drug is more likely to interact with erythrocyte membranes. Aggregation of the drug can sometimes reduce its immediate hemolytic activity but may not eliminate it. The choice of solvent or vehicle for your formulation can also significantly impact hemolysis.[3]

Q3: What are the recommended positive and negative controls for a hemolysis assay with this compound?

A3: For a standard hemolysis assay, a positive control that induces 100% hemolysis is typically used. A common choice is Triton X-100, a non-ionic surfactant that completely lyses red blood cells. The negative control should be the vehicle or buffer in which this compound is dissolved (e.g., DMSO, saline) to account for any background hemolysis caused by the solvent system itself.

Q4: How can I reduce the hemolytic activity of this compound in my experiments?

A4: Several strategies can be employed to mitigate this compound-induced hemolysis. These include:

  • Formulation with Liposomes: Encapsulating this compound within liposomes can significantly reduce its interaction with erythrocyte membranes, thereby lowering hemolytic activity.[4][5][6]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with this compound, reducing the concentration of free drug available to interact with red blood cells.[7][8]

  • Use of Polymeric Micelles: Formulating this compound with polymeric micelles can help to deaggregate the drug, which has been shown to reduce hemolysis for similar polyene antifungals.

  • Modification of the Vehicle: The composition of the vehicle can influence hemolysis. For instance, increasing the tonicity of the solution may offer some protection to the erythrocytes.

Troubleshooting Guides

Issue 1: High Variability in Hemolysis Assay Results
Possible Cause Troubleshooting Step
Inconsistent Red Blood Cell (RBC) Concentration Ensure a standardized and consistent final concentration of RBCs in all wells of your assay plate. Prepare a fresh RBC suspension for each experiment.
Improper Mixing Gently but thoroughly mix the RBC suspension with the this compound formulation. Avoid vigorous vortexing that can cause mechanical lysis.
Temperature Fluctuations Incubate the assay plate at a constant and controlled temperature (typically 37°C). Temperature gradients across the plate can lead to variability.
Edge Effects in Assay Plate To minimize evaporation and temperature variations at the edges of the plate, consider not using the outermost wells for experimental samples. Fill them with buffer or media instead.
Issue 2: Higher-Than-Expected Hemolysis with a New Batch of this compound
Possible Cause Troubleshooting Step
Differences in Purity or Formulation Verify the purity and formulation of the new batch. Compare its characteristics with previous batches if possible. Contact the supplier for batch-specific information.
Solubility Issues Ensure the new batch of this compound is completely dissolved in the vehicle. Undissolved particles can have different hemolytic properties.
Aggregation State The aggregation state of polyenes can affect their hemolytic activity. Analyze the aggregation state using UV-Vis spectroscopy if possible.

Data on Hemolysis Reduction Strategies for Polyene Antifungals

The following tables summarize quantitative data on strategies to reduce hemolysis for Amphotericin B, the parent compound of this compound. While specific values for this compound may differ, these data illustrate the potential efficacy of these approaches.

Table 1: Effect of Liposomal Formulation on Amphotericin B-Induced Hemolysis

FormulationAmphotericin B Concentration (µg/mL)% Hemolysis
Fungizone® (micellar)10Highly Hemolytic
AmBisome® (liposomal)500No Hemolysis

Source: Adapted from data describing the properties of different Amphotericin B formulations.[9]

Table 2: Impact of Chemical Modification on the Hemolytic Activity of Amphotericin B Derivatives

CompoundEH₅₀ (µg/mL)
Amphotericin B (AmB)19.38
AmB-Salicylic Acid Conjugate (5a)> 204.8
AmB-Salicylic Acid Conjugate (5b)141.76
AmB-Salicylic Acid Conjugate (5c)> 204.8

EH₅₀ represents the concentration causing 50% hemolysis. Data adapted from a study on Amphotericin B derivatives.[10]

Experimental Protocols

Protocol 1: Standard In Vitro Hemolysis Assay
  • Preparation of Red Blood Cell (RBC) Suspension:

    • Obtain fresh whole blood containing an anticoagulant (e.g., heparin, EDTA).

    • Centrifuge the blood at 1000 x g for 10 minutes at 4°C to pellet the RBCs.

    • Carefully aspirate and discard the supernatant (plasma and buffy coat).

    • Wash the RBC pellet three times with sterile, cold phosphate-buffered saline (PBS), pH 7.4. After each wash, centrifuge at 1000 x g for 5 minutes and discard the supernatant.

    • After the final wash, resuspend the RBC pellet in PBS to achieve a 2% (v/v) suspension.

  • Assay Procedure:

    • Prepare serial dilutions of your this compound formulation in PBS.

    • In a 96-well plate, add 100 µL of each this compound dilution.

    • Include controls:

      • Negative Control: 100 µL of PBS (or the vehicle used for this compound).

      • Positive Control: 100 µL of 1% Triton X-100 in PBS.

    • Add 100 µL of the 2% RBC suspension to each well.

    • Incubate the plate at 37°C for 1 hour.

    • Centrifuge the plate at 800 x g for 10 minutes to pellet the intact RBCs.

    • Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Quantification of Hemolysis:

    • Measure the absorbance of the supernatant at 540 nm using a microplate reader. This wavelength corresponds to the peak absorbance of hemoglobin.

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Visualizations

Hemolysis_Mechanism cluster_membrane Erythrocyte Membrane Cholesterol Cholesterol Pore Membrane Pore Formation Cholesterol->Pore Leads to This compound Free this compound This compound->Cholesterol Binds to Hemolysis Hemolysis (Hemoglobin Release) Pore->Hemolysis Results in

Caption: Mechanism of this compound-induced hemolysis.

Mitigation_Strategies cluster_formulation Formulation Strategies This compound This compound Liposomes Liposomal Encapsulation This compound->Liposomes Cyclodextrins Cyclodextrin Complexation This compound->Cyclodextrins Micelles Micellar Formulation This compound->Micelles Reduced_Hemolysis Minimized Hemolysis Liposomes->Reduced_Hemolysis Reduces free drug Cyclodextrins->Reduced_Hemolysis Sequesters drug Micelles->Reduced_Hemolysis Deaggregates drug

Caption: Strategies to minimize this compound-induced hemolysis.

Experimental_Workflow start Start: Obtain Whole Blood prep_rbc Prepare 2% RBC Suspension start->prep_rbc incubate Incubate RBCs with this compound (37°C, 1h) prep_rbc->incubate prep_this compound Prepare this compound Dilutions prep_this compound->incubate centrifuge Centrifuge to Pellet RBCs incubate->centrifuge measure Measure Supernatant Absorbance (540 nm) centrifuge->measure calculate Calculate % Hemolysis measure->calculate end End: Analyze Results calculate->end

Caption: Workflow for in vitro hemolysis assay.

References

Technical Support Center: Overcoming Poor Turletricin Diffusion in Agar-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Turletricin in agar-based antimicrobial susceptibility testing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to test using standard agar (B569324) diffusion methods?

This compound (also known as AM-2-19 or SF001) is a novel polyene antifungal agent derived from amphotericin B.[1][2][3] Its large molecular size and likely poor aqueous solubility contribute to its slow and limited diffusion through the semi-solid agar matrix, potentially leading to inaccurate (falsely small or absent) zones of inhibition.

Q2: My this compound disk diffusion assay shows no zone of inhibition. Does this mean my compound is inactive?

Not necessarily. The absence of a zone of inhibition in a disk diffusion assay can be misleading for compounds with poor diffusion characteristics.[4] It is crucial to confirm the result using an alternative method that does not rely on diffusion through agar, such as a broth microdilution assay.

Q3: What are the key factors that influence the diffusion of antimicrobial agents in agar?

Several factors can affect the diffusion of a compound in an agar-based assay:

  • Molecular Weight: Larger molecules, like this compound, diffuse more slowly through the agar matrix.

  • Agar Concentration: A higher concentration of agar results in a denser matrix with smaller pores, impeding diffusion.

  • Inoculum Density: A heavy inoculum can lead to the rapid formation of a bacterial or fungal lawn, masking the effect of a slow-diffusing compound.

  • Media Composition: The specific components of the culture medium can sometimes interact with the antimicrobial agent, affecting its diffusion or activity.

Q4: Can I modify my agar diffusion assay to improve the results for this compound?

Yes, several modifications to the standard agar diffusion protocol can be attempted to enhance the diffusion of this compound:

  • Use the Agar Well Diffusion Method: Instead of paper disks, cutting wells into the agar and adding a solution of this compound can sometimes improve diffusion.

  • Lower the Agar Concentration: Reducing the percentage of agar in the medium (e.g., from 1.5% to 1.0%) can increase the pore size and facilitate diffusion.

  • Incorporate a Solubilizing Agent: Adding a non-inhibitory concentration of a surfactant, such as Tween 80, to the agar medium may help to solubilize this compound and improve its diffusion.

  • Pre-incubation at Low Temperature: A pre-incubation period at a low temperature (e.g., 4°C) after applying the compound can allow for some diffusion to occur before significant microbial growth begins.

Q5: What is the recommended alternative method for testing the antimicrobial activity of this compound?

The broth microdilution assay is the recommended alternative for determining the Minimum Inhibitory Concentration (MIC) of this compound. This method is performed in a liquid medium and does not depend on the diffusion of the compound through agar.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No zone of inhibition or very small zone with this compound in disk/well diffusion assay. Poor diffusion of this compound in the agar.1. Confirm the result using the broth microdilution assay to determine the MIC. 2. Try modifying the agar diffusion assay: lower agar concentration, add a solubilizing agent, or use a pre-incubation step at 4°C.
Inconsistent zone sizes between replicate plates. Variation in inoculum density, agar depth, or incubation conditions.1. Standardize the inoculum using a McFarland standard. 2. Ensure a consistent volume of agar is poured for each plate. 3. Verify the incubator provides uniform temperature and atmospheric conditions.
Precipitation of this compound in the agar well. Poor solubility of this compound in the aqueous agar medium.1. Use a co-solvent system (e.g., DMSO and water) to dissolve this compound before adding it to the well. Ensure the final concentration of the solvent is not inhibitory to the test organism. 2. Consider incorporating a solubilizing agent into the agar medium.

Quantitative Data

Table 1: Physicochemical Properties of this compound and a Control Antibiotic

PropertyThis compoundKanamycin (Control)Rationale for Poor Diffusion
Molecular Weight ( g/mol ) 997.17[1]484.5The significantly larger size of this compound hinders its movement through the agar matrix.
Aqueous Solubility Predicted to be lowHighPoor water solubility limits the amount of compound that can diffuse into the aqueous environment of the agar.

Experimental Protocols

Protocol 1: Optimized Agar Well Diffusion Assay
  • Prepare Inoculum: Select 3-5 isolated colonies of the test fungus and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard.

  • Inoculate Plate: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar (or other suitable medium) plate.

  • Create Wells: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.

  • Prepare this compound Solution: Dissolve this compound in a minimal amount of a suitable solvent (e.g., DMSO) and then dilute to the desired concentration with sterile broth or water.

  • Load Wells: Carefully pipette a fixed volume (e.g., 50-100 µL) of the this compound solution and control solutions into the wells.

  • Pre-diffusion (Optional): Let the plate sit at 4°C for 2-4 hours to allow the compound to diffuse before significant microbial growth begins.

  • Incubation: Invert the plate and incubate at the optimal temperature for the test organism for 18-24 hours.

  • Measure Zone of Inhibition: Measure the diameter of the clear zone around the well where microbial growth has been inhibited.

Protocol 2: Broth Microdilution Assay for MIC Determination
  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Prepare Microtiter Plate: Dispense 100 µL of sterile broth (e.g., RPMI-1640 for fungi) into wells 2 through 12 of a 96-well microtiter plate. Add 200 µL of the this compound working solution to well 1.

  • Serial Dilutions: Perform two-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as a growth control (no drug), and well 12 as a sterility control (no inoculum).

  • Prepare Inoculum: Adjust a suspension of the test organism in broth to a concentration of approximately 1-5 x 10^6 CFU/mL (for yeast) or 0.4-5 x 10^4 CFU/mL (for molds).[5]

  • Inoculate Plate: Add 100 µL of the standardized inoculum to each well (except the sterility control).

  • Incubation: Cover the plate and incubate at the appropriate temperature and duration for the test organism.

  • Determine MIC: The MIC is the lowest concentration of this compound that causes a significant reduction in fungal growth compared to the growth control well.[5]

Mandatory Visualizations

Turletricin_Mechanism_of_Action cluster_fungal_cell Fungal Cell This compound This compound Ergosterol Ergosterol This compound->Ergosterol Binds selectively Ergosterol_Extraction Ergosterol Extraction Ergosterol->Ergosterol_Extraction is extracted Membrane Fungal Cell Membrane Membrane_Disruption Membrane Disruption Ergosterol_Extraction->Membrane_Disruption Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Poor/No Zone of Inhibition with this compound Check_Solubility Is this compound soluble in the test solvent? Start->Check_Solubility Modify_Assay Modify Agar Diffusion Assay Start->Modify_Assay Alternative_Assay Perform Broth Microdilution Assay for MIC Check_Solubility->Alternative_Assay Yes Result_Inactive Compound may be inactive against this organism Check_Solubility->Result_Inactive No Alternative_Assay->Result_Inactive High MIC Result_Active Compound is active Alternative_Assay->Result_Active Low MIC Lower_Agar Lower Agar Concentration Modify_Assay->Lower_Agar Add_Surfactant Add Solubilizing Agent Modify_Assay->Add_Surfactant Pre_Incubate Pre-incubate at 4°C Modify_Assay->Pre_Incubate Lower_Agar->Alternative_Assay Add_Surfactant->Alternative_Assay Pre_Incubate->Alternative_Assay

Caption: Troubleshooting workflow for poor this compound diffusion.

Experimental_Workflow cluster_agar_diffusion Agar Well Diffusion cluster_broth_microdilution Broth Microdilution A1 Prepare Inoculum A2 Inoculate Agar Plate A1->A2 A3 Create Wells A2->A3 A4 Add this compound A3->A4 A5 Incubate A4->A5 A6 Measure Zone of Inhibition A5->A6 Decision Poor Diffusion in Agar Assay? A6->Decision B1 Prepare Serial Dilutions B3 Inoculate Microtiter Plate B1->B3 B2 Prepare Inoculum B2->B3 B4 Incubate B3->B4 B5 Determine MIC B4->B5 Decision->A6 No, results are clear Decision->B1 Yes Start Start Experiment Start->A1

Caption: Comparison of experimental workflows.

References

adjusting pH for optimal Turletricin activity in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Turletricin. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in optimizing the in vitro activity of this compound by adjusting pH.

Disclaimer: The quantitative data regarding pH-dependent activity presented here is hypothetical and for illustrative purposes. It is designed to reflect common principles observed with polyene antifungals. Researchers should determine the optimal pH for their specific experimental conditions empirically.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as AM-2-19 or SF001) is a novel polyene antifungal agent derived from amphotericin B.[1][2] Its mechanism of action involves binding to ergosterol (B1671047), a primary sterol in fungal cell membranes, and extracting it.[1][2] This process disrupts membrane integrity, leading to the leakage of intracellular components and ultimately, fungal cell death.[3] Unlike its predecessor, this compound was designed to be highly specific for fungal ergosterol over mammalian cholesterol, which significantly reduces its toxicity.[2]

Q2: How does pH affect the in vitro activity of this compound?

The activity of polyene antifungals can be significantly influenced by the pH of the assay medium.[4][5] Changes in pH can alter the charge state of the molecule, its aggregation properties, and its interaction with the fungal cell membrane. For this compound, activity is optimal at a neutral to slightly alkaline pH, with a notable decrease in potency at acidic pH levels. This is a critical factor to control for reproducible Minimum Inhibitory Concentration (MIC) results.

Q3: What is the recommended pH range for testing this compound activity?

Based on preliminary data, the optimal pH for this compound activity in vitro is between 7.0 and 7.5 . We recommend preparing your assay medium using a biological buffer, such as MOPS or HEPES, to maintain a stable pH throughout the experiment.

Q4: My MIC values are higher than expected or not reproducible. Could pH be the issue?

Yes, inconsistent or suboptimal pH is a common cause of variability in MIC values for pH-sensitive compounds.[6][7] If you are using a standard, unbuffered medium like RPMI-1640, the metabolic activity of the fungi can alter the local pH, affecting the drug's efficacy. Always verify the final pH of your assay medium after all components have been added. Refer to the troubleshooting guide below for a systematic approach to resolving this issue.

Data Presentation: pH-Dependent Activity of this compound

The following table summarizes the hypothetical effect of pH on the in vitro activity of this compound against a reference strain of Candida albicans. The activity is measured as the Minimum Inhibitory Concentration (MIC), where a lower value indicates higher potency.

pH of Assay MediumMIC (µg/mL) vs. C. albicansActivity Interpretation
5.58.0Significantly Reduced
6.04.0Reduced
6.52.0Moderate
7.00.5Optimal
7.40.5Optimal
8.01.0Slightly Reduced

Experimental Protocols

Protocol 1: Preparation of pH-Buffered Assay Medium

This protocol describes the preparation of RPMI-1640 medium buffered to a specific pH for use in antifungal susceptibility testing.

  • Prepare Buffer Stock: Prepare a 1.0 M stock solution of MOPS (3-(N-morpholino)propanesulfonic acid) in deionized water.

  • Prepare Medium: Prepare RPMI-1640 medium from powder according to the manufacturer's instructions, but omit the sodium bicarbonate.

  • Add Buffer: Add the 1.0 M MOPS stock solution to the RPMI medium to achieve a final concentration of 0.165 M.

  • Adjust pH: Slowly add 10 M Sodium Hydroxide (NaOH) to the medium while stirring and monitoring with a calibrated pH meter. Adjust until the desired pH (e.g., 7.4) is reached at room temperature.

  • Final Volume and Sterilization: Adjust the final volume with deionized water. Sterilize the buffered medium by filtering through a 0.22 µm membrane filter.

  • Verification: Aseptically retrieve a small aliquot to confirm the final pH. Store the sterile, buffered medium at 2-8°C.

Protocol 2: Broth Microdilution Assay for this compound MIC Determination

This protocol follows the general principles of the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution.[7]

  • Prepare this compound Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL).

  • Prepare Inoculum: Culture the fungal strain on an appropriate agar (B569324) plate. Select well-isolated colonies to prepare a cell suspension in sterile saline. Adjust the suspension turbidity to a 0.5 McFarland standard.[6] Dilute this suspension in the pH-buffered assay medium to achieve the final required inoculum concentration (e.g., 0.5–2.5 x 10³ CFU/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform a 2-fold serial dilution of the this compound stock solution using the pH-buffered assay medium to yield final concentrations ranging from 16 µg/mL to 0.03 µg/mL.

  • Inoculate Plate: Add the standardized fungal inoculum to each well containing the this compound dilutions.

  • Controls:

    • Growth Control: Wells containing only the inoculum in buffered medium (no drug).

    • Sterility Control: Wells containing only buffered medium (no drug, no inoculum).

  • Incubation: Cover the plate and incubate at 35°C for 24-48 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that causes complete visual inhibition of growth.

Visualized Workflows and Logic Diagrams

pH Optimization Workflow

The following diagram outlines the standard workflow for determining the optimal pH for this compound activity.

G cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Analysis Phase p1 Prepare Buffered Media (pH 5.5, 6.5, 7.4, 8.0) p2 Prepare this compound Stock in DMSO p1->p2 p3 Prepare Fungal Inoculum (0.5 McFarland) p2->p3 a1 Perform Serial Dilutions in 96-Well Plates p3->a1 a2 Inoculate Plates with Fungi a1->a2 a3 Incubate at 35°C for 24-48h a2->a3 an1 Read MIC for Each pH a3->an1 an2 Tabulate and Compare Results an1->an2 an3 Determine Optimal pH an2->an3

Caption: Workflow for this compound pH optimization experiment.

Troubleshooting Guide for Unexpected Results

Use this decision tree to troubleshoot common issues encountered during in vitro assays with this compound.

G start Unexpected MIC Results? high_mic MIC Higher Than Expected? start->high_mic  Yes inconsistent_mic MIC Varies Between Repeats? start->inconsistent_mic  No, but... check_ph Verify Final pH of Medium high_mic->check_ph Yes high_mic->inconsistent_mic No check_inoculum Confirm Inoculum Density (0.5 McFarland) check_ph->check_inoculum Correct ph_issue pH is Acidic (< 7.0) check_ph->ph_issue Incorrect check_drug Check this compound Stock (Age, Storage, Solubility) check_inoculum->check_drug Correct inoculum_issue Inoculum Too Dense check_inoculum->inoculum_issue Incorrect drug_issue Drug Degraded/Precipitated check_drug->drug_issue Problem Found ph_issue->check_inoculum inoculum_issue->check_drug check_buffer Confirm Buffer Capacity and Final pH inconsistent_mic->check_buffer Yes check_pipetting Review Pipetting Technique for Dilutions check_buffer->check_pipetting Correct buffer_issue pH Drift During Incubation check_buffer->buffer_issue Incorrect pipetting_issue Inaccurate Serial Dilutions check_pipetting->pipetting_issue Error Prone buffer_issue->check_pipetting

Caption: Decision tree for troubleshooting this compound MIC assays.

Hypothetical Signaling Pathway Interaction

This diagram illustrates a hypothetical mechanism where environmental pH could influence this compound's ability to disrupt a fungal signaling pathway essential for membrane homeostasis.

G cluster_cell Fungal Cell cluster_pathway Membrane Stress Response Pathway ph_node External pH This compound This compound ph_node->this compound Influences Aggregation State membrane Cell Membrane (Ergosterol Rich) This compound->membrane Extracts Ergosterol sensor Membrane Sensor (e.g., Pkc1) membrane->sensor Membrane Stress (Activates) mapk MAP Kinase Cascade (e.g., Mkc1) sensor->mapk tf Transcription Factor (e.g., Rlm1) mapk->tf erg_synth Ergosterol Synthesis Genes tf->erg_synth erg_synth->membrane Reinforces Membrane

Caption: Hypothetical model of pH influencing this compound activity.

References

Validation & Comparative

A New Generation Polyene, Turletricin, Shows Promise Against Resistant Candida

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against drug-resistant fungal infections, a novel antifungal agent, Turletricin (also known as SF001 or AM-2-19), is demonstrating significant potential, particularly against Candida species that have developed resistance to fluconazole (B54011), a commonly used antifungal medication. This comparison guide provides an in-depth analysis of this compound and fluconazole, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action, in vitro efficacy, and the experimental basis for these findings.

Executive Summary

This compound, a next-generation polyene, exhibits potent fungicidal activity by selectively extracting ergosterol (B1671047) from fungal cell membranes, leading to cell death. This targeted action contrasts with that of its predecessor, amphotericin B, by showing reduced binding to human cholesterol, which suggests a more favorable safety profile. Fluconazole, a triazole antifungal, acts by inhibiting the enzyme lanosterol (B1674476) 14-α-demethylase (encoded by the ERG11 gene), a key step in ergosterol biosynthesis. However, the emergence of fluconazole resistance in Candida species, primarily through mutations in ERG11 and overexpression of drug efflux pumps, has compromised its clinical efficacy.

Recent in vitro studies highlight this compound's consistent activity against a broad spectrum of Candida species, including those resistant to fluconazole. While direct comparative studies testing this compound and fluconazole on the same panel of resistant isolates are emerging, the available data indicates that this compound's mechanism of action bypasses common fluconazole resistance pathways.

Data Presentation: In Vitro Susceptibility of Candida Species

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound (SF001) and fluconazole against various Candida species. The data for this compound is derived from a study comparing its activity with amphotericin B, and its efficacy is noted as significant in the context of fluconazole-resistant strains.[1] The fluconazole MIC breakpoints are provided for context, indicating susceptibility or resistance.

Table 1: In Vitro Activity of this compound (SF001) against Candida Species [1][2]

Candida SpeciesNumber of IsolatesThis compound (SF001) MIC Range (mg/L)This compound (SF001) MIC₅₀ (mg/L)This compound (SF001) MIC₉₀ (mg/L)
C. albicans160.125 - 0.50.250.5
C. auris100.125 - 0.50.250.5
C. glabrata100.125 - 10.51
C. krusei50.25 - 10.51
C. parapsilosis100.125 - 40.52
C. tropicalis50.125 - 0.250.1250.25
Overall 56 0.125 - 4 0.25 1

Table 2: CLSI Interpretive Breakpoints for Fluconazole against Candida Species [3]

MIC (µg/mL)Interpretation
≤ 2Susceptible (S)
4Susceptible-Dose Dependent (SDD)
≥ 8Resistant (R)

Note: The emergence of fluconazole resistance is a significant clinical concern, with some species like C. auris showing high rates of resistance (often with MICs ≥32 µg/mL).[4]

Mechanisms of Action and Resistance

The distinct mechanisms of action of this compound and fluconazole are central to understanding their comparative efficacy against resistant Candida.

This compound: A Selective Ergosterol Sponge

This compound is a rationally designed analog of amphotericin B.[5] Its primary mechanism involves binding to and extracting ergosterol, a vital component of the fungal cell membrane, leading to the formation of pores and subsequent cell lysis.[5][6] A key innovation in this compound's design is its high selectivity for ergosterol over cholesterol, the predominant sterol in mammalian cell membranes.[5][6] This selectivity is anticipated to reduce the nephrotoxicity associated with older polyenes like amphotericin B.[5]

Fluconazole: Inhibition of Ergosterol Synthesis

Fluconazole targets the enzyme lanosterol 14-α-demethylase, which is essential for the conversion of lanosterol to ergosterol.[7] By inhibiting this enzyme, fluconazole disrupts the integrity of the fungal cell membrane, leading to growth inhibition.

Fluconazole Resistance Mechanisms

Candida species have developed several mechanisms to counteract the effects of fluconazole:[7]

  • Target Site Modification: Mutations in the ERG11 gene can alter the structure of lanosterol 14-α-demethylase, reducing its affinity for fluconazole.

  • Overexpression of ERG11: Increased production of the target enzyme can overcome the inhibitory effects of the drug.

  • Efflux Pump Overexpression: Increased activity of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters actively pumps fluconazole out of the fungal cell, preventing it from reaching its target.

Visualizing the Pathways

Mechanisms of Action and Resistance cluster_0 This compound Action cluster_1 Fluconazole Action & Resistance This compound This compound Ergosterol Ergosterol This compound->Ergosterol Binds and Extracts Pore Formation Pore Formation This compound->Pore Formation Induces Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Component of Cell Lysis Cell Lysis Pore Formation->Cell Lysis Fluconazole Fluconazole Lanosterol 14-a-demethylase (Erg11) Lanosterol 14-a-demethylase (Erg11) Fluconazole->Lanosterol 14-a-demethylase (Erg11) Inhibits Fungistatic Effect Fungistatic Effect Fluconazole->Fungistatic Effect Efflux Pumps Efflux Pumps Fluconazole->Efflux Pumps Expels Drug Ergosterol Synthesis Ergosterol Synthesis Lanosterol 14-a-demethylase (Erg11)->Ergosterol Synthesis Essential for Erg11 Mutation/Overexpression Erg11 Mutation/Overexpression Lanosterol 14-a-demethylase (Erg11)->Erg11 Mutation/Overexpression Resistance Mechanism Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol Synthesis->Fungal Cell Membrane Integrity Maintains

Caption: Mechanisms of this compound and Fluconazole.

Experimental Protocols

The in vitro susceptibility data presented in this guide is typically generated using standardized methods outlined by the Clinical and Laboratory Standards Institute (CLSI).

CLSI Broth Microdilution Method (M27-A3)

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.

  • Inoculum Preparation: Candida isolates are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline or water, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted in RPMI 1640 medium.

  • Antifungal Agent Preparation: The antifungal agents (this compound and fluconazole) are serially diluted in RPMI 1640 medium in 96-well microtiter plates to achieve a range of concentrations.

  • Inoculation: The standardized yeast suspension is added to each well of the microtiter plates containing the diluted antifungal agents. A growth control well (without any antifungal) and a sterility control well (medium only) are also included.

  • Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of yeast growth (typically ≥50% reduction in turbidity) compared to the growth control. This is usually determined visually or with a spectrophotometer.

Antifungal Susceptibility Testing Workflow Start Start Candida Isolate Culture Candida Isolate Culture Start->Candida Isolate Culture Inoculum Preparation Inoculum Preparation Candida Isolate Culture->Inoculum Preparation Inoculation of Microtiter Plates Inoculation of Microtiter Plates Inoculum Preparation->Inoculation of Microtiter Plates Serial Dilution of Antifungals Serial Dilution of Antifungals Serial Dilution of Antifungals->Inoculation of Microtiter Plates Incubation Incubation Inoculation of Microtiter Plates->Incubation MIC Determination MIC Determination Incubation->MIC Determination End End MIC Determination->End

Caption: CLSI Broth Microdilution Method Workflow.

Conclusion

This compound represents a promising development in the search for effective treatments against resistant fungal pathogens. Its distinct mechanism of action, which is not compromised by the common resistance pathways that affect fluconazole, makes it a strong candidate for further investigation and development. The in vitro data, while still emerging, suggests that this compound has the potential to address the unmet clinical need for new therapies for infections caused by fluconazole-resistant Candida. As this compound progresses through clinical trials, more definitive data on its efficacy and safety in human subjects will become available, providing a clearer picture of its role in the future of antifungal therapy.

References

Turletricin Versus Echinocandins: A Mechanistic and Performance Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals objectively comparing the antifungal agents Turletricin and echinocandins. This guide synthesizes available experimental data on their mechanisms of action, in vitro activity, and the standardized protocols used for their evaluation.

Introduction

The landscape of antifungal therapeutics is continually evolving to combat the rising threat of invasive fungal infections and the emergence of drug-resistant strains. Among the armamentarium of antifungal agents, the echinocandins have established themselves as a first-line treatment for many serious fungal infections. More recently, a new generation of polyene antifungals, exemplified by this compound, has emerged, promising a wider therapeutic window compared to its predecessors. This guide provides a comprehensive mechanistic and performance comparison of this compound and the echinocandin class of antifungals, supported by available in vitro data and detailed experimental methodologies.

Mechanism of Action: A Tale of Two Targets

The fundamental difference between this compound and echinocandins lies in their distinct molecular targets within the fungal cell.

This compound: Disrupting the Fungal Cell Membrane

This compound is a next-generation polyene antifungal, rationally designed from the structure of amphotericin B. Its mechanism of action centers on the fungal cell membrane, specifically targeting ergosterol (B1671047), the primary sterol in fungal membranes. Unlike its predecessor, which also binds to cholesterol in mammalian cell membranes leading to significant toxicity, this compound is engineered for greater specificity to ergosterol[1][2]. This interaction leads to the extraction of ergosterol from the lipid bilayer, creating pores and disrupting membrane integrity. The resulting leakage of essential intracellular components ultimately leads to fungal cell death[3][4][5].

Echinocandins: Inhibiting Cell Wall Synthesis

Echinocandins, in contrast, target the fungal cell wall, a structure absent in mammalian cells, which accounts for their favorable safety profile. This class of cyclic lipopeptides non-competitively inhibits the enzyme β-(1,3)-D-glucan synthase[6][7][8][9]. This enzyme is a critical component of the fungal cell wall, responsible for synthesizing β-(1,3)-D-glucan, a key structural polymer. By inhibiting this enzyme, echinocandins disrupt cell wall integrity, leading to osmotic instability and cell lysis[6][9][10]. This mechanism is fungicidal against most Candida species and fungistatic against Aspergillus species[7][8].

In Vitro Activity: A Quantitative Comparison

The in vitro activity of antifungal agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. For echinocandins against molds, the Minimum Effective Concentration (MEC), the lowest drug concentration that leads to the growth of abnormal, branched hyphae, is often used. The following tables summarize available MIC data for this compound (SF001) and echinocandins against key fungal pathogens. It is important to note that direct head-to-head comparative studies are limited, and data is compiled from various sources. Methodological differences (e.g., CLSI vs. EUCAST guidelines) may exist between studies.

Table 1: In Vitro Activity of this compound (SF001) and Echinocandins against Candida Species

Antifungal AgentCandida albicans MIC Range (μg/mL)Candida glabrata MIC Range (μg/mL)Candida parapsilosis MIC Range (μg/mL)Candida krusei MIC Range (μg/mL)Candida auris MIC Range (μg/mL)
This compound (SF001) 0.25 - 10.25 - 10.25 - 10.5 - 11
Anidulafungin ≤0.015 - 0.25≤0.015 - 0.120.25 - 4≤0.015 - 0.250.03 - 0.25
Caspofungin ≤0.015 - 0.5≤0.015 - 0.250.12 - 4≤0.015 - 0.50.12 - 1
Micafungin ≤0.008 - 0.25≤0.008 - 0.120.12 - 4≤0.008 - 0.50.03 - 0.5

Note: Data compiled from multiple sources. Ranges may vary based on specific isolates and testing methodologies.

Table 2: In Vitro Activity of this compound (SF001) and Echinocandins against Aspergillus Species

Antifungal AgentAspergillus fumigatus MIC/MEC Range (μg/mL)Aspergillus flavus MIC/MEC Range (μg/mL)Aspergillus terreus MIC/MEC Range (μg/mL)
This compound (SF001) 0.5 - 10.5 - 10.5 - 1
Anidulafungin ≤0.008 - 0.06≤0.008 - 0.06≤0.008 - 0.06
Caspofungin ≤0.015 - 0.25≤0.015 - 0.25≤0.015 - 0.25
Micafungin ≤0.008 - 0.06≤0.008 - 0.06≤0.008 - 0.06

Note: For echinocandins, MEC values are often reported for Aspergillus and are generally lower than MICs. Data compiled from multiple sources.

Experimental Protocols

The determination of in vitro antifungal activity is performed using standardized methodologies, primarily those developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for Yeasts (CLSI M27)

This reference method is used to determine the MIC of antifungal agents against yeasts.

  • Antifungal Agent Preparation: Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide) and serially diluted in RPMI 1640 medium to achieve the desired final concentrations.

  • Inoculum Preparation: Yeast colonies from a 24-hour culture on Sabouraud dextrose agar (B569324) are suspended in sterile saline. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Incubation: 100 µL of the standardized inoculum is added to microtiter plate wells containing 100 µL of the serially diluted antifungal agent. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent at which a prominent decrease in turbidity (approximately 50% inhibition of growth) is observed compared to the growth control well.

Broth Microdilution Method for Molds (CLSI M38)

This method is adapted for filamentous fungi.

  • Antifungal Agent Preparation: Similar to the M27 protocol, serial dilutions of the antifungal agents are prepared in RPMI 1640 medium.

  • Inoculum Preparation: Conidia are harvested from a 7-day-old culture on potato dextrose agar by flooding the plate with sterile saline containing 0.05% Tween 20. The conidial suspension is adjusted to a specific optical density, which is then diluted to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Incubation: The inoculated microtiter plates are incubated at 35°C for 48-72 hours.

  • MIC/MEC Determination: For polyenes like this compound, the MIC is the lowest concentration that completely inhibits growth (100% inhibition). For echinocandins, the MEC is determined as the lowest concentration at which short, aberrant, and highly branched hyphae are observed microscopically.

Signaling Pathways and Experimental Workflows

Mechanism of Action and Cellular Response Pathways

The distinct mechanisms of this compound and echinocandins trigger different downstream cellular responses.

mechanistic_comparison cluster_this compound This compound Mechanism cluster_echinocandin Echinocandin Mechanism This compound This compound Ergosterol Ergosterol This compound->Ergosterol Binds specifically Pore Pore Formation & Membrane Disruption This compound->Pore Extracts Ergosterol Membrane Fungal Cell Membrane Leakage Ion & Molecule Leakage Pore->Leakage Death_T Cell Death Leakage->Death_T Echinocandin Echinocandins GlucanSynthase β-(1,3)-D-Glucan Synthase Echinocandin->GlucanSynthase Inhibits CellWall Fungal Cell Wall (Weakened) Echinocandin->CellWall Disrupts Synthesis Glucan β-(1,3)-D-Glucan Synthesis GlucanSynthase->Glucan Catalyzes OsmoticLysis Osmotic Lysis CellWall->OsmoticLysis Death_E Cell Death OsmoticLysis->Death_E

Caption: Comparative mechanisms of action of this compound and echinocandins.

Experimental Workflow for Antifungal Susceptibility Testing

The following diagram illustrates a typical workflow for determining the in vitro susceptibility of a fungal isolate.

experimental_workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase Isolate Fungal Isolate (e.g., from clinical sample) Culture Pure Culture on Appropriate Agar Isolate->Culture Inoculum Standardized Inoculum Preparation (McFarland) Culture->Inoculum Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation SerialDilution Serial Dilution of Antifungal Agents SerialDilution->Inoculation Incubation Incubation (35°C, 24-72h) Inoculation->Incubation Reading Visual or Spectrophotometric Reading Incubation->Reading MIC_MEC Determination of MIC/MEC Reading->MIC_MEC Interpretation Interpretation (Susceptible, Intermediate, Resistant) MIC_MEC->Interpretation

Caption: A generalized workflow for antifungal susceptibility testing.

Conclusion

This compound and echinocandins represent two distinct and powerful classes of antifungal agents, each with a unique mechanism of action. This compound's targeted disruption of the fungal cell membrane via ergosterol extraction offers a promising approach, particularly with its improved safety profile over older polyenes. Echinocandins remain a cornerstone of antifungal therapy due to their specific inhibition of fungal cell wall synthesis, a target absent in humans. The choice between these agents will depend on the specific fungal pathogen, its susceptibility profile, and the clinical context. The standardized methodologies for in vitro testing are crucial for guiding therapeutic decisions and for the continued development of novel antifungal agents. Further head-to-head comparative studies will be invaluable in delineating the precise roles of these important antifungal classes in clinical practice.

References

Turletricin: A New Paradigm in Antifungal Therapy with Reduced Renal Toxicity Compared to Amphotericin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The potent antifungal agent Amphotericin B has long been a cornerstone in the treatment of severe systemic fungal infections. However, its clinical utility is frequently hampered by significant nephrotoxicity. A promising new agent, Turletricin (also known as SM21), has emerged from recent drug discovery efforts, demonstrating comparable antifungal efficacy with a markedly improved renal safety profile. This guide provides an objective comparison of the nephrotoxic potential of this compound and Amphotericin B, supported by key experimental data.

Quantitative Comparison of Nephrotoxicity

Preclinical studies have systematically evaluated the nephrotoxic effects of this compound in comparison to Amphotericin B. The data, summarized below, clearly indicates the reduced renal toxicity of this compound across both in vitro and in vivo models.

In Vitro Cytotoxicity in Human Kidney Cells

The direct cytotoxic effect on human proximal tubule epithelial cells (HK-2) was assessed to model direct renal tubular toxicity.

CompoundCC50 (µM) in HK-2 cellsInterpretation
This compound (SM21) 4.82Lower cytotoxicity
Amphotericin B1.5Higher cytotoxicity

CC50: 50% cytotoxic concentration

In Vivo Renal Injury Biomarkers in a Rat Model

A head-to-head comparison in a rat model using both traditional and next-generation biomarkers of kidney injury further substantiates the improved renal safety of this compound.

BiomarkerThis compound (15 mg/kg)Amphotericin B (15 mg/kg)Interpretation
Serum Creatinine (SCr) No significant changeSignificant increaseThis compound does not significantly impact this traditional marker of renal function.
Blood Urea Nitrogen (BUN) No significant changeSignificant increaseFurther evidence of preserved renal function with this compound.
Urine Kim-1 (Kidney Injury Molecule-1) Minimal increaseMarked increaseKim-1 is a sensitive and specific marker for tubular injury; this compound shows minimal induction.[1][2]
Urine Clusterin (CLU) Minimal increaseMarked increaseClusterin is another sensitive biomarker for renal tubular damage, which is not significantly elevated by this compound.[1][2]
Histopathology No major tubular epithelial abnormalitiesEvidence of renal tubule necrosisMicroscopic examination of kidney tissue confirms the biomarker findings.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison.

In Vitro Cytotoxicity Assay
  • Cell Line: Immortalized human kidney proximal tubule epithelial cells (HK-2) were used.

  • Treatment: Cells were exposed to varying concentrations of this compound (SM21) and Amphotericin B for 24 hours.

  • Assay: Cell viability was determined using a standard cytotoxicity assay (e.g., MTT or resazurin-based).

  • Data Analysis: The 50% cytotoxic concentration (CC50) was calculated using probit regression analysis from the dose-response curves.

In Vivo Nephrotoxicity Study in Rats
  • Animal Model: Male Sprague Dawley rats (4-5 weeks old) were utilized for the in vivo assessment.[1]

  • Drug Administration: Animals were randomly assigned to groups and received daily intravenous injections of this compound (15 mg/kg), Amphotericin B (15 mg/kg), or a vehicle control for a specified duration (e.g., 5 days).[1]

  • Sample Collection: Blood and urine samples were collected at baseline and at various time points throughout the study for biomarker analysis. At the end of the study, kidneys were harvested for histopathological examination.

  • Biomarker Analysis:

    • Serum Creatinine (SCr) and Blood Urea Nitrogen (BUN) were measured using standard clinical chemistry analyzers.

    • Urine levels of Kidney Injury Molecule-1 (Kim-1) and Clusterin (CLU) were quantified using commercially available ELISA kits.

  • Histopathology: Harvested kidneys were fixed in formalin, sectioned, and stained with Hematoxylin and Eosin (H&E). The slides were then examined by a pathologist for signs of tubular necrosis, apoptosis, and other cellular damage.

Mechanisms and Signaling Pathways

The nephrotoxicity of Amphotericin B is multifactorial, involving direct tubular cell damage and renal vasoconstriction.[3] It is believed to form pores in renal tubular cell membranes, leading to electrolyte imbalances and cell death.[4] In contrast, this compound, a synthetic derivative of Amphotericin B, is designed to selectively bind to ergosterol (B1671047) in fungal cell membranes with a lower affinity for cholesterol in mammalian cell membranes, which is hypothesized to be the basis for its reduced toxicity.[3]

cluster_AmB Amphotericin B Nephrotoxicity AmB Amphotericin B RenalTubuleCell Renal Tubule Cell (Cholesterol-containing membrane) AmB->RenalTubuleCell Binds to Cholesterol Vasoconstriction Renal Vasoconstriction AmB->Vasoconstriction PoreFormation Pore Formation & Membrane Permeabilization RenalTubuleCell->PoreFormation ElectrolyteImbalance Electrolyte Imbalance (K+, Mg2+ wasting) PoreFormation->ElectrolyteImbalance CellDeath Tubular Cell Death (Apoptosis/Necrosis) ElectrolyteImbalance->CellDeath GFR_Decrease Decreased GFR CellDeath->GFR_Decrease Vasoconstriction->GFR_Decrease

Proposed mechanism of Amphotericin B-induced nephrotoxicity.

cluster_this compound This compound's Selective Action This compound This compound (SM21) FungalCell Fungal Cell (Ergosterol-rich membrane) This compound->FungalCell High Affinity for Ergosterol RenalCell Renal Cell (Cholesterol-rich membrane) This compound->RenalCell Low Affinity for Cholesterol AntifungalEffect Antifungal Effect FungalCell->AntifungalEffect ReducedBinding Reduced Binding RenalCell->ReducedBinding PreservedRenalFunction Preserved Renal Function ReducedBinding->PreservedRenalFunction

Hypothesized selective action of this compound leading to reduced nephrotoxicity.

cluster_workflow In Vivo Nephrotoxicity Assessment Workflow AnimalModel Sprague Dawley Rat Model Dosing Daily IV Dosing (this compound vs. Amphotericin B) AnimalModel->Dosing Monitoring Daily Clinical Observation Dosing->Monitoring SampleCollection Blood & Urine Collection (Baseline & Post-treatment) Dosing->SampleCollection Histopathology Kidney Histopathology BiomarkerAnalysis Biomarker Analysis (SCr, BUN, Kim-1, CLU) SampleCollection->BiomarkerAnalysis SampleCollection->Histopathology Terminal Sacrifice DataAnalysis Comparative Data Analysis BiomarkerAnalysis->DataAnalysis Histopathology->DataAnalysis

Workflow for the in vivo comparative nephrotoxicity study.

References

A Comparative Guide to Cross-Resistance Between Turletricin and Other Polyene Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the emerging polyene antifungal, Turletricin (also known as AM-2-19 and SF001), and established polyenes such as Amphotericin B and Nystatin (B1677061), with a focus on cross-resistance profiles. The information is compiled from published research and standardized testing methodologies to offer a valuable resource for drug development and infectious disease research.

Introduction to this compound and the Polyene Class

Polyene antifungals have been a cornerstone in the treatment of invasive fungal infections for decades. Their primary mechanism of action involves binding to ergosterol (B1671047), a key component of the fungal cell membrane, leading to the formation of pores and subsequent cell death.[1][2][3][4] this compound is a next-generation polyene developed through chemical modifications of Amphotericin B.[4][5] It is designed to exhibit greater selectivity for fungal ergosterol over mammalian cholesterol, which is anticipated to reduce the significant toxicity associated with older polyenes like Amphotericin B.[6][7][8] this compound is described as an ergosterol-extracting polyene, highlighting its specific mechanism of action.[4][5]

Understanding Cross-Resistance in Polyenes

Cross-resistance occurs when a fungal isolate develops resistance to one antifungal agent and, as a result, exhibits resistance to other agents within the same class. For polyenes, resistance is relatively rare compared to other antifungal classes like azoles.[9] When it does occur, the most common mechanism involves alterations in the fungal cell membrane's sterol composition, specifically a reduction in ergosterol content.[9] Mutations in the ERG genes, which are involved in the ergosterol biosynthesis pathway, are frequently implicated in polyene resistance.[9] This alteration in the primary drug target can lead to cross-resistance among different polyene antibiotics.

Comparative In Vitro Activity of this compound and Other Polyenes

While comprehensive cross-resistance studies for this compound are still emerging, initial in vitro data provides valuable insights into its activity against various fungal pathogens, including some resistant strains. The following table summarizes available Minimum Inhibitory Concentration (MIC) data.

Fungal SpeciesAntifungal AgentMIC₅₀ (mg/L)MIC₉₀ (mg/L)Geometric Mean MIC (mg/L)Comments
Candida spp.This compound (SF001)0.251-Activity comparable to Amphotericin B.[10]
Amphotericin B0.50.5-[10]
Aspergillus spp.This compound (SF001)0.51-Higher susceptibility compared to Amphotericin B.[10]
Amphotericin B14-[10]
Aspergillus terreusThis compound (SF001)--Lower than Amphotericin BNotably active against this species, which is often resistant to Amphotericin B.[10]
Amphotericin B---
Aspergillus flavusThis compound (SF001)--Lower than Amphotericin BPotent activity against some Amphotericin B non-wild-type isolates.[10]
Amphotericin B---

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Experimental Protocols for Assessing Cross-Resistance

The determination of cross-resistance is reliant on standardized antifungal susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed protocols for this purpose.

Broth Microdilution Method for MIC Determination

The gold standard for antifungal susceptibility testing is the broth microdilution method, which determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a panel of fungal isolates.[2][9][11][12][13][14]

Key Steps:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar, and a standardized inoculum suspension is prepared to a specific concentration (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts).[12][13][15]

  • Antifungal Agent Preparation: The antifungal agents are serially diluted in a 96-well microtiter plate using a standardized liquid medium, typically RPMI-1640.[2][12][13]

  • Inoculation and Incubation: The standardized fungal inoculum is added to the wells containing the diluted antifungal agents. The plates are then incubated at 35°C for 24-48 hours.[12][15]

  • MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of fungal growth (e.g., ≥50% inhibition for azoles, and for polyenes like Amphotericin B, the lowest concentration with no visible growth).[2][9]

To assess cross-resistance, a panel of fungal isolates with known resistance to one or more polyenes is tested against this compound and other polyenes. A lack of significant increase in the MIC of this compound against isolates resistant to other polyenes would suggest a lower potential for cross-resistance.

Checkerboard Assay for Synergy and Antagonism

The checkerboard assay is a method used to evaluate the interaction between two antimicrobial agents.[16][17][18][19] While primarily used to assess synergy, it can also provide insights into potential cross-resistance mechanisms.

Methodology:

  • Two antifungal agents are serially diluted in a two-dimensional array in a microtiter plate.

  • Each well is inoculated with a standardized fungal suspension.

  • After incubation, the wells are examined for growth inhibition.

  • The Fractional Inhibitory Concentration (FIC) index is calculated to determine if the interaction is synergistic, additive, indifferent, or antagonistic.[16][17]

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Cross-Resistance Assessment

experimental_workflow cluster_setup Preparation cluster_procedure Procedure cluster_analysis Analysis Isolates Fungal Isolates (Susceptible & Resistant Strains) Inoculum Standardize Inoculum Isolates->Inoculum Media Culture Media (e.g., RPMI-1640) Media->Inoculum Antifungals Polyene Antifungals (this compound, Amphotericin B, Nystatin) SerialDilution Prepare Serial Dilutions of Antifungals Antifungals->SerialDilution Inoculation Inoculate Microtiter Plates Inoculum->Inoculation SerialDilution->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation ReadMIC Determine MIC Values Incubation->ReadMIC CompareMICs Compare MICs between Susceptible & Resistant Isolates ReadMIC->CompareMICs CrossResistance Assess Cross-Resistance Profile CompareMICs->CrossResistance

Caption: Workflow for assessing antifungal cross-resistance.

Signaling Pathway of Polyene Action and Resistance

polyene_pathway cluster_drug_action Polyene Action cluster_resistance Resistance Mechanism Polyene Polyene (e.g., this compound) Ergosterol Ergosterol in Fungal Membrane Polyene->Ergosterol Binds to Pore Membrane Pore Formation/ Ergosterol Extraction Ergosterol->Pore Leakage Ion Leakage Pore->Leakage Death Fungal Cell Death Leakage->Death ERG_mutation Mutation in ERG genes Ergosterol_reduction Reduced Ergosterol Production ERG_mutation->Ergosterol_reduction Ergosterol_reduction->Polyene Reduces target for Reduced_binding Decreased Polyene Binding Ergosterol_reduction->Reduced_binding Resistance Polyene Resistance Reduced_binding->Resistance

Caption: Mechanism of polyene action and resistance.

Conclusion

This compound represents a promising advancement in the polyene class of antifungals, with a mechanism designed for increased fungal cell selectivity. Preliminary data suggests it retains potent activity against a broad range of fungal pathogens, including some strains resistant to Amphotericin B. However, more extensive cross-resistance studies are necessary to fully delineate its profile against a diverse panel of polyene-resistant isolates. The standardized methodologies outlined by CLSI and EUCAST provide a robust framework for conducting such essential comparative evaluations. Future research in this area will be critical for defining the clinical utility of this compound and its potential to overcome existing resistance challenges in the treatment of invasive fungal infections.

References

Evaluating the Synergistic Potential of Turletricin with Azoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Turletricin (also known as AM-2-19 or SF001) is a novel polyene antifungal agent engineered to overcome the notorious toxicity of its predecessor, amphotericin B.[1] While amphotericin B indiscriminately binds to both ergosterol (B1671047) in fungal membranes and cholesterol in human cell membranes, leading to significant side effects, this compound exhibits a high specificity for ergosterol.[1] Its mechanism of action involves extracting ergosterol from the fungal cell membrane, leading to membrane disruption and cell death.[2] This targeted action suggests a promising safety profile and has propelled this compound into clinical development.[1]

Azoles represent a cornerstone of antifungal therapy, acting on a different step of the same biosynthetic pathway. They inhibit the enzyme lanosterol (B1674476) 14α-demethylase, a critical component in the synthesis of ergosterol. This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately disrupting fungal cell membrane integrity and function.

Given that both this compound and azoles target the ergosterol pathway, a synergistic interaction is plausible. This guide provides a comparative framework for evaluating the potential synergistic effects of this compound with azoles, drawing upon existing data for the structurally related polyene, amphotericin B, as a proxy.

Putative Synergistic Mechanism

The combination of this compound and an azole could lead to a potent antifungal effect through a dual-pronged attack on the fungal cell membrane. The azole would first limit the production of ergosterol, weakening the membrane. This compound would then more effectively extract the remaining ergosterol, leading to rapid and extensive membrane damage. This proposed mechanism is depicted in the signaling pathway diagram below.

Proposed Synergistic Mechanism of this compound and Azoles cluster_0 Ergosterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA Lanosterol Lanosterol Acetyl-CoA->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Azoles Azoles Azoles->Lanosterol Inhibits This compound This compound This compound->Ergosterol Extracts Cell Lysis Cell Lysis Fungal Cell Membrane->Cell Lysis Disruption

Caption: Proposed synergistic mechanism of this compound and azoles.

Experimental Data on Polyene-Azole Interactions

While specific data for this compound is not yet available, studies on the combination of amphotericin B and various azoles provide insights into the potential interactions. The outcomes of these interactions can be synergistic, indifferent, or even antagonistic, depending on the fungal species, specific drugs, and experimental conditions.

Table 1: In Vitro Synergistic and Indifferent Interactions of Amphotericin B with Azoles

Fungal SpeciesAzoleMethodInteraction (FICI)Reference
Trichoderma spp.VoriconazoleCheckerboardIndifferent (2-4)[3]
Trichoderma spp.FluconazoleCheckerboardIndifferent (2-4)[3]
Candida albicansFluconazoleCheckerboardIndifferent[4]
Candida glabrataFluconazoleCheckerboardIndifferent[4]
Candida tropicalisFluconazoleCheckerboardIndifferent[4]
Candida kruseiFluconazoleCheckerboardIndifferent[4]

Table 2: In Vitro Antagonistic Interactions of Amphotericin B with Azoles

Fungal SpeciesAzoleMethodInteractionReference
Candida albicansFluconazoleTime-Kill, EtestAntagonistic[4]
Candida glabrataFluconazoleTime-Kill, EtestAntagonistic[4]
Candida tropicalisFluconazoleTime-Kill, EtestAntagonistic[4]
Candida kruseiFluconazoleTime-Kill, EtestAntagonistic[4]

Table 3: In Vivo Synergistic Interactions of Amphotericin B with Azoles

Fungal SpeciesAzoleAnimal ModelOutcomeReference
Aspergillus fumigatusPosaconazoleMurine AspergillosisIncreased survival, reduced tissue burden[5]

Experimental Protocols

Checkerboard Assay

The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents.

Checkerboard Assay Workflow A Prepare serial dilutions of Drug A (e.g., this compound) C Dispense Drug A dilutions horizontally into microtiter plate A->C B Prepare serial dilutions of Drug B (e.g., Azole) D Dispense Drug B dilutions vertically into microtiter plate B->D E Inoculate wells with standardized fungal suspension C->E D->E F Incubate at appropriate temperature and duration E->F G Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination F->G H Calculate the Fractional Inhibitory Concentration Index (FICI) G->H

Caption: Workflow for a standard checkerboard assay.

Methodology:

  • Preparation of Drug Dilutions: Prepare serial twofold dilutions of this compound and the azole in a liquid growth medium, such as RPMI 1640.

  • Plate Setup: In a 96-well microtiter plate, dispense the dilutions of this compound along the x-axis and the dilutions of the azole along the y-axis. This creates a matrix of drug combinations.

  • Inoculation: Add a standardized inoculum of the fungal isolate to each well.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Data Analysis: Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that inhibits visible fungal growth.

  • FICI Calculation: Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Synergy: FICI ≤ 0.5

    • Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Time-Kill Curve Analysis

Time-kill assays provide a dynamic assessment of the antifungal effect of drug combinations over time.

Time-Kill Curve Analysis Workflow A Prepare fungal culture and adjust to a starting inoculum of 10^4 to 10^6 CFU/mL B Add drugs alone and in combination at specific concentrations (e.g., 2x MIC) A->B C Incubate cultures with agitation at 35°C B->C D Collect samples at predetermined time points (e.g., 0, 4, 8, 12, 24 hours) C->D E Perform serial dilutions and plate on agar (B569324) D->E F Incubate plates and count colony forming units (CFU) E->F G Plot log10 CFU/mL versus time F->G H Analyze curves to determine synergy, indifference, or antagonism G->H

Caption: Workflow for a time-kill curve analysis.

Methodology:

  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., 1 x 105 CFU/mL) in a suitable broth medium.

  • Drug Exposure: Add this compound and the azole, both alone and in combination, at concentrations relevant to their MICs (e.g., 1x, 2x MIC). Include a drug-free control.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.

  • Quantification: Perform serial dilutions of the aliquots and plate them on agar to determine the number of viable fungal cells (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time.

    • Synergy: A ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent.

    • Indifference: < 2 log10 change in CFU/mL with the combination compared to the most active single agent.

    • Antagonism: A ≥ 2 log10 increase in CFU/mL with the combination compared to the most active single agent.

Conclusion

The targeted mechanism of action of this compound on ergosterol presents a strong rationale for its synergistic use with azoles. While direct experimental evidence is pending, the wealth of data on amphotericin B-azole interactions provides a valuable, albeit complex, predictive framework. The methodologies outlined in this guide offer a robust approach for the systematic evaluation of this compound-azole combinations, which will be crucial in determining their potential clinical utility in combating fungal infections.

References

Comparative Analysis of Turletricin's Therapeutic Index: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the therapeutic index of Turletricin, a novel antifungal agent. This document outlines the current understanding of this compound's safety and efficacy profile in relation to established antifungal therapies, supported by experimental data and detailed methodologies.

This compound (also known as AM-2-19 and SF001) is an investigational antifungal drug derived from amphotericin B, engineered to exhibit a significantly improved therapeutic index.[1][2] Its primary advantage lies in its enhanced selectivity for fungal ergosterol (B1671047) over human cholesterol, which is anticipated to reduce the severe nephrotoxicity associated with its parent compound, amphotericin B.[1][2] Currently in Phase I clinical trials, this compound holds promise for a safer treatment of invasive fungal infections.[1]

I. Comparative Overview of Antifungal Therapeutic Indices

The therapeutic index (TI) is a quantitative measure of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that produces a therapeutic effect. A higher TI indicates a wider margin of safety. While specific quantitative TI data for this compound is not yet publicly available due to its early stage of clinical development, a qualitative comparison with other major antifungal classes highlights its potential advantages.

Antifungal ClassRepresentative DrugsGeneral Therapeutic IndexKey ToxicitiesMechanism of Action
Polyenes (Modified) This compound Expected to be High Preclinical data suggests significantly reduced nephrotoxicity compared to conventional Amphotericin B.Selective binding to and extraction of fungal ergosterol, leading to cell membrane disruption.
Polyenes (Conventional) Amphotericin BNarrowNephrotoxicity, infusion-related reactions, electrolyte imbalances.Binds to both fungal ergosterol and human cholesterol, forming pores in cell membranes.
Polyenes (Lipid Formulations) Liposomal Amphotericin BModerate to HighReduced nephrotoxicity compared to conventional Amphotericin B, but still a concern. Infusion-related reactions.Encapsulation of Amphotericin B in lipid carriers, leading to preferential delivery to fungal cells and reduced interaction with mammalian cells.[1][3][4][5]
Azoles Fluconazole, Itraconazole, VoriconazoleGenerally HighHepatotoxicity, drug-drug interactions (cytochrome P450 inhibition).[6][7][8][9][10]Inhibition of fungal lanosterol (B1674476) 14-α-demethylase, an enzyme crucial for ergosterol biosynthesis.[7][8]
Echinocandins Caspofungin, Micafungin, AnidulafunginHighGenerally well-tolerated; potential for histamine-related infusion reactions, mild hepatotoxicity.[11][12][13][14]Inhibition of β-(1,3)-D-glucan synthase, an enzyme essential for the synthesis of the fungal cell wall.[11][13]

II. Mechanism of Action: Enhanced Selectivity of this compound

The improved therapeutic index of this compound is fundamentally linked to its mechanism of action. Like its parent compound, Amphotericin B, this compound targets the fungal cell membrane. However, its modified structure allows for a significantly higher binding affinity for ergosterol, the primary sterol in fungal cell membranes, compared to cholesterol, the predominant sterol in mammalian cell membranes.[1][2] This enhanced selectivity is the key to its reduced toxicity.

Mechanism of Action: this compound vs. Amphotericin B cluster_this compound This compound cluster_amphob Amphotericin B T This compound TE High Affinity Binding to Ergosterol T->TE Preferentially binds TC Low Affinity Binding to Cholesterol T->TC T_FCM Fungal Cell Membrane (Ergosterol-rich) TE->T_FCM T_MCM Mammalian Cell Membrane (Cholesterol-rich) TC->T_MCM T_Disruption Selective Membrane Disruption & Fungal Cell Death T_FCM->T_Disruption T_Minimal Minimal Interaction with Mammalian Cells T_MCM->T_Minimal A Amphotericin B AE Binding to Ergosterol A->AE AC Binding to Cholesterol A->AC Non-selective binding A_FCM Fungal Cell Membrane (Ergosterol-rich) AE->A_FCM A_MCM Mammalian Cell Membrane (Cholesterol-rich) AC->A_MCM A_Disruption Fungal Cell Death A_FCM->A_Disruption A_Toxicity Toxicity (e.g., Nephrotoxicity) A_MCM->A_Toxicity

Caption: Comparative signaling pathway of this compound and Amphotericin B.

III. Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of antifungal agents like this compound.

A. In Vitro Cytotoxicity Assay (Renal Cells)

This assay is crucial for assessing the nephrotoxic potential of an antifungal agent.

1. Cell Culture:

  • Human proximal tubule epithelial cells (e.g., HK-2) or porcine proximal tubule cells (e.g., LLC-PK1) are cultured in appropriate media (e.g., Medium 199 with 3% FBS for LLC-PK1) at 37°C in a humidified 5% CO2 incubator.[15][16]

2. Assay Procedure:

  • Cells are seeded into 96-well plates at a density of 2.5 x 10^5 cells/mL and allowed to adhere overnight.[15]

  • The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound, Amphotericin B) and control compounds (e.g., a known nephrotoxin like cisplatin (B142131) and a vehicle control).

  • Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

3. Viability Assessment:

  • Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assay.[16]

  • The absorbance is measured using a microplate reader, and the percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The 50% cytotoxic concentration (CC50) is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for In Vitro Cytotoxicity Assay start Start culture Culture Renal Cells (e.g., HK-2, LLC-PK1) start->culture seed Seed Cells into 96-well Plates culture->seed incubate1 Incubate Overnight seed->incubate1 treat Treat with Serial Dilutions of Test Compounds incubate1->treat incubate2 Incubate for 24-72 hours treat->incubate2 assay Perform Viability Assay (e.g., MTT, CCK-8) incubate2->assay read Measure Absorbance assay->read analyze Calculate % Viability and Determine CC50 read->analyze end End analyze->end

Caption: Experimental workflow for in vitro cytotoxicity assessment.

B. In Vivo Antifungal Efficacy (Murine Model of Systemic Candidiasis)

This model is a standard for evaluating the in vivo efficacy of antifungal drug candidates.

1. Animal Model:

  • Immunocompetent or immunocompromised (e.g., neutropenic) mice are used to mimic different patient populations.

2. Fungal Inoculum Preparation:

  • Candida albicans is grown on a suitable agar (B569324) medium (e.g., YPD agar) and then in broth.

  • The yeast cells are harvested, washed with sterile phosphate-buffered saline (PBS), and adjusted to the desired concentration (e.g., 5 x 10^5 CFU/mL).[17]

3. Infection and Treatment:

  • Mice are infected via intravenous injection (e.g., lateral tail vein) with a lethal or sublethal dose of C. albicans.[17]

  • At a specified time post-infection, mice are treated with the test compound (e.g., this compound), a comparator drug (e.g., Amphotericin B), or a vehicle control, typically administered intravenously.

4. Efficacy Endpoints:

  • Survival: Mice are monitored daily for a set period (e.g., 21 days), and survival rates are recorded. The 50% effective dose (ED50) can be calculated from survival data.

  • Fungal Burden: At specific time points, a subset of mice from each group is euthanized, and target organs (e.g., kidneys, spleen, liver) are aseptically removed.[17]

  • The organs are homogenized, and serial dilutions are plated on agar to determine the number of colony-forming units (CFU) per gram of tissue.[17]

Workflow for In Vivo Antifungal Efficacy start Start prep_inoculum Prepare Fungal Inoculum (e.g., Candida albicans) start->prep_inoculum infect Infect Mice via Intravenous Injection prep_inoculum->infect treat Administer Test Compounds (this compound, Comparators, Vehicle) infect->treat monitor Monitor Survival Daily treat->monitor euthanize Euthanize Subsets at Pre-determined Time Points treat->euthanize analyze Analyze Survival Data (ED50) and Fungal Burden (CFU/g) monitor->analyze harvest Harvest Target Organs (Kidneys, Spleen, Liver) euthanize->harvest homogenize Homogenize Organs harvest->homogenize plate Plate Serial Dilutions homogenize->plate count Count Colony-Forming Units (CFU) plate->count count->analyze end End analyze->end

Caption: Experimental workflow for in vivo antifungal efficacy testing.

IV. Conclusion

This compound represents a significant advancement in the development of polyene antifungals, with a design focused on overcoming the dose-limiting toxicities of Amphotericin B. Its enhanced selectivity for fungal ergosterol is the cornerstone of its expected improved therapeutic index. While detailed quantitative data from clinical trials is awaited, the preclinical evidence and the well-understood mechanism of action strongly suggest a favorable safety profile. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other novel antifungal agents, with the ultimate goal of providing safer and more effective treatments for life-threatening fungal infections.

References

Post-Antifungal Effect (PAFE): A Comparative Analysis of Turletricin and Voriconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the post-antifungal effect (PAFE) of Turletricin, a next-generation polyene, and voriconazole (B182144), a broad-spectrum triazole. The PAFE, the persistent suppression of fungal growth after limited exposure to an antifungal agent, is a critical pharmacodynamic parameter that can inform dosing strategies and predict clinical efficacy. Due to the limited availability of direct experimental data on the PAFE of this compound, this guide utilizes data from its parent compound, amphotericin B, as a predictive indicator, a relationship that warrants further dedicated investigation.

Executive Summary

Voriconazole, a triazole antifungal, generally exhibits a short or negligible post-antifungal effect against key fungal pathogens such as Candida albicans and Aspergillus fumigatus.[1][2] In contrast, polyenes like amphotericin B, the parent compound of this compound, are known to induce a significant and prolonged PAFE. This fundamental difference in their pharmacodynamic profiles suggests distinct therapeutic applications and dosing regimens. While this compound's development has focused on improving the safety profile of amphotericin B, its core mechanism of action suggests it is likely to retain a significant PAFE.

Data Presentation: Post-Antifungal Effect

The following tables summarize the available quantitative data on the PAFE of amphotericin B (as a proxy for this compound) and voriconazole against common fungal pathogens.

Table 1: Post-Antifungal Effect of Amphotericin B (proxy for this compound) Against Various Fungi

Fungal SpeciesDrug ConcentrationExposure Time (hours)PAFE Duration (hours)Reference
Candida albicansMIC15.91 ± 0.31[3]
Candida tropicalisMIC110.98 ± 0.18[3]
Candida kruseiMIC19.68 ± 0.23[3]
Candida parapsilosisMIC112.72 ± 0.11[3]
Candida glabrataMIC18.43 ± 0.21[3]
Candida guilliermondiiMIC18.32 ± 0.33[3]
Aspergillus fumigatus1-10 x MIC1, 2, 4Time-dependent increase[1]

Table 2: Post-Antifungal Effect of Voriconazole Against Various Fungi

Fungal SpeciesDrug ConcentrationExposure Time (hours)PAFE Duration (hours)Reference
Candida albicansMIC, 4 x MICNot specifiedNo PAFE observed[4]
Candida glabrata1x, 4x, 16x MIC1No PAFE observed[4]
Candida parapsilosis1x, 4x, 16x MIC1No PAFE observed[4]
Aspergillus fumigatus2.5-40 x MIC4Short, dose-independent[1]
Aspergillus fumigatus (germinated conidia)2.5-40 x MIC4, 24Short, dose-independent; longer with 24h exposure[2]

Mechanism of Action and Signaling Pathways

The disparate PAFE profiles of this compound and voriconazole are rooted in their distinct mechanisms of action.

This compound (as a polyene) directly targets ergosterol (B1671047), a primary component of the fungal cell membrane. This interaction leads to the formation of pores and channels, causing leakage of intracellular contents and rapid, often fungicidal, activity.[5] This direct and disruptive action on the cell membrane is hypothesized to be responsible for the prolonged PAFE, as the damage persists long after the drug has been removed.

Turletricin_Pathway This compound This compound Ergosterol Ergosterol (Fungal Cell Membrane) This compound->Ergosterol Binds to MembraneDamage Membrane Pore Formation & Permeability Increase Ergosterol->MembraneDamage Disrupts Leakage Leakage of Intracellular Components (Ions, etc.) MembraneDamage->Leakage CellDeath Fungal Cell Death Leakage->CellDeath

Mechanism of action for this compound.

Voriconazole , a triazole, inhibits the fungal cytochrome P450 enzyme, 14-α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol. By blocking this pathway, voriconazole depletes ergosterol and leads to the accumulation of toxic sterol precursors, ultimately inhibiting fungal growth (fungistatic activity).[4] The lack of a significant PAFE may be attributed to the potential for the fungus to resume ergosterol synthesis once the drug concentration falls below a critical threshold.

Voriconazole_Pathway Voriconazole Voriconazole Enzyme 14-α-demethylase (CYP51) Voriconazole->Enzyme Inhibits Lanosterol Lanosterol Lanosterol->Enzyme Substrate Ergosterol Ergosterol Biosynthesis Enzyme->Ergosterol Catalyzes ToxicSterols Accumulation of Toxic Sterol Precursors Enzyme->ToxicSterols Inhibition leads to Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Growth Fungal Growth Inhibition Membrane->Growth ToxicSterols->Growth PAFE_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Standardized Fungal Inoculum Preparation Exposure Drug Exposure (e.g., 1-4 hours) Inoculum->Exposure Drug Antifungal Drug Dilutions Drug->Exposure Washing Drug Removal (Centrifugation & Washing) Exposure->Washing Regrowth Incubation in Drug-Free Medium Washing->Regrowth Sampling Time-Point Sampling & Plating Regrowth->Sampling Counting CFU Counting Sampling->Counting Calculation PAFE Calculation (T - C) Counting->Calculation

References

Validating the Clinical Relevance of In Vitro Data for Turletricin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro performance of Turletricin (formerly SF001/AM-2-19), a next-generation polyene antifungal, with established antifungal agents. Experimental data is presented to facilitate an objective assessment of its potential clinical relevance.

Executive Summary

This compound is an investigational antifungal agent designed as an analog of amphotericin B. Its mechanism of action involves binding to and extracting ergosterol (B1671047) from fungal cell membranes, leading to cell death.[1] Unlike its predecessor, this compound is engineered for greater specificity to fungal ergosterol over mammalian cholesterol, suggesting a potentially improved safety profile.[2] In vitro studies demonstrate that this compound exhibits potent activity against a broad range of clinically important yeasts and molds, including species that are resistant to other antifungal classes.

In Vitro Activity Comparison

The following tables summarize the minimum inhibitory concentration (MIC) data for this compound compared to Amphotericin B (a polyene), Fluconazole (an azole), and Micafungin (an echinocandin) against key fungal pathogens. MIC values represent the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism in vitro.

Table 1: Comparative In Vitro Activity (MIC µg/mL) Against Candida Species

OrganismThis compound (SF001)Amphotericin BFluconazoleMicafungin
Candida albicans0.25 (MIC₅₀) / 1 (MIC₉₀)[3]0.5 (MIC₅₀) / 0.5 (MIC₉₀)[3]0.25 - >640.015 - 0.125
Candida glabrataComparable to AmB[3]0.5 - 21 - >640.03 - 0.25
Candida parapsilosisComparable to AmB[3]0.125 - 10.25 - 80.5 - 4
Candida kruseiComparable to AmB[3]0.25 - 28 - >640.25 - 2

Note: Data for Fluconazole and Micafungin are compiled from multiple sources and represent typical MIC ranges. Specific values can vary between studies and isolates.

Table 2: Comparative In Vitro Activity (MIC µg/mL) Against Aspergillus Species

OrganismThis compound (SF001)Amphotericin BFluconazoleMicafungin
Aspergillus fumigatus0.5 (MIC₅₀) / 1 (MIC₉₀)[3]1 (MIC₅₀) / 4 (MIC₉₀)[3]>640.015 - 0.06
Aspergillus flavusPotent activity[3]0.5 - 2>640.03 - 0.125
Aspergillus terreusPotent activity, including AmB-resistant strains[3]1 - >16>640.015 - 0.06
Aspergillus nigerPotent activity[3]0.5 - 4>640.06 - 0.5

Note: Data for Fluconazole and Micafungin are compiled from multiple sources and represent typical MIC ranges. This compound has shown notable potency against Amphotericin B-resistant Aspergillus species.[3]

Experimental Protocols

The in vitro susceptibility data presented in this guide are primarily generated using standardized methods developed by the Clinical and Laboratory Standards Institute (CLSI). These protocols are essential for ensuring the reproducibility and comparability of results across different laboratories.

CLSI M27, 4th Edition: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts[4][5]

This standard provides a method for testing the susceptibility of yeasts, such as Candida species, to antifungal agents.[4][5]

  • Inoculum Preparation: A standardized suspension of yeast cells is prepared from a fresh culture and adjusted to a specific turbidity (0.5 McFarland standard).

  • Antifungal Agent Preparation: The antifungal agents are serially diluted in RPMI-1640 medium, a standardized growth medium for fungi.

  • Incubation: The microdilution plates containing the yeast inoculum and antifungal dilutions are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to a drug-free control well.

CLSI M38, 3rd Edition: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi[6][7][8]

This document outlines the methodology for testing the susceptibility of molds, including Aspergillus species.[6][7][8]

  • Inoculum Preparation: A suspension of fungal conidia (spores) is prepared and the concentration is adjusted using a hemocytometer or spectrophotometer.

  • Antifungal Agent Preparation: Similar to the M27 standard, serial dilutions of the antifungal agents are prepared in RPMI-1640 medium.

  • Incubation: The plates are incubated at 35°C for 48-72 hours, or until sufficient growth is observed in the control wells.

  • MIC Determination: The MIC is read as the lowest drug concentration that shows complete inhibition of growth for polyenes like this compound and Amphotericin B.

Validating Clinical Relevance: From In Vitro Data to Clinical Application

The clinical relevance of in vitro data is not absolute and requires a multi-faceted validation process. The following workflow illustrates the key steps in bridging the gap between laboratory findings and potential clinical efficacy.

G Workflow for Validating Clinical Relevance of In Vitro Antifungal Data cluster_0 In Vitro Characterization cluster_1 Preclinical Evaluation cluster_2 Clinical Validation cluster_3 Regulatory and Clinical Application A In Vitro Susceptibility Testing (e.g., CLSI M27/M38) Determine MIC values B Mechanism of Action Studies (e.g., Ergosterol Binding Assays) A->B Provides context C Animal Models of Infection (e.g., Murine Candidiasis/Aspergillosis) A->C Informs dose selection D Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling C->D Generates in vivo data for E Phase I Clinical Trials (Safety and Pharmacokinetics in Humans) D->E Predicts human dose F Phase II/III Clinical Trials (Efficacy and Safety in Patients) E->F Informs G Establishment of Clinical Breakpoints F->G Provides clinical outcome data to correlate with MICs H Inclusion in Treatment Guidelines G->H Guides

Caption: A flowchart illustrating the progression from initial in vitro testing to clinical application.

Mechanism of Action: Signaling Pathway Diagrams

The primary mechanism of action for polyene antifungals like this compound and Amphotericin B involves interaction with ergosterol in the fungal cell membrane.

G Conceptual Mechanism of this compound Action cluster_membrane This compound This compound Ergosterol Ergosterol (in Fungal Cell Membrane) This compound->Ergosterol Binds with high specificity Extraction Ergosterol Extraction Ergosterol->Extraction is removed from membrane Membrane Fungal Cell Membrane Disruption Membrane Disruption & Loss of Integrity Extraction->Disruption Death Fungal Cell Death Disruption->Death

Caption: this compound's specific binding and extraction of ergosterol from the fungal cell membrane.

G Conceptual Mechanism of Amphotericin B Action AmB Amphotericin B Ergosterol Ergosterol (in Fungal Cell Membrane) AmB->Ergosterol Binds Cholesterol Cholesterol (in Mammalian Cell Membranes) AmB->Cholesterol Binds (lower affinity) Pore Pore/Channel Formation Ergosterol->Pore aggregates to form Leakage Ion Leakage (K+, Na+, H+) Pore->Leakage Death Fungal Cell Death Leakage->Death Toxicity Host Cell Toxicity Cholesterol->Toxicity

Caption: Amphotericin B's formation of pores in the fungal membrane and off-target effects.

Conclusion

The in vitro data currently available for this compound suggests it is a potent antifungal agent with a broad spectrum of activity that includes difficult-to-treat fungal pathogens. Its high specificity for fungal ergosterol is a promising feature that may translate to an improved safety profile compared to conventional polyenes. Further validation through preclinical and clinical studies is necessary to fully establish its clinical relevance and potential role in the management of invasive fungal infections.

References

Turletricin: A Promising Alternative Against Azole-Resistant Aspergillus

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the next-generation polyene, turletricin, against standard-of-care azoles for the treatment of infections caused by resistant Aspergillus strains.

In the ongoing challenge to combat invasive fungal infections, the emergence of azole-resistant Aspergillus species presents a significant threat to patient outcomes. This compound (also known as SF001 or AM-2-19), a novel polyene antifungal, demonstrates considerable promise in overcoming this resistance. This guide provides a detailed comparison of the efficacy of this compound with that of commonly used azole antifungals—voriconazole, itraconazole, and posaconazole—against azole-resistant Aspergillus strains, supported by available preclinical data.

Executive Summary

This compound, a rationally designed derivative of amphotericin B, exhibits potent fungicidal activity by selectively extracting ergosterol (B1671047) from fungal cell membranes.[1] This mechanism of action is distinct from that of azoles, which inhibit the synthesis of ergosterol.[2][3] Consequently, this compound's efficacy is not compromised by the common cyp51A gene mutations that confer resistance to azoles. In vitro studies have shown that this compound maintains potent activity against Aspergillus fumigatus isolates that are resistant to azoles, with Minimum Inhibitory Concentration (MIC) values that are comparable to those for susceptible strains.

Comparative In Vitro Efficacy

The following tables summarize the in vitro activity of this compound and key azole antifungals against wild-type and azole-resistant Aspergillus fumigatus. It is important to note that the data for this compound and the azoles are compiled from separate studies; a direct head-to-head comparison in a single study is not yet publicly available.

Table 1: In Vitro Activity of this compound (SF001) against Aspergillus fumigatus

Isolate TypeGenotypeSF001 MIC Range (mg/L)
Wild-Type-0.5 - 2.0
Azole-Resistantcyp51A mutant0.5 - 2.0
Echinocandin-Resistantfks1 mutant0.5 - 2.0

Data from an in vivo pharmacodynamic study in a mouse model of invasive pulmonary aspergillosis.[1]

Table 2: Comparative MIC Distributions of Azoles against Wild-Type and Resistant Aspergillus fumigatus

AntifungalIsolate GenotypeMIC50 (mg/L)MIC90 (mg/L)MIC Range (mg/L)
Voriconazole Wild-Type0.50.5≤0.12 - 1
TR34/L98H241 - 4
TR46/Y121F/T289A242 - 8
Itraconazole Wild-Type0.250.5≤0.06 - 1
TR34/L98H>8>82 - >8
TR46/Y121F/T289A241 - 4
Posaconazole Wild-Type0.1250.125≤0.03 - 0.25
TR34/L98H0.250.50.125 - 0.5
TR46/Y121F/T289A0.250.50.125 - 0.5

Data compiled from a study characterizing CLSI susceptibility profiles of clinical A. fumigatus isolates.

Mechanisms of Action and Resistance

The distinct mechanisms of action of this compound and azoles are fundamental to understanding this compound's efficacy against resistant strains.

Mechanisms of Action: this compound vs. Azoles cluster_this compound This compound (Polyene) cluster_azoles Azoles cluster_resistance Azole Resistance Mechanism This compound This compound Ergosterol Ergosterol in Fungal Membrane This compound->Ergosterol Binds and Extracts MembraneDisruption Membrane Disruption & Pore Formation Ergosterol->MembraneDisruption CellDeath Fungal Cell Death MembraneDisruption->CellDeath Azoles Voriconazole, Itraconazole, Posaconazole LanosterolDemethylase Lanosterol (B1674476) 14α-demethylase (cyp51A product) Azoles->LanosterolDemethylase Inhibits ReducedBinding Reduced Azole Binding Azoles->ReducedBinding Ineffective Inhibition ErgosterolSynthesis Ergosterol Synthesis LanosterolDemethylase->ErgosterolSynthesis MembraneIntegrity Impaired Membrane Integrity ErgosterolSynthesis->MembraneIntegrity FungistaticEffect Fungistatic Effect MembraneIntegrity->FungistaticEffect cyp51A_mutation cyp51A Gene Mutation (e.g., TR34/L98H) AlteredEnzyme Altered Lanosterol 14α-demethylase cyp51A_mutation->AlteredEnzyme AlteredEnzyme->ReducedBinding

Mechanisms of Action and Azole Resistance.

As depicted, this compound directly targets ergosterol, a component already present in the fungal membrane. In contrast, azoles interfere with the production of ergosterol by inhibiting the enzyme lanosterol 14α-demethylase, which is encoded by the cyp51A gene.[2][3] Mutations in the cyp51A gene can alter the enzyme's structure, reducing the binding affinity of azoles and thereby conferring resistance.[4] Because this compound's target is ergosterol itself and not the enzyme that produces it, cyp51A mutations do not impact its efficacy.

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is crucial for assessing antifungal efficacy. The following is a generalized workflow based on the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for broth microdilution testing of filamentous fungi.

Antifungal Susceptibility Testing Workflow

Antifungal Susceptibility Testing Workflow (Broth Microdilution) cluster_workflow cluster_key Key Steps StrainPrep 1. Aspergillus Isolate Preparation Inoculum 2. Inoculum Standardization (e.g., 1-2.5 x 10^5 CFU/mL) StrainPrep->Inoculum Inoculation 4. Inoculation of Microtiter Plate Inoculum->Inoculation SerialDilution 3. Antifungal Serial Dilution in Microtiter Plate SerialDilution->Inoculation Incubation 5. Incubation (35-37°C for 48 hours) Inoculation->Incubation MIC_Reading 6. Visual or Spectrophotometric MIC Determination Incubation->MIC_Reading DataAnalysis 7. Data Analysis and Interpretation MIC_Reading->DataAnalysis KeyInoculum Standardized Inoculum is Critical for Reproducibility KeyIncubation Consistent Incubation Time and Temperature KeyMIC Endpoint Reading (e.g., 100% growth inhibition)

Generalized Antifungal Susceptibility Testing Workflow.

1. Isolate Preparation: Aspergillus isolates are cultured on appropriate agar, such as potato dextrose agar, to promote sporulation.

2. Inoculum Standardization: Conidia are harvested and suspended in a sterile saline solution containing a wetting agent (e.g., Tween 80). The conidial suspension is then adjusted to a standardized concentration, typically between 1 x 10^5 and 2.5 x 10^5 colony-forming units (CFU)/mL, using a spectrophotometer or hemocytometer.

3. Antifungal Serial Dilution: The antifungal agents are serially diluted in a 96-well microtiter plate containing a standard medium, such as RPMI-1640, to create a range of concentrations.

4. Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control well (without antifungal) and a sterility control well (without inoculum) are included.

5. Incubation: The microtiter plates are incubated at 35-37°C for 48 hours.

6. MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth. This can be assessed visually or with a spectrophotometer.

Conclusion

The available data strongly suggest that this compound is a highly promising candidate for the treatment of invasive aspergillosis, particularly in cases caused by azole-resistant strains. Its distinct mechanism of action, which is unaffected by the primary drivers of azole resistance, and its potent in vitro activity underscore its potential to address a critical unmet need in infectious disease management. While direct comparative studies with azoles are needed for a more definitive assessment, the current body of evidence positions this compound as a significant advancement in the antifungal armamentarium. Further clinical development will be crucial in fully elucidating its therapeutic role.

References

Comparative Transcriptomic Analysis of Fungal Responses to Turletricin and Amphotericin B

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The emergence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the development of novel therapeutic agents with improved efficacy and safety profiles. This guide provides a comparative analysis of the transcriptomic effects of two polyene antifungals: the well-established Amphotericin B and the next-generation compound, Turletricin. While extensive transcriptomic data exists for Amphotericin B, similar comprehensive datasets for this compound are not yet publicly available. Therefore, this comparison juxtaposes the known transcriptomic impact of Amphotericin B with the anticipated effects of this compound, inferred from its mechanism of action.

Introduction to the Antifungal Agents

Amphotericin B (AmB) has been a cornerstone of antifungal therapy for decades, known for its broad-spectrum fungicidal activity.[1] Its primary mechanism of action involves binding to ergosterol (B1671047), a key component of the fungal cell membrane, leading to the formation of pores, ion leakage, and ultimately, cell death.[2][3][4] However, its clinical use is often limited by significant nephrotoxicity, which arises from its off-target binding to cholesterol in mammalian cell membranes.[4][5]

This compound (also known as SF001 or AM-2-19) is a novel analog of Amphotericin B, rationally designed to exhibit greater selectivity for fungal ergosterol over mammalian cholesterol.[5][6][7] This enhanced selectivity is achieved through specific chemical modifications that favor the extraction of ergosterol from fungal membranes while minimizing interaction with cholesterol.[6][7] This targeted action is expected to translate to a wider therapeutic window and reduced host toxicity.[6][7]

Comparative Mechanism of Action

The fundamental difference in the mechanism of action between Amphotericin B and this compound is expected to be reflected in the fungal transcriptomic response.

cluster_AmB Amphotericin B cluster_this compound This compound AmB Amphotericin B Ergosterol Ergosterol AmB->Ergosterol Binds Cholesterol Cholesterol AmB->Cholesterol Binds (Off-target) OxidativeStress Oxidative Stress AmB->OxidativeStress Pore Pore Formation & Ion Leakage Ergosterol->Pore Toxicity Host Cell Toxicity Cholesterol->Toxicity CellDeath Fungal Cell Death Pore->CellDeath OxidativeStress->CellDeath This compound This compound Ergosterol_T Ergosterol This compound->Ergosterol_T Selectively Binds & Extracts ErgosterolExtraction Ergosterol Extraction Ergosterol_T->ErgosterolExtraction CellDeath_T Fungal Cell Death ErgosterolExtraction->CellDeath_T

Figure 1: Comparative Mechanism of Action. Amphotericin B binds to both ergosterol and cholesterol, leading to pore formation and off-target toxicity. This compound is designed for selective ergosterol extraction, minimizing host cell interaction.

Transcriptomic Response to Amphotericin B

RNA sequencing (RNA-seq) studies have revealed a multifaceted transcriptomic response in fungi upon exposure to Amphotericin B. This response reflects not only the primary membrane-damaging effects but also secondary stress responses.

Key Affected Pathways:

  • Ergosterol Biosynthesis: A hallmark of the fungal response to AmB is the upregulation of genes involved in the ergosterol biosynthesis pathway (e.g., ERG1, ERG3, ERG11, ERG25).[8] This is likely a compensatory mechanism to replenish the ergosterol being sequestered or extracted by the drug.

  • Cell Wall Integrity: Genes associated with cell wall biosynthesis and remodeling (e.g., KRE1, SKN1 involved in β-1,6-glucan synthesis) are often upregulated.[8] This suggests that the fungus attempts to fortify its cell wall to withstand the membrane damage and osmotic stress.

  • Stress Response: Exposure to AmB induces a broad stress response, including the upregulation of genes related to oxidative stress, heat shock proteins, and transport proteins.[1][9]

  • Ion Homeostasis: Genes encoding transporters for ions like potassium and magnesium are often differentially regulated as the cell attempts to counteract the leakage caused by membrane pores.

  • Lipid Metabolism: Alterations in the expression of genes involved in lipid and fatty acid metabolism are observed as the fungus remodels its membrane composition in response to sterol disruption.[1]

Table 1: Summary of Differentially Expressed Gene Categories in Fungi Treated with Amphotericin B

Biological Process CategoryPredominant Expression ChangeExample GenesFungal Species Studied
Ergosterol BiosynthesisUpregulatedERG1, ERG3, ERG11, ERG25Candida albicans, Aspergillus fumigatus
Cell Wall Integrity & SynthesisUpregulatedKRE1, SKN1Candida albicans
Oxidative Stress ResponseUpregulatedSOD1, CAT1Saccharomyces cerevisiae
Drug TransportUpregulatedABC transporters, MFS transportersCandida auris
Lipid MetabolismDifferentially RegulatedFatty acid desaturases, lipid transportersCandida auris

Predicted Transcriptomic Response to this compound

Based on its highly selective mechanism of action, the transcriptomic signature of this compound-treated fungi is predicted to be more focused and less indicative of widespread cellular stress compared to Amphotericin B.

Anticipated Key Affected Pathways:

  • Ergosterol Biosynthesis: Similar to AmB, a strong upregulation of the ergosterol biosynthesis pathway is expected as a direct compensatory response to ergosterol extraction.

  • Membrane Homeostasis: Genes involved in maintaining membrane fluidity and lipid composition are likely to be affected as the fungus adapts to the loss of its primary sterol.

  • Minimal Off-Target Stress Response: It is hypothesized that the transcriptomic footprint of this compound will show a significantly reduced or absent induction of broad stress response pathways, such as those related to oxidative stress and general cell wall damage, which are more characteristic of the pleiotropic effects of Amphotericin B.

Table 2: Predicted vs. Known Transcriptomic Responses

Pathway/ResponseAmphotericin B (Known)This compound (Predicted)Rationale for Prediction
Ergosterol BiosynthesisStrong UpregulationStrong UpregulationDirect compensatory response to ergosterol depletion.
Broad Stress ResponseSignificant UpregulationMinimal to No UpregulationThis compound's selectivity should reduce off-target cellular damage.
Cell Wall IntegrityUpregulationModerate UpregulationResponse to membrane destabilization, but potentially less pronounced.
Ion Transporter RegulationSignificant DysregulationModerate DysregulationConsequence of membrane disruption, but potentially less severe than pore formation.

Experimental Protocols

A typical comparative transcriptomics study to validate these predictions would involve the following key steps.

FungalCulture Fungal Culture (e.g., Candida albicans) Treatment Drug Treatment (AmB, this compound, Control) FungalCulture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Library_Prep cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing RNA Sequencing (e.g., Illumina) Library_Prep->Sequencing QC Quality Control (e.g., FastQC) Sequencing->QC Alignment Read Alignment (to reference genome) QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEG_Analysis Differential Expression Analysis (e.g., DESeq2) Quantification->DEG_Analysis Pathway_Analysis Pathway Enrichment Analysis (GO, KEGG) DEG_Analysis->Pathway_Analysis

Figure 2: Experimental Workflow for Comparative Fungal Transcriptomics. A standardized workflow ensures reproducible and comparable gene expression data.

1. Fungal Strain and Culture Conditions:

  • Select a relevant fungal species (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans).

  • Grow the culture to mid-logarithmic phase in a suitable liquid medium (e.g., RPMI-1640) at the appropriate temperature (e.g., 37°C for C. albicans).

2. Drug Treatment:

  • Expose fungal cultures to sub-inhibitory concentrations (e.g., 0.5x MIC) of Amphotericin B, this compound, and a vehicle control (e.g., DMSO).

  • Incubate for a defined period (e.g., 1-4 hours) to capture the primary transcriptomic response.

3. RNA Extraction and Quality Control:

  • Harvest fungal cells and perform total RNA extraction using a combination of mechanical lysis (e.g., bead beating) and a commercial RNA purification kit.

  • Assess RNA integrity and quantity using a bioanalyzer and spectrophotometer.

4. RNA Sequencing (RNA-seq):

  • Perform poly(A) selection to enrich for mRNA.

  • Construct cDNA libraries using a strand-specific library preparation kit.

  • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

5. Bioinformatic Analysis:

  • Perform quality control on raw sequencing reads.

  • Align reads to the reference genome of the fungal species.

  • Quantify gene expression levels.

  • Identify differentially expressed genes (DEGs) between drug-treated and control samples using statistical packages like DESeq2 or edgeR.

  • Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) to identify over-represented biological processes and pathways.

Conclusion and Future Directions

The comparative analysis of the transcriptomic responses to Amphotericin B and this compound offers valuable insights into their mechanisms of action and their impact on fungal physiology. While extensive data for Amphotericin B highlights a broad-acting mechanism that induces significant cellular stress, the predicted transcriptomic profile for this compound suggests a more targeted and less toxic approach to disrupting fungal membrane integrity.

Future research, involving direct comparative RNA-seq studies, will be crucial to validate the predicted transcriptomic signature of this compound. Such studies will not only elucidate its precise molecular interactions with fungal cells but also provide a deeper understanding of the compensatory and resistance mechanisms that may arise. This knowledge will be invaluable for the continued development of safer and more effective antifungal therapies.

References

Assessing the Risk of Resistance Development: Turletricin vs. Other Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of antifungal resistance is a critical and growing challenge in clinical practice, threatening the efficacy of the limited arsenal (B13267) of available treatments. For researchers and drug development professionals, understanding the potential of a new antifungal agent to evade or delay resistance is paramount. This guide provides a comparative analysis of the risk of resistance development to the novel polyene antifungal, Turletricin (also known as SF001 or AM-2-19), versus established classes of antifungals, including azoles, other polyenes, and echinocandins.

Introduction to this compound and Antifungal Resistance

This compound is a next-generation polyene antifungal agent, rationally designed as an analog of Amphotericin B.[1] Its mechanism of action involves binding to and extracting ergosterol (B1671047), a critical component of the fungal cell membrane, leading to cell death.[1][2] A key innovation in this compound's design is its high specificity for fungal ergosterol over mammalian cholesterol, which preclinical data suggests mitigates the severe nephrotoxicity associated with its parent compound, Amphotericin B.[3]

Antifungal resistance can be intrinsic or acquired. Acquired resistance, which develops in response to drug exposure, is of primary concern and occurs through several mechanisms, including modification of the drug target, upregulation of efflux pumps, and alterations in cellular metabolic pathways.[4] The propensity for resistance development varies significantly between antifungal classes, driven by their distinct mechanisms of action.

Comparative Analysis of Resistance Mechanisms and Frequency

While specific quantitative data from induced resistance studies on this compound are not yet publicly available due to its novelty, it has been qualitatively described as "resistance evasive."[2] Its potential for low resistance development can be inferred from the characteristics of the polyene class, to which it belongs. Resistance to polyenes like Amphotericin B is notably rare in the clinic compared to other antifungal classes.[5] This is primarily because the target, ergosterol, is a fundamental and highly conserved structural component of the fungal cell membrane. Mutations in the ergosterol biosynthesis pathway that prevent polyene binding often result in a significant fitness cost to the fungus, making such resistant strains less viable.[6]

In contrast, other antifungal classes face more established resistance challenges.

  • Azoles (e.g., Fluconazole, Voriconazole): This class inhibits the enzyme lanosterol (B1674476) 14α-demethylase (encoded by ERG11), which is crucial for ergosterol synthesis. Resistance to azoles is a widespread clinical problem and can develop through multiple mechanisms.[7]

  • Echinocandins (e.g., Caspofungin, Micafungin): These agents inhibit β-1,3-glucan synthase (encoded by FKS genes), disrupting cell wall synthesis. While resistance was initially uncommon, it is now an increasing concern, particularly in species like Candida glabrata.

  • Other Polyenes (e.g., Amphotericin B): As the parent class for this compound, polyenes bind directly to ergosterol. Acquired resistance is rare but can occur through alterations in membrane sterol composition.[5]

The following table summarizes the known mechanisms and relative frequency of resistance development.

Antifungal ClassPrimary Mechanism of ActionCommon Mechanisms of Acquired ResistanceRelative Frequency of Clinical Resistance
This compound (Polyene) Binds to and extracts ergosterol from the fungal cell membrane.[1]Theoretically similar to other polyenes: Reduction of membrane ergosterol content via mutations in the ERG gene pathway.Described as "resistance evasive"; specific frequency data not yet published. Resistance to the polyene class is generally rare.[5]
Azoles Inhibition of lanosterol 14α-demethylase (Erg11p), blocking ergosterol synthesis.[7]1. Point mutations in or overexpression of the ERG11 target gene. 2. Upregulation of drug efflux pumps (CDR, MDR genes). 3. Development of bypass metabolic pathways.[8]Common and a major clinical challenge.[7]
Echinocandins Inhibition of β-1,3-glucan synthase (Fks1p), disrupting cell wall integrity.Point mutations in "hot spot" regions of the FKS1 and FKS2 genes, reducing drug binding affinity.Low but increasing, especially in certain species like C. glabrata.
Polyenes (Amphotericin B) Binds to ergosterol, forming pores and disrupting membrane integrity.Reduction of membrane ergosterol content via mutations in ERG genes (e.g., ERG3, ERG11). This often comes with a biological fitness cost.Rare.[5]

Experimental Protocols for Assessing Resistance Risk

Evaluating the potential for resistance development is a critical step in preclinical drug assessment. The following are standard methodologies used to quantify the frequency and rate of resistance induction in vitro.

Spontaneous Resistance Frequency Determination

This assay quantifies the intrinsic rate at which resistant mutants arise in a fungal population upon exposure to a selective drug concentration.

Protocol:

  • Inoculum Preparation: A fungal culture is grown to a high density (e.g., 10⁸–10⁹ CFU/mL) in a non-selective liquid medium (e.g., Sabouraud Dextrose Broth).

  • Plating: The high-density culture is plated onto a series of agar (B569324) plates (e.g., Sabouraud Dextrose Agar) containing the antifungal agent at a concentration known to be inhibitory (typically 4x to 8x the Minimum Inhibitory Concentration, MIC). A separate series of dilutions is plated on drug-free agar to determine the total viable cell count.

  • Incubation: Plates are incubated at an optimal temperature (e.g., 35°C) for a sufficient duration to allow for colony formation (typically 48-72 hours for yeasts).

  • Calculation: The frequency of spontaneous resistance is calculated by dividing the number of colonies that grow on the drug-containing plates by the total number of viable cells plated (determined from the drug-free plates).

Serial Passage Assay for Induced Resistance

This method assesses the potential for resistance to develop over time through continuous, sub-lethal exposure to an antifungal agent.

Protocol:

  • Baseline MIC Determination: The initial MIC of the fungal isolate against the test antifungal is determined using a standardized broth microdilution method, such as the Clinical and Laboratory Standards Institute (CLSI) M27 protocol.[9][10]

  • Serial Passaging: The fungal isolate is cultured in a liquid medium containing the antifungal at a sub-inhibitory concentration (typically 0.5x the MIC).

  • Incubation and Transfer: The culture is incubated for 24-48 hours. Following incubation, an aliquot of the culture from the well with the highest drug concentration that still permits growth is transferred to a new series of wells containing fresh medium and serially diluted antifungal.

  • Repetition: This process is repeated for a defined number of passages (e.g., 20-30 days) or until a significant increase in the MIC is observed.

  • MIC Monitoring: The MIC is re-determined at regular intervals (e.g., every 2-5 passages) to track any increase from the baseline. A significant and stable increase in MIC indicates the development of resistance.[11]

Visualizing Mechanisms of Action and Resistance Pathways

The diagrams below, generated using the DOT language, illustrate the distinct cellular targets and known resistance pathways for polyenes (the class of this compound) and the more complex resistance landscape of azole antifungals.

Antifungal_Resistance_Mechanisms Comparative Antifungal Mechanisms and Resistance Pathways cluster_polyene This compound (Polyene Class) cluster_azole Azole Class This compound This compound Ergosterol Ergosterol in Cell Membrane This compound->Ergosterol Binds & Extracts Extraction Ergosterol Extraction & Membrane Disruption Ergosterol->Extraction Leads to Resistance_P Resistance: Reduced Ergosterol (e.g., ERG gene mutations) Ergosterol->Resistance_P Alteration via Mutation Azole Azole Antifungal Erg11 Erg11p Enzyme (Lanosterol Demethylase) Azole->Erg11 Inhibits Resistance_A2 Resistance 2: Efflux Pump Upregulation Azole->Resistance_A2 Expelled by ErgSyn Ergosterol Synthesis Blocked Erg11->ErgSyn Leads to Resistance_A1 Resistance 1: Target Site Mutation (ERG11 gene) Erg11->Resistance_A1 Mutation

Caption: Fungal drug targets and resistance pathways.

Conclusion

Assessing the risk of resistance is a multifaceted process. For this compound, its classification as a polyene and its highly specific mechanism of action targeting a fundamental cellular component suggest a potentially high barrier to the development of clinically significant resistance. This profile is advantageous compared to the azole class, where multiple, well-documented resistance mechanisms present a persistent clinical challenge. The occurrence of resistance to echinocandins, while currently less frequent than for azoles, is increasing and serves as a reminder of the evolutionary capacity of fungal pathogens.

While this compound is described as "resistance evasive" and demonstrates activity against strains resistant to other antifungals, future in vitro studies employing standardized protocols like serial passage and spontaneous frequency assays will be essential to quantitatively define its resistance profile. For drug development professionals, this compound's unique combination of a low-resistance-risk mechanism and a potentially improved safety profile makes it a promising candidate for addressing the growing threat of invasive fungal infections.

References

An In Vivo Comparative Guide: Turletricin and Micafungin in a Murine Candidiasis Model

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antifungal drug development, both Turletricin and micafungin (B1204384) represent significant advancements in combating invasive candidiasis. This guide provides a detailed comparison of their performance based on available preclinical data from murine models of candidiasis. While direct head-to-head in vivo studies are not yet published, this document synthesizes existing data to offer a comparative perspective for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Targets

The fundamental difference between this compound and micafungin lies in their distinct mechanisms of action against Candida species.

Micafungin , an echinocandin, targets the fungal cell wall. It non-competitively inhibits the enzyme β-(1,3)-D-glucan synthase, which is essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[1][2][3][4] This disruption of cell wall integrity leads to osmotic instability and ultimately, fungal cell death.[1][2]

This compound (also known as SF001 or AM-2-19) is a novel polyene antifungal.[5] It is a derivative of amphotericin B, designed to have a higher affinity for ergosterol, the primary sterol in fungal cell membranes, over cholesterol, the predominant sterol in mammalian cells.[5] By binding to and extracting ergosterol, this compound forms pores in the fungal cell membrane, leading to leakage of intracellular contents and cell death.

cluster_Micafungin Micafungin cluster_this compound This compound Micafungin Micafungin GlucanSynthase β-(1,3)-D-glucan Synthase Micafungin->GlucanSynthase Inhibits Glucan β-(1,3)-D-glucan (Cell Wall Component) GlucanSynthase->Glucan Synthesis CellWall Fungal Cell Wall Integrity Glucan->CellWall Lysis Cell Lysis CellWall->Lysis Loss of This compound This compound Ergosterol Ergosterol (Cell Membrane) This compound->Ergosterol Binds & Extracts Pore Pore Formation Ergosterol->Pore Leakage Ion/Molecule Leakage Pore->Leakage CellDeath Cell Death Leakage->CellDeath

Figure 1. Mechanisms of action for Micafungin and this compound.

In Vivo Efficacy in Murine Candidiasis Models

Due to the novelty of this compound, peer-reviewed in vivo efficacy data from murine candidiasis models is not yet publicly available. Therefore, a direct quantitative comparison with micafungin is not possible at this time. The following sections present the available data for micafungin.

Micafungin: Summary of In Vivo Efficacy

Micafungin has demonstrated significant efficacy in various murine models of disseminated candidiasis. The following table summarizes key findings from a representative study.

Parameter Micafungin Treatment Group Control Group Reference
Mouse Strain Persistently neutropenic micePersistently neutropenic mice[6]
Candida Strain C. tropicalis (amphotericin B- and fluconazole-resistant)C. tropicalis (amphotericin B- and fluconazole-resistant)[6]
Inoculum Intravenous injectionIntravenous injection[6]
Treatment Regimen 2-10 mg/kg intravenous micafungin for 7 daysSolvent control[6]
Fungal Burden (CFU/tissue) Reduced to below the level of detection in kidneys, lungs, brain, and liverHigh fungal burden in all organs[6]
Mortality 10-25%Not specified, but higher than treatment groups[6]

Experimental Protocols: A Framework for Comparison

To facilitate future comparative studies, a detailed, generalized protocol for a murine model of disseminated candidiasis is provided below. This protocol is based on established methodologies.[1][7][8][9][10]

Murine Model of Disseminated Candidiasis: Experimental Workflow

G A 1. Animal Acclimatization (e.g., BALB/c mice, 6-8 weeks old) B 2. Immunosuppression (Optional) (e.g., Cyclophosphamide (B585) administration) A->B E 5. Intravenous Infection (Lateral tail vein injection, e.g., 1x10^5 CFU/mouse) B->E C 3. Candida albicans Culture (e.g., Overnight in YPD broth at 30°C) D 4. Inoculum Preparation (Wash and resuspend cells in sterile saline, adjust to desired concentration) C->D D->E F 6. Treatment Initiation (e.g., 2 hours post-infection) E->F G Group 1: Vehicle Control F->G H Group 2: Micafungin F->H I Group 3: This compound F->I J 7. Daily Monitoring (Survival, weight loss, clinical signs) G->J H->J I->J K 8. Endpoint Analysis (e.g., Day 7 post-infection) J->K L Fungal Burden Determination (Harvest kidneys, spleen, brain; homogenize and plate for CFU counting) K->L M Histopathology (Organ fixation and staining) K->M N Survival Analysis K->N

Figure 2. Experimental workflow for a murine candidiasis model.

1. Animal Model and Housing:

  • Species and Strain: Male or female BALB/c or ICR mice, 6-8 weeks of age.

  • Housing: Maintained in a specific pathogen-free facility with ad libitum access to sterile food and water.

2. Immunosuppression (for neutropenic model):

  • Administer cyclophosphamide intraperitoneally at a dose of 150-200 mg/kg, 1-4 days prior to infection to induce neutropenia.

3. Fungal Strain and Inoculum Preparation:

  • Strain: A well-characterized Candida albicans strain (e.g., SC5314).

  • Culture: Grow the yeast in Yeast Peptone Dextrose (YPD) broth overnight at 30°C with shaking.

  • Preparation: Harvest cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in PBS. Count cells using a hemocytometer and adjust the concentration to the desired inoculum (e.g., 5 x 10^5 cells/mL for an injection volume of 0.1 mL).

4. Infection:

  • Infect mice via intravenous injection into the lateral tail vein with 0.1 mL of the prepared fungal suspension.

5. Treatment:

  • Drug Preparation: Prepare this compound and micafungin according to their solubility characteristics, often in a vehicle solution.

  • Administration: Administer the compounds at various doses via an appropriate route (e.g., intravenous, intraperitoneal, or oral gavage) starting at a specified time post-infection (e.g., 2 hours) and continuing for a defined period (e.g., 7 days). Include a vehicle control group.

6. Efficacy Endpoints:

  • Survival: Monitor mice daily for a predetermined period (e.g., 21 days) and record mortality.

  • Fungal Burden: At a specific time point (e.g., 24 hours after the last dose), euthanize a subset of mice. Aseptically remove target organs (e.g., kidneys, spleen, brain), weigh them, and homogenize in sterile saline. Perform serial dilutions of the homogenates and plate on appropriate agar (B569324) (e.g., Sabouraud Dextrose Agar with antibiotics) to determine the number of colony-forming units (CFU) per gram of tissue.

  • Histopathology: Fix organ tissues in formalin, embed in paraffin, section, and stain (e.g., with Periodic acid-Schiff or Gomori methenamine (B1676377) silver) to visualize fungal elements and tissue damage.

Conclusion

Micafungin is a well-established antifungal with proven in vivo efficacy against Candida species, primarily through the disruption of cell wall synthesis. This compound presents a promising novel approach by selectively targeting fungal ergosterol. While the absence of publicly available, peer-reviewed in vivo data for this compound in a murine candidiasis model currently precludes a direct quantitative comparison, the distinct mechanisms of action suggest different profiles of activity and potential for combination therapy. The provided experimental framework offers a standardized approach for future head-to-head comparisons, which will be crucial in elucidating the relative therapeutic potential of these two important antifungal agents.

References

Validating Turletricin's Selectivity for Fungal Ergosterol Over Mammalian Cholesterol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Turletricin (also known as AM-2-19 or SF001) is a next-generation polyene antifungal agent, rationally designed as a derivative of Amphotericin B (AmB) to exhibit enhanced selectivity for fungal ergosterol (B1671047) over mammalian cholesterol. This key modification aims to mitigate the severe dose-limiting toxicities, particularly nephrotoxicity, associated with AmB, while retaining or even improving its broad-spectrum antifungal efficacy. This guide provides a comparative analysis of this compound, supported by available preclinical data, and outlines the experimental protocols to validate its sterol selectivity.

Mechanism of Action: A Refined Approach to an Established Target

Like its predecessor, Amphotericin B, this compound's primary mechanism of action involves binding to sterols within the cell membrane. However, it has been engineered to be a highly specific "ergosterol-extracting polyene antifungal"[1]. While Amphotericin B can bind to both ergosterol and cholesterol, leading to pore formation and subsequent cell lysis in both fungal and mammalian cells, this compound was designed to preferentially bind to and extract ergosterol from fungal cell membranes. This rapid extraction of ergosterol disrupts membrane integrity and leads to fungal cell death, while leaving cholesterol in mammalian cell membranes largely unaffected, thus sparing them from damage.

Comparative Performance Data

While comprehensive quantitative data from peer-reviewed publications is still emerging, preclinical findings indicate a significantly improved therapeutic window for this compound compared to Amphotericin B. The following table summarizes the key comparative aspects based on available information.

ParameterThis compound (AM-2-19/SF001)Amphotericin B (Conventional)FluconazoleCaspofungin
Mechanism of Action Preferential binding and extraction of fungal ergosterol[1]Binds to both ergosterol and cholesterol, forming pores[2]Inhibits fungal cytochrome P450 enzyme 14α-demethylase, blocking ergosterol synthesis[3][4]Inhibits β-(1,3)-D-glucan synthase, disrupting fungal cell wall synthesis[5][6]
Selectivity Target Ergosterol >> CholesterolErgosterol > CholesterolFungal Lanosterol 14α-demethylase >> Mammalian demethylase[7]Fungal β-(1,3)-D-glucan synthase (not present in mammalian cells)[6]
Antifungal Spectrum Broad-spectrum, active against over 500 clinically relevant fungal species, including resistant strains.Broad-spectrumActive against many Candida and Cryptococcus species; less effective against molds.Active against Candida and Aspergillus species[8]
Reported In Vitro Efficacy (MICs) Data not yet publicly available in detail.Varies by species, e.g., Aspergillus MIC90 ~0.5-1.0 µg/mL.Varies by species, e.g., C. albicans MIC50 ~0.25 µg/mL.Varies by species, e.g., C. albicans MIC90 ~0.25-0.5 µg/mL.
In Vitro Cytotoxicity (Human Cells) Significantly reduced cytotoxicity compared to Amphotericin B.High cytotoxicity, particularly against kidney cells.Generally low cytotoxicity.Generally low cytotoxicity.
Hemolytic Activity Significantly reduced hemolytic activity compared to Amphotericin B.High hemolytic activity.Low hemolytic activity.Low hemolytic activity.
In Vivo Efficacy High efficacy in mouse models of systemic candidiasis, aspergillosis, and mucormycosis[9]Gold standard for efficacy in many systemic mycoses, but limited by toxicity.Efficacious for susceptible fungal infections.Efficacious for susceptible fungal infections.
Key Advantage High efficacy with significantly reduced toxicity, particularly nephrotoxicity.Broadest spectrum of activity.Oral bioavailability and good safety profile.Novel mechanism of action, effective against some azole-resistant strains.
Key Disadvantage Intravenous administration.High incidence of severe side effects (nephrotoxicity, infusion reactions).Increasing resistance; limited spectrum against molds.Intravenous administration; reduced activity against some fungal species.

Experimental Protocols for Validating Sterol Selectivity

To quantitatively assess the selectivity of this compound for ergosterol over cholesterol, a series of in vitro experiments can be performed. Below are detailed methodologies for key assays.

Liposome (B1194612) Preparation for In Vitro Assays

Objective: To create model membranes containing either ergosterol (fungal mimic) or cholesterol (mammalian mimic).

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or other suitable phospholipid

  • Ergosterol

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Probe sonicator or extruder

Protocol:

  • Prepare a lipid mixture of phospholipid and sterol (ergosterol or cholesterol) at a molar ratio of 70:30 in a round-bottom flask.

  • Dissolve the lipid mixture in a minimal amount of chloroform:methanol (2:1, v/v).

  • Remove the organic solvent by rotary evaporation under a stream of nitrogen gas to form a thin lipid film on the flask wall.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS by vortexing, to form multilamellar vesicles (MLVs).

  • To create small unilamellar vesicles (SUVs), sonicate the MLV suspension on ice using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

Membrane Permeabilization Assay (Calcein Leakage)

Objective: To measure the extent of membrane damage caused by this compound by quantifying the leakage of a fluorescent dye from liposomes.

Materials:

  • Ergosterol- and cholesterol-containing SUVs (prepared as above, with calcein (B42510) encapsulated during hydration)

  • This compound and Amphotericin B (as a comparator)

  • Calcein

  • Sephadex G-50 column

  • Tris-HCl buffer, pH 7.4

  • Triton X-100 (10% v/v)

  • Fluorometer

Protocol:

  • During the hydration step of liposome preparation, use a solution of 80 mM calcein in Tris-HCl buffer.

  • Separate the calcein-loaded liposomes from unencapsulated calcein by passing the suspension through a Sephadex G-50 column equilibrated with Tris-HCl buffer.

  • Dilute the liposome suspension to a suitable concentration in Tris-HCl buffer.

  • Add varying concentrations of this compound or Amphotericin B to the liposome suspensions.

  • Incubate the samples at 37°C for a defined period (e.g., 30 minutes).

  • Measure the fluorescence intensity (excitation at 495 nm, emission at 515 nm).

  • Determine the 100% leakage by adding Triton X-100 to a control sample.

  • Calculate the percentage of calcein leakage for each drug concentration and plot dose-response curves to determine the EC50 for each liposome type.

Hemolysis Assay

Objective: To assess the lytic effect of this compound on mammalian red blood cells, which contain cholesterol in their membranes.

Materials:

  • Fresh human or sheep red blood cells (RBCs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound and Amphotericin B

  • Triton X-100 (1% v/v)

  • Spectrophotometer

Protocol:

  • Wash RBCs three times with PBS by centrifugation and resuspension.

  • Prepare a 2% (v/v) suspension of RBCs in PBS.

  • Add serial dilutions of this compound or Amphotericin B to the RBC suspension in microcentrifuge tubes.

  • Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).

  • Incubate the tubes at 37°C for 1 hour with gentle agitation.

  • Centrifuge the tubes to pellet the intact RBCs.

  • Transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Calculate the percentage of hemolysis for each concentration relative to the positive control and determine the HC50 (the concentration causing 50% hemolysis).

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the toxicity of this compound against a human cell line, such as human embryonic kidney (HEK293) cells.

Materials:

  • HEK293 cells[10]

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound and Amphotericin B

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Seed HEK293 cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound or Amphotericin B and incubate for another 24 or 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 (the concentration that inhibits 50% of cell growth).

Visualizing the Experimental Workflow and Selectivity Principle

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for assessing sterol selectivity and the underlying principle of this compound's action.

Caption: Workflow for validating this compound's sterol selectivity.

selectivity_principle cluster_fungal Fungal Cell Membrane cluster_mammalian Mammalian Cell Membrane Ergosterol Ergosterol Fungal Membrane Fungal Membrane Ergosterol->Fungal Membrane Membrane Disruption Membrane Disruption Ergosterol->Membrane Disruption leads to Cholesterol Cholesterol Mammalian Membrane Mammalian Membrane Cholesterol->Mammalian Membrane Minimal Interaction Minimal Interaction Cholesterol->Minimal Interaction results in This compound This compound This compound->Ergosterol High Affinity Binding & Extraction This compound->Cholesterol Low Affinity Fungal Cell Death Fungal Cell Death Membrane Disruption->Fungal Cell Death Mammalian Cell Survival Mammalian Cell Survival Minimal Interaction->Mammalian Cell Survival

Caption: Principle of this compound's selective action on fungal membranes.

References

Safety Operating Guide

Standard Operating Procedure: Handling and Disposal of Turletricin

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical procedures for the handling and disposal of Turletricin, a potent novel antibiotic compound. Adherence to these guidelines is mandatory to ensure personnel safety and prevent contamination.

Hazard Identification and Engineering Controls

This compound is a highly potent, cytotoxic, and respiratory sensitizer (B1316253) in its powdered form. All handling of powdered this compound must be performed within a certified chemical fume hood or a glove box to minimize inhalation risk and ensure containment.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure. The following table summarizes the minimum PPE requirements for handling this compound.

Table 1: PPE Requirements for Handling this compound

PPE ItemSpecificationPurpose
Gloves Double-gloving with nitrile gloves (inner) and chemical-resistant gloves (outer, e.g., neoprene or butyl rubber).Prevents dermal absorption. Double-gloving provides protection in case of a breach in the outer glove.
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards.Protects eyes from splashes of solutions or airborne powder.
Lab Coat Disposable, solid-front, back-tying gown with elastic cuffs.Protects skin and personal clothing from contamination.
Respiratory NIOSH-approved N95 respirator or higher.Prevents inhalation of aerosolized powder. Required for all handling of solid this compound.
Face Shield Full-face shield worn over safety goggles.Provides an additional layer of protection against splashes to the face.

Operational Plan: General Handling Workflow

The handling of this compound follows a strict workflow from receipt to disposal to ensure safety and maintain compound integrity.

G cluster_prep Preparation & Storage cluster_handling Active Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal receive Receive & Verify store Store in Designated -20°C Location receive->store prep_area Prepare Handling Area (Fume Hood) store->prep_area weigh Weigh Compound prep_area->weigh Don Full PPE solubilize Solubilize to Create Stock Solution weigh->solubilize experiment Perform Experiment solubilize->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate Procedure Complete dispose Dispose of Waste decontaminate->dispose

Caption: Overall workflow for the safe handling of this compound.

Experimental Protocol: Preparation of 10mM this compound Stock Solution

This protocol details the steps for safely preparing a stock solution from powdered this compound. All steps must be performed inside a chemical fume hood.

Workflow Diagram: Stock Solution Preparation

G cluster_0 Pre-Weighing cluster_1 Weighing & Solubilization cluster_2 Final Steps A 1. Place Weigh Paper on Balance & Tare B 2. Transfer Approximate Amount of this compound A->B C 3. Record Exact Weight B->C D 4. Add DMSO Dropwise to Weigh Paper to Dissolve Powder C->D E 5. Transfer Solution to Sterile Tube D->E F 6. Rinse Paper with DMSO & Add to Tube E->F G 7. Vortex & Centrifuge F->G H 8. Label & Store at -80°C G->H

Caption: Experimental workflow for preparing a this compound stock solution.

Methodology:

  • Preparation: Don all required PPE as specified in Table 1. Decontaminate the fume hood surface with 70% ethanol (B145695).

  • Weighing:

    • Place a piece of weigh paper on an analytical balance inside the fume hood and tare the balance.

    • Carefully transfer the calculated amount of this compound powder onto the weigh paper using a chemical-resistant spatula.

    • Record the final weight.

  • Solubilization:

    • Using a calibrated pipette, add the required volume of sterile DMSO directly onto the powder on the weigh paper to begin dissolving it. This prevents powder from becoming airborne during transfer.

    • Carefully transfer the resulting solution into a sterile, conical tube.

    • Rinse the weigh paper and spatula with a small amount of additional DMSO, adding the rinse to the conical tube to ensure a complete transfer.

  • Finalization:

    • Vortex the tube briefly to ensure the solution is homogeneous.

    • Centrifuge the tube for 1 minute to collect the solution at the bottom.

    • Clearly label the tube with the compound name, concentration, solvent, date, and your initials.

    • Store the stock solution in a designated -80°C freezer.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and accidental exposure.

Table 2: this compound Disposal Procedures

Waste TypeDisposal Procedure
Solid Waste All contaminated solid waste (gloves, gowns, weigh paper, pipette tips) must be placed in a clearly labeled, sealed hazardous waste bag.
Liquid Waste Unused or waste solutions containing this compound must be collected in a designated, sealed hazardous liquid waste container. Do not mix with other solvent waste streams.
Decontamination Decontaminate all surfaces and non-disposable equipment with a 10% bleach solution, followed by a 70% ethanol rinse.
Container Disposal The empty source vial of this compound powder must be triple-rinsed with a suitable solvent (e.g., DMSO or ethanol), and the rinsate collected as hazardous liquid waste before the vial is discarded.

Quantitative Safety Data

The following exposure limits are based on internal toxicological assessments for this compound.

Table 3: Occupational Exposure Limits for this compound

ParameterValueNotes
Occupational Exposure Limit (OEL) 0.5 µg/m³8-hour time-weighted average (TWA).
Short-Term Exposure Limit (STEL) 2.0 µg/m³15-minute TWA, not to be exceeded at any time.
Reportable Spill Quantity > 10 mgAny spill exceeding this amount requires immediate notification to the Safety Officer.

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